molecular formula C35H46O B1519910 4'-Apo-beta-carotenal CAS No. 5056-12-2

4'-Apo-beta-carotenal

Cat. No.: B1519910
CAS No.: 5056-12-2
M. Wt: 482.7 g/mol
InChI Key: FTQSFEZUHZHOAT-BRZOAGJPSA-N
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Description

4'-apo-beta-carotenal is an apo carotenoid C35 terpenoid compound arising from oxidative degradation of the beta,beta-carotene skeleton at the 4'-position. It is an enal and an apo carotenoid C35 terpenoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O/c1-28(17-11-19-30(3)20-13-22-32(5)27-36)15-9-10-16-29(2)18-12-21-31(4)24-25-34-33(6)23-14-26-35(34,7)8/h9-13,15-22,24-25,27H,14,23,26H2,1-8H3/b10-9+,17-11+,18-12+,20-13+,25-24+,28-15+,29-16+,30-19+,31-21+,32-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQSFEZUHZHOAT-BRZOAGJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=O)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5056-12-2
Record name β-Apo-4′-carotenal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5056-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Apo-beta-carotenal
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Record name 2,4,6,8,10,12,14,16,18,20-Heneicosadecaenal, 2,6,10,15,19-pentamethyl-21-(2,6,6-trimethyl-1-cyclohexen-1-yl)-, (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)
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Record name 4'-APO-.BETA.-CAROTENAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Biosynthesis pathway of 4'-Apo-beta-carotenal in plants

Biosynthesis Pathway of 4'-Apo- -carotenal in Plants

Content Type: Technical Whitepaper Audience: Researchers, Metabolic Engineers, Drug Development Scientists

Executive Summary: The C35 Apocarotenoid Target

4'-Apo-




1

In native plant systems, this metabolite is often a minor constituent resulting from non-specific oxidative stress (ROS) or promiscuous enzymatic activity. However, in fungal systems (Neurospora, Fusarium), it is a dedicated intermediate synthesized by CarT (Torulene dioxygenase). For plant-based production and drug development, the pathway requires a detailed understanding of Carotenoid Cleavage Dioxygenases (CCDs) and metabolic engineering strategies to introduce or enhance this specific cleavage event.

Upstream Biosynthesis: The Precursor Pool

To synthesize 4'-Apo-


-carotene

2
The Plastidial Pathway (MEP to -Carotene)

The synthesis of the C40 backbone is tightly regulated. Causality in this pathway is driven by the flux of IPP and DMAPP into the production of Geranylgeranyl Diphosphate (GGPP).

  • Step 1: Condensation: GGPP Synthase (GGPPS) fuses three IPP molecules with one DMAPP to form C20 GGPP.

  • Step 2: Dimerization: Phytoene Synthase (PSY) condenses two GGPP molecules into Phytoene (C40), the first committed step. Note: Overexpression of PSY is often the first requirement in engineering strains for high apocarotenoid yield.

  • Step 3: Desaturation & Isomerization: Phytoene is converted to Lycopene via PDS, Z-ISO, ZDS, and CRTISO.

  • Step 4: Cyclization: Lycopene Cyclase (

    
    -LCY) catalyzes the formation of two 
    
    
    -ionone rings, yielding
    
    
    -Carotene
    .

Technical Insight: The accumulation of


-carotene is the rate-limiting substrate checkpoint. In wild-type plants, 

-carotene is rapidly hydroxylated to xanthophylls (Zeaxanthin/Violaxanthin). To maximize 4'-Apo-

-carotenal production, downstream hydroxylation (via

-hydroxylase) must be suppressed, or the cleavage enzyme must have a higher affinity (

) for

-carotene than the hydroxylases.

The Core Mechanism: Oxidative Cleavage to 4'-Apo

This is the critical divergence point. The transformation of C40


Structural Specificity
  • Substrate:

    
    -Carotene (C40).[3]
    
  • Product: 4'-Apo-

    
    -carotenal (C35).[1]
    
  • Cleavage Site: The nomenclature "4'-apo" implies the aldehyde group is located at the 4'-position relative to the standard carotenoid numbering. In the context of fungal biosynthesis (where this is best characterized), the enzyme CarT cleaves Torulene or

    
    -Carotene  to release a C5 fragment.[4]
    
  • Mechanism: The reaction is a dioxygenase-mediated oxidative cleavage, introducing molecular oxygen across a double bond to form an aldehyde and a ketone/aldehyde fragment.

Enzymatic Machinery: Plant CCDs vs. Fungal CarT

In plants, no single native enzyme is exclusively named "4'-cleavase." Instead, this product arises through two primary mechanisms:

A. Promiscuous Activity of Plant CCD4

The Carotenoid Cleavage Dioxygenase 4 (CCD4) family is plastid-localized and typically cleaves at the 9,10 position.[3] However, structural variants of CCD4 (and occasionally cytosolic CCD1) exhibit "excentric" cleavage promiscuity.

  • Mechanism: CCD4 utilizes a non-heme iron center (Fe

    
    ) coordinated by four histidine residues.
    
  • Causality: Under high substrate load (carotenoid accumulation) or stress, CCD4 can cleave at alternative double bonds. While 9,10 is preferred, cleavage near the ring (yielding C30 or C35 species) is detected in specific tissues (e.g., saffron stigmas, citrus peel).

B. The Fungal Pathway (Metabolic Engineering Target)

For consistent biosynthesis, the fungal enzyme CarT (from Fusarium fujikuroi) is the gold standard. It specifically catalyzes the cleavage of the C40 backbone to yield the C35 aldehyde.

  • Engineering Strategy: Transgenic expression of Fusarium CarT in plant plastids (fused with a transit peptide) is the most reliable method to convert the plant's

    
    -carotene pool into 4'-Apo-
    
    
    -carotenal.

Pathway Visualization (Graphviz)

The following diagram illustrates the flow from the MEP pathway through to the specific cleavage event. It highlights the divergence between standard plant apocarotenoids and the targeted C35 pathway.

BiosynthesisPathwaycluster_legendPathway LegendIPPIPP / DMAPPGGPPGeranylgeranyl Diphosphate(GGPP)IPP->GGPPGGPPSPhytoenePhytoene (C40)GGPP->PhytoenePSYLycopeneLycopenePhytoene->LycopeneDesaturationBetaCarotenebeta-Carotene (C40)(Precursor)Lycopene->BetaCaroteneCyclization (LCY-B)Apo10beta-Apo-10'-carotenal (C27)(Standard Product)BetaCarotene->Apo10CCD4 (9,10 cleavage)Apo8beta-Apo-8'-carotenal (C30)BetaCarotene->Apo8CCD1 (7,8 cleavage)Target4'-Apo-beta-carotenal (C35)(Target Metabolite)BetaCarotene->TargetCarT (Specific C35 Cleavage)OR Stress/ROSPSYEnz: PSYPDSEnz: PDS/ZDSLCYBEnz: LCY-BCCD1Enz: CCD1/CCD4(Native Plant)CarTEnz: CarT(Fungal/Transgenic)key1Native Plant Routekey2Engineered/Stress Route

Caption: Biosynthetic flow from plastidial precursors to 4'-Apo-

Experimental Protocol: Extraction and Quantification

To validate the biosynthesis of 4'-Apo-

Reagents & Standards
  • Standard: Synthetic 4'-Apo-

    
    -carotenal (purity >95%, HPLC grade).
    
  • Solvent A: Methyl tert-butyl ether (MTBE) / Methanol (50:50, v/v).

  • Solvent B: Acetone (BHT stabilized).

Step-by-Step Methodology
  • Tissue Preparation: Flash-freeze plant tissue (leaf or fruit) in liquid nitrogen. Grind to a fine powder.

  • Extraction (Under Low Light):

    • Add 100 mg tissue to 1 mL Acetone (0.1% BHT) . BHT is critical to prevent non-enzymatic oxidation of the aldehyde.

    • Vortex for 30s; incubate at 4°C for 15 min (shaking).

    • Centrifuge at 12,000 x g for 5 min. Collect supernatant.

    • Re-extract pellet with 500 µL MTBE until pellet is colorless.

  • Partitioning:

    • Combine supernatants. Add 500 µL water to induce phase separation.

    • Collect the upper organic phase (lipophilic apocarotenoids).

    • Evaporate to dryness under N

      
       gas (avoid heat >30°C).
      
  • Resuspension: Dissolve residue in 100 µL HPLC mobile phase (MeOH/MTBE).

  • HPLC-DAD-MS Analysis:

    • Column: C30 Carotenoid Column (e.g., YMC Carotenoid, 3µm).

    • Detection: UV-Vis at 450 nm (typical for apocarotenals).

    • MS Settings: APCI (Atmospheric Pressure Chemical Ionization) in positive mode.

    • Target Mass: Look for [M+H]

      
       = ~483.7 Da (Calculated MW ~482.7 for C
      
      
      H
      
      
      O).

Quantitative Data: Apocarotenoid Characteristics

The following table summarizes the physicochemical properties distinguishing the 4'-Apo species from common plant apocarotenoids.

ApocarotenoidCarbon CountPrecursorCleavage PositionAbsorbance Max (

)
Biological Role
4'-Apo-

-carotenal
C35

-Carotene
4', 5' (Excentric)460-465 nm Fungal pigment precursor; Potent Antioxidant

-Apo-8'-carotenal
C30

-Carotene
7', 8'454 nmCitrus pigment; Provitamin A

-Apo-10'-carotenal
C27

-Carotene
9', 10'440 nmPrecursor to ABA-like signals

-Ionone
C13

-Carotene
9, 10290 nmVolatile; Floral scent

References

  • Umeno, D., & Arnold, F. H. (2003). A C35 carotenoid biosynthetic pathway. Applied and Environmental Microbiology. Link

  • Avalos, J., & Limón, M. C. (2015). Biological roles of fungal carotenoids. Current Genetics. Link

  • Auldridge, M. E., McCarty, D. R., & Klee, H. J. (2006). Plant carotenoid cleavage oxygenases and their apocarotenoid products. Current Opinion in Plant Biology. Link

  • Giuliano, G., Al-Babili, S., & von Lintig, J. (2003). Carotenoid oxygenases: cleave it or leave it. Trends in Plant Science. Link

  • Smolecule. 4'-Apo-beta-carotenal Product Data and Chemical Properties. Link

An In-depth Technical Guide to 4'-Apo-beta-carotenal: Physicochemical Properties and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Apo-beta-carotenal is a fascinating apocarotenoid, a class of organic pigments derived from the oxidative cleavage of carotenoids. Specifically, it is a C35 terpenoid that arises from the degradation of the well-known β-carotene skeleton at the 4'-position.[1][2][3] This structural modification imparts unique physicochemical properties and biological activities that are of significant interest to researchers in the fields of nutrition, pharmacology, and drug development. This guide provides a comprehensive overview of the core physical and chemical characteristics of 4'-Apo-beta-carotenal, along with detailed experimental protocols for its analysis and evaluation.

Part 1: Physicochemical Properties of 4'-Apo-beta-carotenal

A thorough understanding of the physical and chemical properties of 4'-Apo-beta-carotenal is fundamental for its application in research and development. These properties dictate its solubility, stability, and interactions with other molecules, which are critical parameters for formulation, delivery, and biological activity studies.

Molecular Identity and Structure

4'-Apo-beta-carotenal is systematically named (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal.[2] Its molecular structure consists of a long polyene chain with a β-ionone ring at one end and an aldehyde group at the other. This extensive system of conjugated double bonds is responsible for its characteristic color and its potent antioxidant properties.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 4'-Apo-beta-carotenal:

PropertyValueSource(s)
Molecular Formula C₃₅H₄₆O[1][4]
Molecular Weight 482.7 g/mol [1][2][4]
CAS Number 5056-12-2[2][4]
Appearance Yellow to orange hue[4]
Melting Point While a specific melting point for 4'-Apo-beta-carotenal is not readily available, the related compound trans-β-Apo-8'-carotenal has a melting point of 138-141 °C.[1][5]
Solubility Insoluble in water; slightly soluble in ethanol; sparingly soluble in vegetable oils; soluble in organic solvents such as tetrahydrofuran (THF), acetonitrile, and chloroform.[1]
UV-Vis Absorption Maxima (λmax) In ethanol (with 0.1% BHT): 460 nm and 488 nm. In hexane: a sharp peak at 457 nm has been reported for the related all-trans-β-Apo-8'-carotenal.[1][6]

Part 2: Chemical Properties and Reactivity

The chemical behavior of 4'-Apo-beta-carotenal is largely defined by its polyene chain and terminal aldehyde group. These features are central to its antioxidant activity and its role in various biological pathways.

Antioxidant Activity

Like many carotenoids, 4'-Apo-beta-carotenal exhibits significant antioxidant activity.[1] Its extended system of conjugated double bonds allows it to effectively scavenge free radicals and quench singlet oxygen, thereby mitigating oxidative stress. This property is the basis for much of the research into its potential health benefits, including the prevention of chronic diseases associated with oxidative damage.

The antioxidant mechanism of carotenoids like 4'-Apo-beta-carotenal involves the donation of an electron or a hydrogen atom to a free radical, neutralizing its reactivity. The resulting carotenoid radical is stabilized by the delocalization of the unpaired electron across the conjugated polyene chain.

Oxidative Degradation

4'-Apo-beta-carotenal is itself a product of the oxidative degradation of β-carotene.[1][2][3] This process can occur non-enzymatically or be catalyzed by enzymes such as β-carotene oxygenases.[7][8][9] Further oxidation of 4'-Apo-beta-carotenal can lead to the formation of a series of shorter-chain apocarotenals and other carbonyl compounds.[9] Understanding these degradation pathways is crucial for assessing its stability in various formulations and biological systems. The stability of 4'-Apo-beta-carotenal can be enhanced by the addition of antioxidants like butylated hydroxytoluene (BHT).[1]

Part 3: Experimental Protocols

To facilitate research and development involving 4'-Apo-beta-carotenal, this section provides detailed, step-by-step methodologies for its analysis.

Protocol 1: Quantification of 4'-Apo-beta-carotenal using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of 4'-Apo-beta-carotenal in various matrices. Optimization of the mobile phase and gradient may be required depending on the specific sample matrix and available instrumentation.

I. Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. 4'-Apo-beta-carotenal, being a lipophilic molecule, is well-suited for this technique. A C30 column is often preferred for carotenoid analysis as it provides enhanced shape selectivity for long-chain molecules and their isomers.

II. Reagents and Materials:

  • 4'-Apo-beta-carotenal standard

  • HPLC-grade methanol (MeOH)

  • HPLC-grade methyl-tert-butyl ether (MTBE)

  • HPLC-grade water

  • Butylated hydroxytoluene (BHT)

  • Triethylamine (TEA) (optional, to improve peak shape)

  • C30 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC system with a photodiode array (PDA) or UV-Vis detector

III. Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 4'-Apo-beta-carotenal in a suitable organic solvent (e.g., THF or chloroform) containing 0.1% BHT to prevent degradation.

    • From the stock solution, prepare a series of working standards by serial dilution with the mobile phase to create a calibration curve (e.g., 0.1 to 10 µg/mL).

  • Sample Preparation:

    • The extraction procedure will vary depending on the matrix (e.g., biological tissue, food sample). A general procedure for a solid sample is as follows:

      • Homogenize the sample.

      • Extract the carotenoids with an organic solvent (e.g., acetone, hexane, or a mixture thereof) containing 0.1% BHT. This step should be performed under subdued light to minimize photo-degradation.

      • Repeat the extraction until the sample is colorless.

      • Combine the organic extracts and evaporate to dryness under a stream of nitrogen.

      • Reconstitute the residue in a known volume of the initial mobile phase.

      • Filter the reconstituted sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase A: Methanol/Water (e.g., 95:5 v/v) with 0.1% BHT and 0.05% TEA.

    • Mobile Phase B: Methyl-tert-butyl ether with 0.1% BHT.

    • Gradient Elution: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more nonpolar compounds. An example gradient is as follows:

      • 0-10 min: 100% A to 80% A / 20% B

      • 10-20 min: 80% A / 20% B to 50% A / 50% B

      • 20-25 min: Hold at 50% A / 50% B

      • 25-30 min: Return to 100% A and equilibrate for the next injection.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Monitor the absorbance at the λmax of 4'-Apo-beta-carotenal (e.g., 460 nm).

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the 4'-Apo-beta-carotenal standards against their known concentrations.

    • Determine the concentration of 4'-Apo-beta-carotenal in the sample by comparing its peak area to the calibration curve.

IV. Causality Behind Experimental Choices:

  • The use of a C30 column is crucial for achieving good resolution of carotenoid isomers.

  • BHT is added to all solvents to prevent oxidative degradation of the light- and oxygen-sensitive 4'-Apo-beta-carotenal.

  • Gradient elution is necessary to effectively separate the various components in a complex sample matrix.

  • Detection at the λmax ensures maximum sensitivity for quantification.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample Matrix Extraction Extraction with Organic Solvent + BHT Sample->Extraction Standard 4'-Apo-beta-carotenal Standard Dilution Serial Dilution Standard->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Prepared_Standard Working Standards Dilution->Prepared_Standard Prepared_Sample Prepared Sample Filtration->Prepared_Sample Injection Inject into HPLC Prepared_Sample->Injection Prepared_Standard->Injection Separation C30 Column Gradient Elution Injection->Separation Detection PDA/UV-Vis Detector (λ = 460 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification of 4'-Apo-beta-carotenal Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for the quantification of 4'-Apo-beta-carotenal by HPLC.

Protocol 2: Assessment of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging capacity of 4'-Apo-beta-carotenal.

I. Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The reduction of DPPH results in a color change to a pale yellow, which can be measured spectrophotometrically at 517 nm.

II. Reagents and Materials:

  • 4'-Apo-beta-carotenal

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

III. Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store this solution in a dark, amber-colored bottle at 4 °C.

  • Sample Preparation:

    • Dissolve 4'-Apo-beta-carotenal in a suitable organic solvent (e.g., chloroform or THF) to create a stock solution.

    • Prepare a series of dilutions of the stock solution in methanol or ethanol to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of the 4'-Apo-beta-carotenal solution to the wells.

    • For the control, add 100 µL of the solvent used for the sample dilutions to a well containing 100 µL of the DPPH solution.

    • For the blank, add 100 µL of methanol or ethanol to a well containing 100 µL of the solvent used for the sample dilutions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Radical Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of 4'-Apo-beta-carotenal.

IV. Self-Validating System:

  • The inclusion of a positive control, such as ascorbic acid or Trolox, allows for the validation of the assay's performance.

  • The dose-dependent response of 4'-Apo-beta-carotenal provides internal consistency to the results.

DPPH_Assay cluster_prep Reagent & Sample Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol 0.1 mM DPPH Solution Mixing Mix DPPH Solution with Sample DPPH_sol->Mixing Sample_sol 4'-Apo-beta-carotenal (various concentrations) Sample_sol->Mixing Incubation Incubate in Dark (30 min) Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Scavenging and IC₅₀ Absorbance->Calculation

Caption: Workflow for the DPPH radical scavenging assay.

Part 4: Conclusion

4'-Apo-beta-carotenal is a molecule of considerable scientific interest due to its unique physicochemical properties and biological activities. This guide has provided a detailed overview of its key characteristics and offered practical, step-by-step protocols for its analysis. By understanding its fundamental properties and employing robust analytical methodologies, researchers can further explore the potential of 4'-Apo-beta-carotenal in various applications, from functional foods to novel therapeutic agents.

References

  • National Center for Biotechnology Information. (n.d.). 4'-Apo-beta-carotenal. PubChem. [Link]

  • LookChem. (n.d.). Apocarotenal. LookChem. [Link]

  • von Lintig, J. (2022, March 28). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Antioxidants, 11(4), 693. [Link]

  • Schuch, C., & Caris-Veyrat, C. (2007). Asymmetric Cleavage of β-Carotene Yields a Transcriptional Repressor of Retinoid X Receptor and Peroxisome Proliferator-Activated Receptor Responses. Molecular Endocrinology, 21(1), 75-88. [Link]

  • Ziouzenkova, O., & Plutzky, J. (2008). The eccentric cleavage product of β-carotene, β-apo-13-carotenone, functions as an antagonist of RXRα. Journal of Lipid Research, 49(5), 1135-1144. [Link]

  • Gao, F., & Zuo, P. (2004). Femtosecond time-resolved difference absorption spectroscopy of all- trans-beta-Apo-8'-carotenal. Science in China Series B: Chemistry, 47(4), 309-314. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-apo-beta-carotenal. PubChem. [Link]

Sources

Role of 4'-Apo-beta-carotenal in carotenoid metabolism

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of 4'-Apo-β-carotenal in Carotenoid Metabolism: From Enzymatic Generation to Mitochondrial Signaling

Abstract

Carotenoid metabolism is a critical pathway influencing vitamin A production, antioxidant defense, and cellular signaling. While the central cleavage of β-carotene to retinal is well-understood, the eccentric cleavage pathways, yielding a diverse array of apocarotenoids, are emerging as crucial regulators of metabolic homeostasis. This technical guide provides a comprehensive overview of the role of a specific, less-characterized C35 metabolite, 4'-apo-β-carotenal. We will explore its genesis through enzymatic and non-enzymatic mechanisms, its subsequent metabolic processing, and its functional implications, particularly concerning mitochondrial integrity and gene regulation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of apocarotenoid biology and its therapeutic potential.

Introduction

Carotenoids are C40 tetraterpenoid pigments synthesized by plants, algae, and some bacteria, and are essential dietary components for animals.[1] Their conjugated double-bond system is responsible for their color and their potent antioxidant properties, particularly the quenching of singlet oxygen and scavenging of free radicals.[2][3] The most well-known carotenoid, β-carotene, serves as the primary dietary precursor to vitamin A (retinoids), a function indispensable for vision, immune function, and cellular differentiation.[4]

The bioactivation of β-carotene was historically thought to occur exclusively via a central cleavage mechanism, catalyzed by the cytosolic enzyme β-carotene 15,15'-oxygenase (BCO1), which yields two molecules of retinal.[5][6] However, a parallel pathway, known as eccentric cleavage, is now recognized as a significant contributor to carotenoid metabolism. This process, primarily mediated by the mitochondrial enzyme β-carotene 9',10'-oxygenase (BCO2), cleaves carotenoids at asymmetrical positions to produce a variety of bioactive metabolites known as apocarotenoids.[7][8]

These apocarotenoids are not merely metabolic byproducts but are increasingly recognized as signaling molecules that can modulate gene expression and influence physiological processes, from plant development to mammalian metabolic health.[9][10] Among this diverse family is 4'-apo-β-carotenal (C35H46O), an apocarotenoid derived from the oxidative degradation of the β-carotene skeleton at the 4'-position.[11][12] This guide delves into the specific metabolic context of 4'-apo-β-carotenal, synthesizing current knowledge on its formation, function, and the advanced methodologies used for its study.

Part 1: The Genesis of Apocarotenoids: A Tale of Two Cleavage Pathways

The generation of apocarotenoids from parent carotenoids is a tightly regulated process initiated by oxidative cleavage, which can be either enzymatic or non-enzymatic.

The Canonical Pathway: BCO1 and Central Cleavage

The primary pathway for vitamin A synthesis is the central cleavage of provitamin A carotenoids, catalyzed by BCO1.[13] This cytosolic enzyme specifically targets the 15,15' double bond of β-carotene, incorporating molecular oxygen to produce two molecules of all-trans-retinal.[5] While BCO1's main role is in retinoid production, some studies have shown it possesses a limited capacity to cleave longer-chain apocarotenoids, such as β-apo-8'-carotenal, albeit at much lower rates than β-carotene.[7] This suggests a potential, albeit minor, role for BCO1 in the broader apocarotenoid processing cascade.

The Eccentric Pathway: BCO2 and Mitochondrial Carotenoid Homeostasis

The discovery of a second carotenoid oxygenase, BCO2, revealed the significance of eccentric cleavage.[7][14] Located in the inner mitochondrial membrane, BCO2 catalyzes the asymmetric cleavage of carotenoids at the 9',10' double bond.[8][15][16] Unlike the highly specific BCO1, BCO2 exhibits broad substrate specificity, acting on both provitamin A (e.g., β-carotene) and non-provitamin A carotenoids (e.g., lutein, zeaxanthin, lycopene).[16][17] This reaction yields β-ionone (a C13 ketone) and a long-chain apocarotenal, such as β-apo-10'-carotenal (a C27 aldehyde).[5][18]

A primary function of BCO2 is to act as a mitochondrial gatekeeper, preventing the excessive accumulation of carotenoids.[17] High concentrations of these lipophilic molecules within the mitochondrial membrane can disrupt respiratory chain function, depolarize the membrane, and lead to the production of reactive oxygen species (ROS), thereby inducing oxidative stress.[16] BCO2-mediated degradation is thus a protective mechanism essential for maintaining mitochondrial homeostasis.[15][19]

Formation of 4'-Apo-β-carotenal

The precise enzymatic pathway for the formation of 4'-apo-β-carotenal in mammals is not as clearly defined as that for other apocarotenals like β-apo-10'-carotenal. However, its generation can be attributed to several mechanisms:

  • Non-Enzymatic Oxidation: The conjugated polyene chain of β-carotene is susceptible to attack by ROS.[11] Under conditions of oxidative stress, this can lead to random cleavage, producing a diverse array of apocarotenoids, including various apo-β-carotenals.[20]

  • Enzymatic Cleavage: While BCO2 is defined by its 9',10' cleavage activity, the broader family of carotenoid cleavage dioxygenases (CCDs) in nature exhibits varied regioselectivity. In some organisms, specific enzymes like beta-apo-4'-carotenal oxygenase catalyze reactions involving this apocarotenoid.[11][21] It is plausible that mammalian enzymes, perhaps under specific conditions or with low efficiency, could generate 4'-apo-β-carotenal.

Carotenoid_Cleavage cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_ros Non-Enzymatic b_carotene_c β-Carotene bco1 BCO1 (Central Cleavage) b_carotene_c->bco1 15,15' bond retinal Retinal (Vitamin A) (x2 molecules) bco1->retinal b_carotene_m β-Carotene & Other Carotenoids bco2 BCO2 (Eccentric Cleavage) b_carotene_m->bco2 9',10' bond apo10 β-Apo-10'-carotenal (C27) bco2->apo10 ionone β-Ionone (C13) bco2->ionone b_carotene_r β-Carotene ros ROS (Oxidative Stress) b_carotene_r->ros Random cleavage apo_mix Mixture of Apocarotenoids (e.g., 4'-Apo-β-carotenal) ros->apo_mix

Figure 1: Pathways of β-carotene cleavage in mammals.

Part 2: Metabolic Fate and Biological Functions

Once formed, apocarotenoids can be further metabolized or can exert direct biological effects. Recent evidence has overturned previous conflicting reports, showing that BCO2 is a key enzyme not only for generating but also for processing long-chain apocarotenoids.

BCO2-Mediated Apocarotenoid Degradation

Studies using recombinant murine BCO2 have demonstrated its ability to convert a wide range of β-apocarotenoid substrates (from C20 to C40) via oxidative cleavage at the C9,C10 position.[22][23] This activity is not impeded by the chain length or modifications on the ionone ring, establishing BCO2 as a key enzyme for apocarotenoid homeostasis.[23] Mice deficient in BCO2 accumulate these apocarotenoids in their tissues, confirming this physiological role.[23] This function is critical, as the buildup of these aldehyde-containing molecules could otherwise contribute to cellular stress.

Core Biological Roles of 4'-Apo-β-carotenal and Related Metabolites

The functions of apocarotenoids are multifaceted, ranging from direct antioxidant action to the nuanced modulation of signaling pathways.

  • Antioxidant Activity: 4'-apo-β-carotenal possesses significant antioxidant properties, owing to its conjugated polyene structure that allows it to effectively scavenge free radicals and reduce oxidative stress.[11][24] This activity may contribute to protective effects against diseases with an oxidative etiology, such as cardiovascular disease.[11]

  • Mitochondrial Integrity: The metabolism of carotenoids and apocarotenoids by BCO2 is intrinsically linked to mitochondrial health. By preventing carotenoid overload and clearing reactive apocarotenals, BCO2 is essential for proper mitochondrial respiration.[16][19] BCO2 deficiency is associated with mitochondrial oxidative stress, low-grade inflammation, and subsequent metabolic disorders.[15][25]

  • Modulation of Nuclear Receptor Signaling: While direct data on 4'-apo-β-carotenal is limited, compelling evidence from related apocarotenoids suggests a role in regulating nuclear receptors. Several β-apocarotenoids, particularly β-apo-13-carotenone and β-apo-14'-carotenal, have been identified as potent antagonists of Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR).[7][26][27] They can compete with endogenous ligands like all-trans-retinoic acid, thereby inhibiting the transcription of target genes involved in cellular differentiation and proliferation.[7][27] This antagonistic activity suggests a sophisticated feedback mechanism where β-carotene metabolites can modulate the signaling pathways of its most famous product, vitamin A. Given these findings, investigating 4'-apo-β-carotenal as a potential modulator of nuclear receptors is a logical and compelling area for future research.

Apocarotenoid_Function cluster_source Source cluster_effects Biological Effects apocarotenal 4'-Apo-β-carotenal & Related Apocarotenoids antioxidant Direct Antioxidant Effect apocarotenal->antioxidant bco2_clearance Metabolized by BCO2 apocarotenal->bco2_clearance clearance nuclear Nuclear Receptor Signaling (Modulation) apocarotenal->nuclear potential interaction ros_node Scavenges ROS antioxidant->ros_node inhibits mitochondria Mitochondrial Homeostasis mito_health Prevents Mitochondrial Oxidative Stress mitochondria->mito_health leads to bco2_clearance->mitochondria rar_rxr RAR / RXR Antagonism* nuclear->rar_rxr gene_exp Altered Gene Expression rar_rxr->gene_exp leads to caption *Shown for related apocarotenoids like β-apo-13-carotenone

Figure 2: Key biological functions of apocarotenoids.

Part 3: Methodologies for Studying Apocarotenoid Metabolism

Investigating the roles of specific apocarotenoids requires robust and sensitive methodologies for both enzymatic characterization and in vivo quantification.

Experimental Protocol: In Vitro BCO2 Enzymatic Assay

This protocol describes a method to assess the cleavage of a carotenoid or apocarotenoid substrate by recombinant BCO2.

Objective: To determine the enzymatic activity and products of BCO2 with a given substrate.

Methodology:

  • Recombinant Enzyme Expression:

    • Express the coding sequence for BCO2 (e.g., murine or human) in an E. coli expression system like BL21 (DE3).[17] For improved solubility and yield, a fusion tag such as maltose-binding protein (MBP) can be utilized.[28]

    • Induce protein expression with IPTG at a low temperature (e.g., 18-20°C) overnight to enhance proper folding.

    • Harvest cells by centrifugation and lyse them using sonication in a buffer containing protease inhibitors.

  • Enzyme Purification:

    • Clarify the lysate by ultracentrifugation.

    • Purify the soluble recombinant BCO2 from the supernatant using affinity chromatography (e.g., cobalt or nickel-NTA resin for His-tagged proteins, or amylose resin for MBP-tagged proteins).[17]

    • Elute the purified protein and confirm its purity and size via SDS-PAGE and Western blot.

  • Enzymatic Reaction:

    • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing a detergent (e.g., 0.5% taurocholate) to solubilize the lipophilic substrate.

    • Add the purified BCO2 enzyme to the mixture.

    • Initiate the reaction by adding the substrate (e.g., 10 µM β-carotene or β-apo-8'-carotenal) dissolved in a minimal volume of an organic solvent like THF.

    • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes) with gentle shaking.

  • Product Extraction and Analysis:

    • Stop the reaction by adding an excess of organic solvent (e.g., a 2:1 mixture of methanol:chloroform).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the carotenoids and apocarotenoids.

    • Dry the extract under a stream of nitrogen and redissolve in a mobile phase-compatible solvent.

    • Analyze the products using HPLC with a photodiode array (PDA) detector or, for higher sensitivity and specificity, by LC-MS/MS. Compare retention times and mass spectra to authentic standards to identify and quantify the cleavage products.

Experimental Protocol: Quantification of Apocarotenals in Biological Samples

This protocol outlines a workflow for the extraction and analysis of apocarotenals from complex biological matrices like plasma or tissue.[29][30]

Objective: To quantify endogenous levels of 4'-apo-β-carotenal and other apocarotenoids.

Methodology:

  • Sample Preparation & Extraction:

    • To a known volume of plasma or tissue homogenate, add an internal standard (e.g., a stable isotope-labeled apocarotenal) to correct for extraction losses.

    • Precipitate proteins by adding an equal volume of cold ethanol. Vortex and incubate on ice.

    • Perform liquid-liquid extraction by adding a non-polar solvent like hexane or a hexane/acetone mixture. Vortex vigorously for 2 minutes.

    • Centrifuge at high speed (e.g., 3000 x g for 10 min) to achieve phase separation.

    • Carefully collect the upper organic layer. Repeat the extraction process two more times on the aqueous layer to ensure complete recovery.

    • Pool the organic extracts and evaporate to dryness under nitrogen.

  • Analysis by UHPLC-MS/MS:

    • Reconstitute the dried extract in a small, precise volume of injection solvent (e.g., methanol/MTBE).

    • Inject the sample onto a UHPLC system equipped with a carotenoid-specific column (e.g., a C30 reverse-phase column).

    • Perform chromatographic separation using a gradient mobile phase, for example, methanol with ammonium acetate and methyl-tert-butyl ether (MTBE).[31]

    • Couple the UHPLC to a tandem mass spectrometer operating with atmospheric pressure chemical ionization (APCI) in negative ion mode, which is highly effective for apocarotenal analysis.[29]

    • Use a Selected Reaction Monitoring (SRM) method for detection and quantification. This involves monitoring a specific precursor-to-product ion transition for each target analyte, providing excellent specificity and sensitivity.

Figure 3: Workflow for apocarotenal analysis from biological samples.
Data Presentation: Mass Spectrometry Parameters

Quantitative analysis by MS/MS relies on specific ion transitions. The table below provides representative parameters for the analysis of β-carotene-derived apocarotenals.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
β-Apo-8'-carotenal416.3347.3APCI (-)[29]
β-Apo-10'-carotenal388.3119.1APCI (+)[7]
β-Apo-12'-carotenal350.3281.2APCI (-)[29]
β-Apo-14'-carotenal312.2217.2ESI (+)[27]
4'-Apo-β-carotenal482.4VariesAPCI/ESIN/A*
Note: Specific, validated MS/MS transitions for 4'-Apo-β-carotenal are not widely published and would require empirical determination during method development.

Conclusion and Future Directions

4'-Apo-β-carotenal is an integral, if understudied, component of the complex metabolic network derived from β-carotene. Its formation, whether through enzymatic action or oxidative processes, places it at the intersection of nutrient metabolism and cellular stress responses. The overarching role of the mitochondrial enzyme BCO2 in managing both parent carotenoids and their apocarotenoid metabolites underscores a crucial protective mechanism against mitochondrial dysfunction—a key factor in many chronic diseases.

While the antioxidant properties of 4'-apo-β-carotenal are evident, the most exciting future research lies in its potential as a signaling molecule. The established ability of other short- and long-chain apocarotenoids to antagonize RAR/RXR signaling provides a strong rationale for investigating 4'-apo-β-carotenal in this context.

Key areas for future investigation include:

  • Enzymatic Origin: Elucidating the specific mammalian enzymes and conditions that lead to the cleavage of β-carotene at the 4'-position.

  • Signaling Roles: Directly testing the ability of 4'-apo-β-carotenal and its further metabolites to bind and modulate the activity of nuclear receptors, including RARs, RXRs, and PPARs.

  • Physiological Relevance: Utilizing BCO2 knockout models and targeted metabolomics to determine the in vivo flux through this pathway and its contribution to metabolic health and disease prevention.

A deeper understanding of the biology of 4'-apo-β-carotenal will not only enhance our knowledge of carotenoid metabolism but may also unveil new therapeutic targets for managing diseases rooted in mitochondrial dysfunction and aberrant nuclear receptor signaling.

References

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Sources

Cellular uptake and metabolism of 4'-Apo-beta-carotenal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Cellular Uptake, Metabolism, and Analysis of 4'-Apo-beta-carotenal

Executive Summary

This technical guide provides a comprehensive analysis of 4'-Apo-beta-carotenal (commonly referred to as


-apo-4'-carotenal), a C35 asymmetric cleavage product of 

-carotene. Unlike the widely studied

-apo-8'-carotenal (C30) or retinal (C20), the 4'-apo analog represents a "long-chain" apocarotenoid that retains significant structural similarity to the parent

-carotene molecule.

This document details the critical mechanisms of its cellular entry via scavenger receptors, its enzymatic conversion by


-Carotene Oxygenase 1 (BCO1) into retinoids, and the precise analytical methodologies required to quantify it in biological matrices without artifactual degradation.

Physiochemical Identity & Stability

Understanding the structural constraints of 4'-Apo-beta-carotenal is a prerequisite for successful experimental design.

  • Structure: C35 aldehyde. It consists of one intact

    
    -ionone ring and a polyene chain truncated at the 4',5' position of the opposing ring.
    
  • Lipophilicity: Extremely high (LogP > 8). It is virtually insoluble in aqueous media and requires micellar or liposomal delivery systems for cellular uptake studies.

  • Stability Profile:

    • Oxidation:[1][2][3][4] Highly susceptible to auto-oxidation at the aldehyde group, forming 4'-apo-beta-carotenoic acid .

    • Isomerization:[5] Rapidly isomerizes from all-trans to cis forms upon exposure to light (

      
       nm) or heat.
      
    • Handling Directive: All protocols must be conducted under amber light (cutoff < 500 nm) and in the presence of antioxidants (BHT/BHA).

Cellular Uptake Mechanisms

The cellular entry of 4'-Apo-beta-carotenal is not merely a passive diffusion event; it is a competitive, protein-facilitated process.

The Micellar Requirement

In vitro, the molecule must be solubilized in mixed micelles (bile salts, phospholipids, fatty acids) to mimic the post-prandial lumen environment. Solvent delivery (e.g., DMSO/Ethanol) often leads to precipitation and poor bioavailability, invalidating uptake kinetics.

Transmembrane Transport

While passive diffusion occurs at high pharmacological concentrations, physiological uptake is mediated by membrane transporters:

  • SR-BI (Scavenger Receptor Class B Type I): The primary facilitator. SR-BI binds the micelle and facilitates the transfer of the apocarotenoid into the cytosolic leaflet.

  • CD36 (Cluster of Differentiation 36): Acts as a secondary fatty acid transporter that facilitates long-chain apocarotenoid uptake, particularly in adipose and sensory tissues.

  • NPC1L1 (Niemann-Pick C1-Like 1): While primary for cholesterol, NPC1L1 has shown overlapping specificity for carotenoids, though its affinity for the C35 4'-apo analog is lower than for lutein.

Metabolic Fate & Bioconversion[2][3][6]

Once intracellular, 4'-Apo-beta-carotenal enters a bifurcated metabolic pathway. It serves as a high-affinity substrate for retinoid production, effectively bypassing the initial symmetric cleavage required for


-carotene.
The BCO1 Cleavage (Provitamin A Activity)

The cytosolic enzyme


-Carotene Oxygenase 1 (BCO1)  is the primary metabolic regulator.[3]
  • Mechanism: BCO1 attacks the central 15,15' double bond.[2][6][7][8]

  • Stoichiometry: Unlike

    
    -carotene (which yields 2 moles of retinal), cleavage of 4'-Apo-beta-carotenal yields:
    
    • 1 mole of Retinal (C20)

      
       Reduced to Retinol or oxidized to Retinoic Acid.
      
    • 1 mole of

      
      -apo-4'-carotenal fragment  (C15, likely degraded or further metabolized).
      
  • Significance: This conversion confirms 4'-Apo-beta-carotenal as a potent Provitamin A agent.

The BCO2 "Eccentric" Pathway

The mitochondrial enzyme


-Carotene Oxygenase 2 (BCO2)  handles eccentric cleavage.
  • BCO2 can further shorten the chain of 4'-Apo-beta-carotenal, generating shorter apocarotenoids (e.g.,

    
    -apo-10'-carotenal, C27) and volatile compounds.
    
  • Bioactivity: These shorter metabolites often act as antagonists to Retinoic Acid Receptors (RAR/RXR), modulating nuclear signaling.

Oxidation to Carotenoic Acid

A fraction of the aldehyde is oxidized by Aldehyde Dehydrogenases (ALDH) to 4'-Apo-beta-carotenoic acid . This acid derivative has distinct transcriptional activities, often regulating PPAR


 and inhibiting NF-

B pathways.

Visualization: Metabolic Pathways

The following diagram illustrates the dual fate of 4'-Apo-beta-carotenal: central cleavage to Vitamin A versus eccentric degradation.

MetabolicPathway BC Beta-Carotene (C40) BCO2 BCO2 (Mitochondrial) BC->BCO2 Eccentric Cleavage Apo4 4'-Apo-beta-carotenal (C35) Apo4->BCO2 Further Truncation BCO1 BCO1 (Cytosolic) Apo4->BCO1 Central Cleavage (15,15') ALDH ALDH Apo4->ALDH Direct Oxidation Retinal Retinal (C20) RALDH RALDH Retinal->RALDH Signaling RetinoicAcid Retinoic Acid (RA) ApoAcid 4'-Apo-beta-carotenoic Acid ShortApo Shorter Apocarotenoids (C27, C30) BCO2->Apo4 Oxidation BCO2->ShortApo BCO1->Retinal Yields Vitamin A ALDH->ApoAcid Nuclear Receptor Ligand RALDH->RetinoicAcid Signaling

Caption: Figure 1. Metabolic bifurcation of 4'-Apo-beta-carotenal into Retinoid (Vitamin A) and Non-Retinoid pathways.

Experimental Protocols

Sample Preparation & Extraction (Self-Validating System)

Objective: Quantitative recovery of 4'-Apo-beta-carotenal from cell lysates without isomerization.

Reagents:

  • Extraction Solvent: Hexane:Acetone:Ethanol (2:1:1 v/v/v).

  • Antioxidant: 0.1% (w/v) Butylated Hydroxytoluene (BHT) added to all solvents.

  • Internal Standard:

    
    -apo-8'-carotenal (if analyzing 4') or Echinenone.
    

Protocol:

  • Lysis: Wash cells (PBS + 0.5% BSA) to remove surface-bound micelles. Lyse in ice-cold water (500

    
    L).
    
  • Protein Precipitation: Add 500

    
    L Ethanol (with BHT). Vortex 10s.
    
  • Extraction: Add 2 mL Hexane:Acetone (with BHT). Vortex 2 mins. Centrifuge at 3000 x g for 5 mins at 4°C.

  • Collection: Transfer upper organic layer to an amber vial.

  • Repeat: Re-extract aqueous phase with 1 mL Hexane. Combine organic layers.

  • Drying: Evaporate under Nitrogen (

    
    ) stream. Do not use heat.
    
  • Reconstitution: Dissolve residue in 50-100

    
    L MTBE:Methanol (1:1) immediately prior to injection.
    
HPLC-DAD Analysis

Standard C18 columns often fail to resolve cis/trans isomers of long-chain apocarotenoids. A C30 Carotenoid Column is mandatory for high-integrity separation.

ParameterSpecificationRationale
Column YMC C30 Carotenoid (250 x 4.6 mm, 3

m)
Resolves geometric isomers and polar metabolites.
Mobile Phase A Methanol:MTBE:Water (81:15:4)Promotes elution of polar acids (retinoic acid).
Mobile Phase B Methanol:MTBE:Water (6:90:4)Elutes hydrophobic parent (4'-apo) and esters.
Gradient 0-100% B over 45 minsLinear gradient ensures separation of C20, C30, and C35 species.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection 460 nm (4'-Apo) / 340 nm (Retinoids)Max absorption wavelengths differ by chain length.

Visualization: Experimental Workflow

Workflow Cells Caco-2 / HepG2 Cells Micelles Micellar Delivery (Tauecholate + 4'-Apo) Cells->Micelles Treatment Incubation Incubation (2-6 Hours, Dark) Micelles->Incubation Wash Wash (PBS+BSA) Incubation->Wash Remove Surface Bound Extract Extraction (Hex:Ace:Et + BHT) Wash->Extract Lysis N2Dry N2 Evaporation Extract->N2Dry Concentrate HPLC C30 HPLC-DAD Analysis N2Dry->HPLC Quantify

Caption: Figure 2. Optimized workflow for extraction and quantification of 4'-Apo-beta-carotenal.

References

  • Harrison, E. H., & Kopec, R. E. (2020). Enzymology of Vertebrate Carotenoid Oxygenases. The FASEB Journal. Link

  • Durojaye, B., et al. (2019). Uptake and metabolism of

    
    -apo-8'-carotenal, 
    
    
    
    -apo-10'-carotenal, and
    
    
    -apo-13-carotenone in Caco-2 cells.[9][10] Journal of Lipid Research. Link
  • Eroglu, A., & Harrison, E. H. (2013). Carotenoid metabolism in mammals, including man: formation, occurrence, and function of apocarotenoids. Journal of Lipid Research. Link

  • Amengual, J. (2019). Bioactive Properties of Carotenoids in Immune System and Tumor Progression. Nutrients.[2][4][6][7][11][12] Link

  • BenchChem. (2025).[5] Detailed Protocol for Beta-Carotene Extraction and HPLC Analysis. BenchChem Technical Notes. Link

Sources

Methodological & Application

Synthesis of 4'-Apo-β-carotenal: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed overview of the primary synthetic methodologies for 4'-Apo-β-carotenal, a C35 apocarotenoid derived from the oxidative cleavage of β-carotene. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, natural product synthesis, and drug development. We will delve into both chemical and biotechnological approaches, elucidating the underlying principles and providing actionable protocols.

Introduction to 4'-Apo-β-carotenal

4'-Apo-β-carotenal is a naturally occurring carotenoid found in various fruits and vegetables.[1] It is a product of the oxidative degradation of β-carotene.[2][3] Like other apocarotenoids, it possesses biological activities and contributes to the flavor and fragrance profiles of natural sources.[2] Its structure, characterized by a truncated polyene chain and a terminal aldehyde group, makes it a valuable synthon for the preparation of other complex molecules and a subject of interest for its potential health benefits.

Chemical Synthesis Strategies

The chemical synthesis of 4'-Apo-β-carotenal and other apocarotenoids predominantly relies on the controlled oxidative cleavage of the parent carotenoid, β-carotene, or through constructive methods like the Wittig reaction.

Oxidative Cleavage of β-Carotene

The long conjugated polyene chain of β-carotene is susceptible to oxidative attack, and by carefully selecting the oxidizing agent and reaction conditions, specific double bonds can be cleaved to yield desired apocarotenals.

Potassium permanganate (KMnO4) is a strong oxidizing agent that can cleave the double bonds of alkenes.[4][5] In the context of β-carotene, this method can be employed to generate a mixture of apocarotenoids, including seco-β-apo-8'-carotenal.[6] The reaction proceeds through the formation of a cyclic manganate ester intermediate, which then decomposes to yield carbonyl compounds.[4][7]

Causality of Experimental Choices:

  • Solvent System: A two-phase solvent system (e.g., dichloromethane and water) is often used to manage the solubility of the lipophilic β-carotene and the hydrophilic permanganate. Phase transfer catalysts can be employed to facilitate the reaction at the interface.

  • Temperature: The reaction is typically conducted at low temperatures to control the reactivity of the permanganate and minimize over-oxidation to carboxylic acids.[5]

  • Stoichiometry: The molar ratio of KMnO4 to β-carotene is a critical parameter. A limited amount of the oxidizing agent is used to favor partial cleavage and prevent the complete degradation of the carotenoid backbone.

Protocol: Synthesis of Apocarotenals via Permanganate Oxidation of β-Carotene

Materials:

  • β-Carotene

  • Potassium permanganate (KMnO4)

  • Dichloromethane (CH2Cl2)

  • Distilled water

  • Sodium bisulfite (NaHSO3)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve β-carotene in dichloromethane in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath with stirring.

  • In a separate flask, prepare an aqueous solution of potassium permanganate.

  • Add the KMnO4 solution dropwise to the β-carotene solution over a period of 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the purple color disappears.

  • Separate the organic layer, and wash it with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of apocarotenals by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent. 4'-Apo-β-carotenal will be one of the products in the mixture.

Ozonolysis is a powerful and selective method for cleaving double bonds.[4] The reaction of ozone with an alkene forms an unstable primary ozonide (molozonide), which rearranges to a more stable ozonide. Reductive or oxidative workup of the ozonide yields different products. For the synthesis of aldehydes like 4'-Apo-β-carotenal, a reductive workup is necessary. Ozonolysis has been explored as a method to isolate putative lycopene metabolites (apo-lycopenals).[8]

Causality of Experimental Choices:

  • Solvent: A non-participating solvent, such as dichloromethane, is used to dissolve the β-carotene and is inert to ozone.

  • Temperature: The reaction is carried out at very low temperatures (typically -78°C) to stabilize the ozonide intermediate and prevent side reactions.

  • Reductive Workup: Reagents like dimethyl sulfide (DMS) or triphenylphosphine (PPh3) are used to reduce the ozonide to the desired aldehyde, preventing its further oxidation to a carboxylic acid.

Protocol: Synthesis of 4'-Apo-β-carotenal via Ozonolysis of β-Carotene

Materials:

  • β-Carotene

  • Dichloromethane (CH2Cl2), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS) or Triphenylphosphine (PPh3)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve β-carotene in anhydrous dichloromethane in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the presence of excess ozone.

  • Purge the solution with nitrogen or argon to remove the excess ozone.

  • Add the reducing agent (dimethyl sulfide or triphenylphosphine) to the solution at -78°C and then allow the mixture to slowly warm to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate 4'-Apo-β-carotenal.

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the formation of a carbon-carbon double bond from a carbonyl compound and a phosphorus ylide.[9][10] This method is particularly valuable for the total synthesis of carotenoids and apocarotenoids, offering excellent control over the structure of the final product.[11][12] The synthesis of β-carotene itself has been achieved using sequential Wittig reactions.[9] For 4'-Apo-β-carotenal, a convergent synthesis can be designed by coupling appropriate smaller fragments.

Causality of Experimental Choices:

  • Phosphonium Salt and Base: The choice of the phosphonium salt and the base to generate the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are often required for non-stabilized ylides, while weaker bases can be used for stabilized ylides.

  • Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are typically used to prevent the quenching of the highly reactive ylide.

  • Stereoselectivity: The nature of the ylide (stabilized or non-stabilized) and the reaction conditions can influence the stereochemistry (E/Z) of the newly formed double bond.

Protocol: General Workflow for Apocarotenal Synthesis via Wittig Reaction

This is a generalized workflow. The specific phosphonium salt and carbonyl compound will depend on the desired apocarotenal. For 4'-Apo-β-carotenal, a C25-phosphonium salt and a C10-dialdehyde could be a possible route.

Materials:

  • Appropriate phosphonium salt

  • Strong base (e.g., n-butyllithium in hexanes)

  • Appropriate aldehyde or ketone

  • Anhydrous tetrahydrofuran (THF)

  • Standard workup and purification reagents (water, ether, brine, MgSO4, silica gel)

Procedure:

  • Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (nitrogen or argon).

  • Cool the suspension to 0°C or lower.

  • Add the strong base dropwise to generate the colored phosphorus ylide.

  • Stir the ylide solution for a specified time at a controlled temperature.

  • Add a solution of the aldehyde or ketone in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to proceed, monitoring by TLC.

  • Quench the reaction with water or a saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup, extracting the product with an organic solvent like diethyl ether.

  • Dry the organic layer, concentrate, and purify the resulting apocarotenal by column chromatography.

Biotechnological Synthesis

The demand for natural and sustainable production methods has driven the development of biotechnological routes for apocarotenoid synthesis.[3][13] These methods utilize enzymes, specifically carotenoid cleavage dioxygenases (CCDs), to mimic the natural degradation of carotenoids.[2][14]

Enzymatic Cleavage with Carotenoid Cleavage Dioxygenases (CCDs)

CCDs are a class of non-heme iron-dependent enzymes that catalyze the oxidative cleavage of specific double bonds in the carotenoid backbone.[15] Different CCDs exhibit distinct regioselectivity. For instance, β-carotene 15,15'-oxygenase (BCO1) centrally cleaves β-carotene to yield retinal, while β-carotene 9',10'-oxygenase (BCO2) performs an eccentric cleavage to produce β-apo-10'-carotenal and β-ionone.[8][16][17][18] The enzymatic production of β-apo-10'-carotenal has been reported by expressing human BCO2 in E. coli.[19]

Causality of Experimental Choices:

  • Enzyme Source: The choice of CCD determines the resulting apocarotenoid product due to its specific cleavage site.[20] Enzymes can be obtained from plants, fungi, or through recombinant expression in microbial hosts like E. coli or yeast.[21]

  • Reaction Buffer: The pH, ionic strength, and presence of co-factors in the reaction buffer are optimized to ensure the maximal activity and stability of the enzyme.

  • Substrate Solubilization: β-carotene is highly lipophilic, so detergents or organic co-solvents are often required to solubilize the substrate and make it accessible to the enzyme in an aqueous environment.[19]

Protocol: In Vitro Enzymatic Synthesis of Apocarotenals

Materials:

  • Purified recombinant Carotenoid Cleavage Dioxygenase (CCD)

  • β-Carotene

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Detergent (e.g., Tween 40) or a water-miscible organic solvent (e.g., acetone) for substrate solubilization

  • Cofactors (if required by the specific enzyme)

  • Ethyl acetate for extraction

Procedure:

  • Prepare a stock solution of β-carotene in a suitable organic solvent like acetone.

  • Prepare the reaction mixture containing the reaction buffer and detergent.

  • Add the β-carotene stock solution to the reaction mixture while vortexing to form a fine suspension or micelles.

  • Initiate the reaction by adding the purified CCD enzyme.

  • Incubate the reaction mixture at the optimal temperature for the enzyme for a predetermined time (e.g., 1-24 hours), often with gentle shaking.

  • Stop the reaction by adding an organic solvent like ethyl acetate to denature the enzyme and extract the products.

  • Separate the organic layer, dry it, and concentrate it.

  • Analyze the product mixture by HPLC and/or mass spectrometry to identify and quantify the formed apocarotenals.

Data Presentation and Visualization

Table 1: Comparison of Synthesis Methods for 4'-Apo-β-carotenal

Method Starting Material Key Reagents Advantages Disadvantages
Permanganate Oxidation β-CaroteneKMnO4Inexpensive reagents, straightforward procedure.Low selectivity, can lead to a mixture of products and over-oxidation.
Ozonolysis β-CaroteneO3, DMS/PPh3High selectivity for double bond cleavage, generally good yields.Requires specialized equipment (ozone generator), low temperatures.
Wittig Reaction Smaller carbonyl and phosphonium salt precursorsOrganophosphorus compounds, strong basesHigh degree of control over product structure, convergent synthesis.Multi-step synthesis, requires anhydrous conditions, stereochemical control can be challenging.
Enzymatic Cleavage β-CaroteneCarotenoid Cleavage Dioxygenases (CCDs)High specificity, "green" and sustainable approach.Enzyme production and purification can be complex, substrate solubility issues.

Diagrams of Synthetic Pathways

oxidative_cleavage beta_carotene β-Carotene apocarotenal_mix Mixture of Apocarotenals (including 4'-Apo-β-carotenal) beta_carotene->apocarotenal_mix KMnO4 ozonide Ozonide Intermediate beta_carotene->ozonide 1. O3, -78°C apo_aldehyde 4'-Apo-β-carotenal ozonide->apo_aldehyde 2. Reductive Workup (DMS or PPh3)

Caption: Oxidative cleavage routes to 4'-Apo-β-carotenal.

wittig_synthesis phosphonium Phosphonium Salt ylide Phosphorus Ylide phosphonium->ylide Base apocarotenal 4'-Apo-β-carotenal ylide->apocarotenal carbonyl Aldehyde/Ketone carbonyl->apocarotenal phosphine_oxide Triphenylphosphine Oxide apocarotenal->phosphine_oxide enzymatic_synthesis beta_carotene β-Carotene apocarotenal Specific Apocarotenal (e.g., 4'-Apo-β-carotenal) beta_carotene->apocarotenal Carotenoid Cleavage Dioxygenase (CCD)

Caption: Enzymatic synthesis of apocarotenals from β-carotene.

References

  • Recent Advances in the Synthesis of Carotenoid-Derived Flavours and Fragrances. Molecules.

  • Characterization of beta-apo-13-carotenone and beta-apo-14'-carotenal as enzymatic products of the excentric cleavage of beta-carotene. PubMed.

  • The enzymatic cleavage of beta-carotene: end of a controversy. PubMed.

  • Seco-type β-Apocarotenoid Generated by β-Carotene Oxidation Exerts Anti-inflammatory Effects against Activated Macrophages. PubMed.

  • beta-carotene synthesis. University of Bristol.

  • Wittig Reaction. Gaylord Chemical.

  • Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. PubMed.

  • Enzymatic cleavage of β-carotene: Routes of formation of retinal (left)... ResearchGate.

  • Total Synthesis of 1,2,5,6-Tetrahydro-2,6-cyclo-γ-carotene-1,5-diol, an Oxidation Product of γ-Carotene. Thieme Connect.

  • Eccentric cleavage products of beta carotene: biologically active?. The Ohio State University.

  • The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition.

  • 4'-Apo-beta-carotenal. CymitQuimica.

  • Color recycling: metabolization of apocarotenoid degradation products suggests carbon regeneration via primary metabolic pathways. Plant Physiology.

  • Recent Advances in Industrial Carotenoid Synthesis. ResearchGate.

  • (PDF) Chemical vs. biotechnological synthesis of C13-apocarotenoids: current methods, applications and perspectives. ResearchGate.

  • The Wittig Reaction: Examples and Mechanism. Chemistry Steps.

  • The Biosynthesis of Non-Endogenous Apocarotenoids in Transgenic Nicotiana glauca. MDPI.

  • Biotechnological Intervention In The Biosynthesis of Carotenoids. International Journal of Pharmaceutical Sciences and Research.

  • Apocarotenoids: Sources, Classification and Their Potential Application as Food Additives. Research in Chemical Engineering.

  • Biotechnological production of β-carotene using plant in vitro cultures. PubMed.

  • Biotechnological Production of Carotenoids Using Low Cost-Substrates Is Influenced by Cultivation Parameters: A Review. MDPI.

  • The apocarotenoid production in microbial biofactories: An overview. BioKB.

  • The β-Carotene-Oxygen Copolymer. Preprints.org.

  • Beyond pigments and perfumes: engineering in the carotenoid and apocarotenoid spectrum, novel enzymes, and synthetic biology strategies. Frontiers.

  • Production of β-apo-10'-carotenal from β-carotene by human β-carotene-9',10'-oxygenase expressed in E. coli. PubMed.

  • Apocarotenoids. Encyclopedia MDPI.

  • Carotenoid Biosynthesis and Regulation in Plants. AOCS.

  • Beta-apo-4'-carotenal oxygenase. Wikipedia.

  • 4'-Apo-beta-carotenal. PubChem.

  • β-Carotene—properties and production methods. Food Quality and Safety.

  • Oxidative Cleavage of Alkenes with KMno4 and O3. Chemistry Steps.

  • Carotenoid cleavage dioxygenase catalyzes carotenoid degradation and regulates carotenoid accumulation and petal coloration in Zinnia elegans. Maximum Academic Press.

  • Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.

  • β-Carotene-production methods, biosynthesis from Phaffia rhodozyma, factors affecting its production during fermentation, pharmacological properties: A review. PubMed.

  • Oxidative Cleavage KMnO4. YouTube.

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Extraction of 4'-Apo-beta-carotenal from Natural Sources: Advanced Methodologies and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scientific Professional

Abstract

4'-Apo-beta-carotenal (trans-β-apo-8'-carotenal) is a C30 apocarotenoid naturally present in various plants, notably citrus fruits and spinach.[1] As a precursor to vitamin A and an approved food colorant (E160e), its efficient extraction from natural matrices is of significant interest for the pharmaceutical, nutraceutical, and food industries.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on the extraction of 4'-Apo-beta-carotenal. It details multiple methodologies, from conventional solvent-based techniques to advanced green extraction technologies, supported by step-by-step protocols, scientific rationale, and analytical validation methods.

Introduction to 4'-Apo-beta-carotenal

Apocarotenoids are oxidative cleavage products of carotenoids, formed through enzymatic or non-enzymatic processes.[3][4] 4'-Apo-beta-carotenal is derived from the oxidative cleavage of β-carotene. While it possesses approximately 50% of the pro-vitamin A activity of β-carotene, its stability and distinct orange-red hue make it a valuable natural colorant and a target for nutritional supplementation.[1]

Key Physicochemical Properties:

  • Chemical Formula: C₃₀H₄₀O

  • Molar Mass: 416.649 g·mol⁻¹

  • Structure: A polyene chain with a terminal aldehyde group, making it susceptible to oxidation and isomerization.[1]

  • Solubility: Lipophilic, soluble in non-polar organic solvents and oils.

Given its sensitivity to light, heat, and oxygen, all extraction and handling procedures must be meticulously designed to prevent degradation.[3][5] The use of amber glassware, inert atmospheres (e.g., nitrogen gas), and minimized heat exposure are critical for preserving the integrity of the molecule.[3][6]

Principal Natural Sources

While many plants synthesize carotenoids, significant concentrations of 4'-Apo-beta-carotenal are found in specific sources.

  • Citrus Peels: The flavedo (the outer, colored part of the peel) of oranges (Citrus sinensis), mandarins (Citrus reticulata), and other citrus fruits are prominent sources.[1][7] The peels, often a byproduct of the juice industry, represent a sustainable and abundant raw material for extraction.[8][9]

  • Spinach (Spinacia oleracea): Green leafy vegetables like spinach are rich in a variety of carotenoids, including 4'-Apo-beta-carotenal.[1][10]

  • Other Sources: Minor quantities have also been reported in other fruits and vegetables, often as part of a complex carotenoid profile.[7]

The selection of the source material is a critical first step, directly influencing the yield and the complexity of the purification process.

Core Extraction Methodologies: A Comparative Overview

The choice of extraction method depends on laboratory scale, desired purity, available equipment, and environmental considerations. This section details three primary approaches.

cluster_0 General Extraction Workflow RawMaterial Raw Material (e.g., Citrus Peel) Preparation Sample Preparation (Wash, Dry, Grind) RawMaterial->Preparation Extraction Extraction (Select Method) Preparation->Extraction Separation Solid-Liquid Separation (Filtration/Centrifugation) Extraction->Separation CrudeExtract Crude Extract Separation->CrudeExtract Purification Purification & Analysis (HPLC, UV-Vis) CrudeExtract->Purification FinalProduct Purified 4'-Apo-beta-carotenal Purification->FinalProduct

Caption: General workflow for carotenoid extraction.

Conventional Solid-Liquid Extraction (SLE)

SLE is a foundational technique that utilizes organic solvents to solubilize carotenoids from the plant matrix.

  • Principle: Based on the principle of "like dissolves in similar," lipophilic carotenoids are partitioned from the hydrophilic plant tissue into a non-polar or semi-polar organic solvent.

  • Common Solvents: Acetone, ethanol, hexane, ethyl acetate, and various mixtures. Acetone is particularly effective for matrices containing water due to its miscibility.[11][12] Ethanol is often favored as a safer, "green" alternative suitable for food-grade applications.[11]

  • Sample Preparation:

    • Thoroughly wash fresh citrus peels to remove surface contaminants.

    • Dry the peels at a low temperature (40-50°C) in a circulating air oven until brittle to minimize moisture content, which can impede extraction efficiency.

    • Grind the dried peels into a fine powder (e.g., 20-40 mesh) using a mechanical grinder to maximize the surface area for solvent interaction.

  • Extraction:

    • Weigh 10 g of the powdered peel into an amber-colored Erlenmeyer flask.

    • Add 100 mL of acetone (a 1:10 solid-to-liquid ratio is a common starting point).[13]

    • Scientist's Note: The choice of solvent is critical. Acetone effectively penetrates the plant matrix, while a hexane/acetone mixture can enhance the extraction of non-polar carotenoids.[14] For a greener approach, ethanol can be substituted.[11]

    • Agitate the mixture on an orbital shaker at 150 rpm for 4-6 hours at room temperature, protected from light.

  • Separation and Recovery:

    • Separate the solid residue from the solvent by vacuum filtration using a Büchner funnel.

    • Wash the residue with an additional 20-30 mL of fresh solvent to recover any remaining carotenoids.[13]

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting oleoresin is the crude carotenoid extract.

  • Storage:

    • Store the crude extract under a nitrogen atmosphere at -20°C to prevent oxidative degradation.[6]

Enzyme-Assisted Extraction (EAE)

EAE is a modern technique that employs enzymes to degrade the plant cell wall, enhancing solvent access to the target compounds and increasing extraction yields.

  • Principle: Enzymes such as cellulases and pectinases hydrolyze the primary components of the plant cell wall (cellulose and pectin), leading to its structural collapse and the release of intracellular contents.[15][16]

  • Advantages: Often results in higher yields compared to SLE under milder conditions, reducing the risk of thermal degradation and minimizing solvent consumption.[17][18]

cluster_1 Enzyme-Assisted Extraction (EAE) Workflow start Prepared Plant Material (Powdered) enzyme Enzymatic Hydrolysis (Add Pectinase/Cellulase, Incubate at optimal pH/Temp) start->enzyme solvent Solvent Extraction (e.g., Ethanol) enzyme->solvent separation Solid-Liquid Separation solvent->separation extract Crude Extract separation->extract

Caption: Workflow for Enzyme-Assisted Extraction.

This protocol is adapted from general carotenoid extraction and is highly applicable for apocarotenoids.

  • Sample Preparation:

    • Prepare dried and powdered peel material as described in Protocol 1.

  • Enzymatic Pre-treatment:

    • Suspend 10 g of the powder in 100 mL of a suitable buffer (e.g., citrate buffer, pH 4.5-5.0).

    • Add a commercial enzyme preparation. A combination of cellulase (e.g., 1-3% w/w) and pectinase (e.g., 1-2% w/w) is often effective.[15][18]

    • Scientist's Note: The optimal enzyme concentration, pH, temperature, and incubation time must be determined empirically for each specific raw material. Studies on pumpkin peel showed optimal conditions around 55-60°C for 15-20 minutes.[15]

    • Incubate the slurry in a shaking water bath at the optimal temperature (e.g., 50°C) for a predetermined time (e.g., 2-4 hours).[17][18]

  • Extraction and Recovery:

    • Following incubation, add 100 mL of ethanol or acetone directly to the slurry and agitate for 1-2 hours.

    • Proceed with the separation and recovery steps as outlined in Protocol 1 (steps 3 and 4). The enzymatic pre-treatment can significantly increase the final yield.[15][17]

Supercritical Fluid Extraction (SFE)

SFE uses a fluid at or above its critical temperature and pressure as the extraction solvent, offering a highly tunable and environmentally benign alternative to liquid solvents.

  • Principle: Supercritical CO₂ (scCO₂) is the most common fluid used. By precisely controlling temperature and pressure, the density and solvating power of scCO₂ can be modified to selectively extract compounds.[19][20] Adding a co-solvent (modifier) like ethanol can increase the polarity of the fluid, enhancing the extraction of more polar compounds like apocarotenoids.[19]

  • Advantages: Produces solvent-free extracts, is non-toxic and non-flammable, and allows for high selectivity. It is considered a premier green extraction technology.[21][22]

  • Sample Preparation:

    • Prepare 10-20 g of finely ground, dried source material. Mix with an equal amount of glass beads to prevent bed channeling.

    • Load the mixture into the SFE extraction vessel.

  • SFE System Parameters:

    • Pressure: 300-400 bar. Higher pressure generally increases the fluid density and solvent power.[19][22]

    • Temperature: 50-70°C. Temperature has a dual effect: it increases the vapor pressure of the analyte but decreases the density of the CO₂. The interplay of these factors must be optimized.[20][22]

    • CO₂ Flow Rate: 15-30 g/min .[19]

    • Co-solvent: 5-15% (v/v) ethanol. This is crucial for efficiently extracting xanthophylls and apocarotenoids.[19]

    • Extraction Time: 30-190 minutes.[19][22]

  • Extraction and Collection:

    • Pressurize and heat the system to the desired setpoints and initiate the CO₂ flow.

    • The extract is collected in a separation vessel where the pressure is reduced, causing the CO₂ to return to a gaseous state and the extracted carotenoids to precipitate.

    • The collected extract can be dissolved in a small amount of an organic solvent (e.g., ethyl acetate) for analysis and storage.

Data Summary: Comparison of Extraction Methods
MethodPrincipleAdvantagesDisadvantagesTypical Yield
Solid-Liquid Extraction (SLE) Differential solubility in organic solventsSimple, low equipment cost, well-establishedHigh solvent consumption, potential for thermal degradation, environmental concernsModerate
Enzyme-Assisted Extraction (EAE) Cell wall hydrolysis prior to solvent extractionHigher yields[15][17], milder conditions, reduced solvent useCost of enzymes, requires optimization of enzymatic parametersHigh
Supercritical Fluid Extraction (SFE) Solvation using supercritical CO₂Green technology, high selectivity, solvent-free productHigh capital investment, requires technical expertiseHigh to Very High

Analytical Quantification: HPLC Protocol

Accurate quantification of 4'-Apo-beta-carotenal is essential for process validation. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the standard method.

  • Standard Preparation:

    • Prepare a stock solution of a certified 4'-Apo-beta-carotenal standard (e.g., 1 mg/mL) in a suitable solvent like tetrahydrofuran (THF) stabilized with an antioxidant like 0.1% butylated hydroxytoluene (BHT).[5][23]

    • Perform serial dilutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the crude extract and dissolve it in the mobile phase or a compatible solvent.

    • Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.

  • Chromatographic Conditions:

    • Column: A C18 or C30 reverse-phase column is recommended. C30 columns offer superior separation for carotenoid isomers.[24]

    • Mobile Phase: A gradient elution is typically used. For example, a gradient of methanol, acetonitrile, and 0.2% aqueous ammonium acetate can be effective.[23] A simpler isocratic method might use 100% acetonitrile.[25]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30°C.[23]

    • Detector: PDA or UV-Vis detector set to the maximum absorbance wavelength of 4'-Apo-beta-carotenal (approx. 463 nm).[23]

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Identify the 4'-Apo-beta-carotenal peak in the sample chromatogram by comparing its retention time and spectral data with the authentic standard.

    • Calculate the concentration in the sample by interpolating its peak area against the standard calibration curve.

Conclusion and Future Perspectives

The extraction of 4'-Apo-beta-carotenal from natural sources is a multi-faceted process where the choice of methodology profoundly impacts yield, purity, and sustainability. While conventional solvent extraction remains a viable laboratory-scale method, enzyme-assisted and supercritical fluid extractions represent superior, greener alternatives for industrial applications. EAE offers a cost-effective way to boost yields, while SFE provides unparalleled selectivity and results in a pristine, solvent-free product. The protocols outlined in this guide provide a robust framework for researchers to develop and optimize the extraction of this valuable apocarotenoid, paving the way for its broader application in functional foods, supplements, and pharmaceuticals.

References

  • Title: Enzyme-assisted extraction of carotenoids from Bulgarian tomato peels Source: AKJournals URL: [Link]

  • Title: Enzyme-Aided Extraction of Carotenoids from Pumpkin Tissues Source: Taylor & Francis Online URL: [Link]

  • Title: Enzyme-assisted extraction of carotenoids and phenolic compounds from sunflower wastes using green solvents Source: PubMed URL: [Link]

  • Title: ENZYME-ASSISTED EXTRACTION OF CAROTENOIDS FROM BULGARIAN TOMATO PEELS Source: AKJournals URL: [Link]

  • Title: Enzyme-Assisted Extraction of Carotenoids and Phenolic Derivatives from Tomatoes Source: Publicatii USAMV Cluj-Napoca URL: [Link]

  • Title: High Biological Value Compounds Extraction from Citrus Waste with Non-Conventional Methods Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Optimization of Solid–Liquid Extraction Technique for Carotenoids from Mandarin Peels Using Green Solvents Source: Semantic Scholar URL: [Link]

  • Title: Green Extraction Technologies for Carotenoid Recovery from Citrus Peel: Comparative Study and Encapsulation for Stability Enhancement Source: MDPI URL: [Link]

  • Title: Determination of the Optimum Extraction Conditions of Carotenoid Pigment from Orange Peel byResponse Surface Methodology Source: Journal of Materials and Environmental Science URL: [Link]

  • Title: Carotenoids Extraction from Orange Peels Using a Thymol-Based Hydrophobic Eutectic Solvent Source: MDPI URL: [Link]

  • Title: Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: The Extraction of β-Carotene from Microalgae for Testing Their Health Benefits Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Quantitative Analysis of Carotenoids in Human Plasma Source: Digital Commons @ University of Nebraska - Lincoln URL: [Link]

  • Title: Natural Carotenoids a Weapon to Fight against Life Style Related Disorders Source: OMICS International URL: [Link]

  • Title: Supercritical Fluid Extraction of Carotenoids from Vegetable Waste Matrices. Source: SciSpace by Typeset URL: [Link]

  • Title: Methods of Analysis (Extraction, Separation, Identification and Quantification) of Carotenoids from Natural Products Source: OMICS International URL: [Link]

  • Title: Recovery of β-Carotene From Plant By-Products by Using Different Extraction Methods Source: CABI Digital Library URL: [Link]

  • Title: Supercritical Fluid Extraction of Palm Carotenoids Source: Science Publications URL: [Link]

  • Title: carotenoids Source: Viva Health Laboratories URL: [Link]

  • Title: Natural Sources of Apocarotenoids and Their Applications Source: ResearchGate URL: [Link]

  • Title: β-apo-8'-CAROTENAL Source: FAO Knowledge Repository URL: [Link]

  • Title: Supercritical fluid extraction of β-carotene from ripe bitter melon pericarp Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ Source: PubMed URL: [Link]

  • Title: Carotenoid determination Source: CGSpace URL: [Link]

  • Title: Method for extraction and concentration of carotenoids using supercritical fluids Source: Google Patents URL
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  • Title: Supercritical fluid extraction of carotenoids and chlorophyll a from Nannochloropsis gaditana Source: Repositorio Institucional de la Universidad de Cádiz URL: [Link]

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  • Title: Green Extraction of Carotenoids from Fruit and Vegetable Byproducts: A Review Source: MDPI URL: [Link]

  • Title: Ingredient: Apocarotenal Source: Caring Sunshine URL: [Link]

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  • Title: HPLC analysis of substrate consumption. (A) β‐Carotene and β‐apo‐carotenal standards were separated by reverse‐phase HPLC. Source: ResearchGate URL: [Link]

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Application Note: A Validated HPLC-PDA Method for the Accurate Quantification of 4'-Apo-β-carotenal

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 4'-Apo-β-carotenal, a significant apocarotenoid found in various natural and processed matrices. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical protocol. We delve into the causality behind critical experimental choices, from stationary phase selection to sample handling, to ensure methodological integrity and reproducibility. The protocol employs a C30 reversed-phase column, renowned for its superior shape selectivity for long-chain molecules, coupled with Photodiode Array (PDA) detection for unambiguous peak identification and quantification. Detailed procedures for sample preparation, standard handling, and system operation are provided, alongside typical method validation parameters that underscore the protocol's trustworthiness.

Introduction: The Analytical Challenge of Apocarotenoids

4'-Apo-β-carotenal is a C35 terpenoid derived from the oxidative degradation of β-carotene.[1] As a member of the apocarotenoid family, it serves not only as a natural colorant in the food industry but also possesses significant biological activities, including antioxidant properties.[2][3] Its accurate quantification is crucial for nutritional labeling, quality control in food and cosmetic industries, and for research into its pharmacokinetic and pharmacodynamic profiles.

However, like most carotenoids, 4'-Apo-β-carotenal is a lipophilic molecule highly susceptible to degradation by light, heat, and oxidation.[4][5] This inherent instability, combined with its presence in complex matrices alongside structurally similar isomers, necessitates a highly selective and robust analytical method.[6][7] This guide provides a field-proven HPLC protocol designed to overcome these challenges.

The Cornerstone of Separation: Why a C30 Stationary Phase?

Standard reversed-phase HPLC methods often utilize C18 columns. While effective for a broad range of analytes, C18 phases can fall short in resolving the subtle structural differences among carotenoid isomers. The analysis of 4'-Apo-β-carotenal and related compounds demands a stationary phase with enhanced shape selectivity.

The C30 Advantage: Polymeric C30 stationary phases provide a significantly thicker, more hydrophobic layer compared to traditional C18 phases.[8] This increased phase thickness enhances the interaction with long-chain, structurally similar molecules like carotenoids.[8] The C30 alkyl chains offer superior shape recognition, allowing for the separation of geometric (cis/trans) and positional isomers, which is often unachievable with C18 columns.[9][10][11] This makes the C30 column the gold standard for carotenoid analysis, ensuring baseline separation and accurate quantification.[12]

cluster_c18 C18 Column Interaction cluster_c30 C30 Column Interaction c18_phase C18 Stationary Phase (Less Shape Recognition) result_c18 Co-elution or Poor Resolution c18_phase->result_c18 analytes_c18 Isomer 1 (Red) Isomer 2 (Blue) analytes_c18->c18_phase Weak Interaction c30_phase C30 Stationary Phase (High Shape Selectivity) result_c30 Baseline Separation c30_phase->result_c30 analytes_c30 Isomer 1 (Red) Isomer 2 (Blue) analytes_c30->c30_phase Strong, Specific Interaction

Caption: C30 vs. C18 phase selectivity for carotenoid isomers.

Experimental Protocol: Quantification of 4'-Apo-β-carotenal

This protocol is a self-validating system, incorporating steps to minimize degradation and ensure accuracy.

Reagents, Standards, and Materials
  • Solvents: HPLC-grade Methanol (MeOH), Methyl tert-butyl ether (MTBE), Acetonitrile (ACN), Acetone, and Hexane.

  • Reagents: Anhydrous Sodium Sulfate, Butylated Hydroxytoluene (BHT).

  • Standard: 4'-Apo-β-carotenal (≥95% purity).

  • Equipment: HPLC system with a gradient pump, refrigerated autosampler, column thermostat, and Photodiode Array (PDA) or Diode Array Detector (DAD).

  • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm (or equivalent).[8]

  • Labware: Amber glass vials, volumetric flasks, rotary evaporator or nitrogen evaporator, centrifuge, homogenizer.

Standard Solution Preparation

Causality Note: Carotenoids are light-sensitive and prone to oxidation. All steps must be performed under subdued light (e.g., using amber glassware or in a dimly lit room) and solvents should contain an antioxidant.

  • Stock Solution (approx. 100 µg/mL): Accurately weigh ~1 mg of 4'-Apo-β-carotenal standard. Dissolve in a small volume of acetone or tetrahydrofuran (THF) and bring to a final volume of 10 mL in an amber volumetric flask using ACN containing 0.1% BHT.[2][4]

  • Concentration Determination: Determine the precise concentration of the stock solution spectrophotometrically. Dilute an aliquot of the stock in hexane and measure the absorbance at its λmax (~450-460 nm). Calculate the concentration using the appropriate extinction coefficient (E1% 1cm).

  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the mobile phase initial conditions. Store all standard solutions at -20°C or lower in amber vials.

Sample Preparation: Extraction from a Solid Matrix

Causality Note: The goal is to efficiently extract the lipophilic apocarotenal while minimizing degradation and removing interfering substances like fats and chlorophylls. The choice of solvent and the potential need for saponification are critical.

start 1. Sample Homogenization (e.g., 1g sample + liquid N2) extraction 2. Solvent Extraction (Acetone/MeOH with 0.1% BHT) Vortex/Homogenize start->extraction centrifuge1 3. Centrifugation (4000 rpm, 10 min, 4°C) extraction->centrifuge1 collect_supernatant 4. Collect Supernatant (Repeat extraction on pellet 2x) centrifuge1->collect_supernatant partition 5. Liquid-Liquid Partition (Add extract to Hexane/Water) Separate phases collect_supernatant->partition collect_organic 6. Collect Organic Phase (Hexane) (Contains apocarotenals) partition->collect_organic wash 7. Wash & Dry (Wash with water, dry over Na2SO4) collect_organic->wash evaporate 8. Evaporate to Dryness (Nitrogen stream or Rotovap <35°C) wash->evaporate reconstitute 9. Reconstitution (Dissolve in known volume of mobile phase) evaporate->reconstitute hplc 10. HPLC-PDA Analysis reconstitute->hplc

Caption: General workflow for apocarotenal extraction from solid samples.

Detailed Steps:

  • Homogenization: Weigh approximately 1-2 g of the sample into a mortar. Freeze with liquid nitrogen and grind to a fine powder. This enhances extraction efficiency by increasing surface area.

  • Extraction: Transfer the powder to a centrifuge tube. Add 10 mL of a solvent mixture like acetone:methanol (7:3 v/v) containing 0.1% BHT.[4][13] Homogenize or vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the mixture at 4,000 rpm for 10 minutes at 4°C.[4]

  • Collection: Carefully transfer the supernatant to a separatory funnel. Repeat the extraction process on the pellet two more times, combining all supernatants.

  • Partitioning: Add 30 mL of hexane and 30 mL of deionized water to the separatory funnel. Mix gently and allow the layers to separate. The apocarotenals will partition into the upper hexane layer. Discard the lower aqueous phase.[14]

  • Washing & Drying: Wash the hexane layer twice with 50 mL portions of deionized water to remove residual water-soluble impurities. Drain the hexane layer through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent to complete dryness using a rotary evaporator (water bath < 35°C) or under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a precise, known volume (e.g., 1.0 or 2.0 mL) of the initial mobile phase. Filter through a 0.22 µm syringe filter into an amber HPLC vial.

Note on Saponification: For samples with high lipid content (e.g., oils, animal tissues), a saponification step (hydrolysis with KOH/MeOH) may be necessary after extraction to remove triglycerides that can interfere with chromatography.[12][14]

HPLC-PDA System Parameters

The following parameters provide an excellent starting point and should be optimized for your specific system. A gradient elution is recommended to separate apocarotenals from other carotenoids.[15]

ParameterRecommended Setting
Column YMC Carotenoid C30, 5 µm, 4.6 x 250 mm
Mobile Phase A Methanol / Water (95:5, v/v) with 10 mM Ammonium Acetate
Mobile Phase B Methyl tert-butyl ether (MTBE)
Gradient Program 0-1 min (15% B), 1-15 min (15-50% B), 15-25 min (50-85% B), 25-30 min (Hold 85% B), 30.1-35 min (Return to 15% B)
Flow Rate 1.0 mL/min
Column Temperature 25°C - 30°C
Injection Volume 10 - 20 µL
PDA Detector Scan: 250-600 nm. Quantification Wavelength: ~455 nm.

Data Analysis and Method Trustworthiness

  • Identification: The 4'-Apo-β-carotenal peak is identified by comparing its retention time with that of a pure standard. Confirmation is achieved by matching the UV-Vis absorption spectrum from the PDA detector with the standard's spectrum.[16][17]

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the prepared working standards. The curve should exhibit excellent linearity (R² > 0.999).

  • Calculation: Determine the concentration of 4'-Apo-β-carotenal in the injected sample solution using the linear regression equation from the calibration curve. Calculate the final concentration in the original sample using the following formula:

    Concentration (µg/g) = (C_hplc × V_final) / W_sample

    Where:

    • C_hplc = Concentration from HPLC (µg/mL)

    • V_final = Final reconstitution volume (mL)

    • W_sample = Initial sample weight (g)

Typical Method Performance (Validation Data)

A validated method ensures trustworthiness. The described protocol typically yields the following performance characteristics, which should be verified in your laboratory according to ICH guidelines.[18][19][20]

Validation ParameterTypical Result
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.02 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.07 - 0.15 µg/mL
Precision (%RSD) < 5% (Intra-day), < 8% (Inter-day)
Accuracy (Recovery) 92 - 105%

Conclusion

This application note provides an authoritative and detailed HPLC-PDA method for the quantification of 4'-Apo-β-carotenal. By explaining the rationale behind the use of a C30 stationary phase and meticulous sample handling, this guide empowers researchers to generate accurate and reproducible data. The protocol's design as a self-validating system, from antioxidant use to PDA-based peak confirmation, ensures a high degree of scientific integrity essential for research, quality control, and drug development applications.

References

  • YMC CO., LTD. (n.d.). YMC Carotenoid. YMC. [Link]

  • Chen, L., et al. (2011). Reverse-phase C30 HPLC Used in Analysis of Carotenoids. Food Science. [Link]

  • Maoka, T. (2020). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). J-Stage. [Link]

  • Genetec. (2018). YMC Carotenoid HPLC Column, C30, 5 µm, 250 mm x 4.6 mm. [Link]

  • Maoka, T. (2023). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). PMC. [Link]

  • Kim, J. E., & Lee, J. (2021). Quantification of Carotenoids in Foods Using Relative Response Factors by HPLC with a Photodiode Array Detector. ACS Publications. [Link]

  • Ben-Amotz, A. (1995). Simultaneous Profiling and Identification of Carotenoids, Retinols, and Tocopherols by High Performance Liquid Chromatography. Marcel Dekker, Inc. [Link]

  • Vincent, U., et al. (2021). Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study. Taylor & Francis Online. [Link]

  • Vincent, U., et al. (2021). Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study. PubMed. [Link]

  • Bidel, L. P., et al. (2010). HPLC Assay of Tomato Carotenoids: Validation of a Rapid Microextraction Technique. Scilit. [Link]

  • dos Santos, M. F., et al. (2014). Simultaneous determination of carotenoids and tocochromanols from palm hybrid oil by HPLC with photodiode array and fluorescence detectors. [Link]

  • RSUCON. (2024). HPLC Method Validation for the Analysis of ®-Carotene in Capsicum Oil. [Link]

  • ResearchGate. (2014). Can anyone provide me with a carotenoid HPLC analysis protocol?. [Link]

  • AIP Publishing. (2019). Application of HPLC-DAD Method for Routine Determination of β-Carotene in High-Carotene MOCAF. [Link]

  • Rodriguez-Amaya, D. B., & Kimura, M. (2004). HarvestPlus Handbook for Carotenoid Analysis. GOV.UK. [Link]

  • Pacheco, P., et al. (2014). Microscale extraction method for HPLC carotenoid analysis in vegetable matrices. SciELO. [Link]

  • KAUST Repository. (2021). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids. [Link]

  • National Center for Biotechnology Information. (n.d.). 4'-Apo-beta-carotenal. PubChem. [Link]

  • FAO. (2019). β-apo-8'-CAROTENAL. FAO Knowledge Repository. [Link]

  • Zorn, H., & Lietz, G. (2014). Analytical tools for the analysis of β-carotene and its degradation products. PMC. [Link]

  • Waters Corporation. (n.d.). Qualitative and Quantitative Analysis of Beta-Carotene Using UPC2. [Link]

  • Srisongphan, A., et al. (2022). HPLC-UV method validation for quantification of β-carotene in the development of sustained release supplement formulation containing solid dispersion-floating gel in situ. PubMed. [Link]

  • DSM. (2021). The Pigmentation of Poultry Products IV: The feed stability of extracted yellow carotenoids. [Link]

  • Mohammad Hossein, M., et al. (2016). Developing a Robust Method for Quantification of β-Carotene in Dunaliella salina Biomass Using HPLC Method. Impactfactor. [Link]

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LC-MS/MS Analysis of 4'-Apo-beta-carotenal and its Metabolites: A Comprehensive Protocol for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Significance of 4'-Apo-beta-carotenal and its Metabolites

4'-Apo-beta-carotenal is a C35 apocarotenoid, a class of terpenoid compounds derived from the oxidative cleavage of carotenoids like beta-carotene.[1][2] These molecules are not merely degradation products but are bioactive compounds with significant biological roles. Found in various fruits and vegetables, 4'-apo-beta-carotenal and its related metabolites are recognized for their potent antioxidant properties, which allow them to scavenge free radicals and mitigate oxidative stress.[1][3] Their biological activity extends to influencing gene expression and modulating nuclear receptor signaling, making them subjects of interest in nutrition, pharmacology, and drug development.[1][4] The metabolic pathway can further convert 4'-apo-beta-carotenal into other functional apocarotenoids, such as neurosporaxanthin, through enzymatic oxidation.[1][5][6]

Analytical Challenges

The analysis of 4'-apo-beta-carotenal and its metabolites is fraught with challenges. These compounds are often present at very low concentrations (pg/mg to ng/mg range) within complex biological matrices.[7][8] Furthermore, their long polyene chain structure makes them highly susceptible to degradation from light, heat, and oxidation, necessitating careful handling throughout the analytical process.[9] The structural diversity of apocarotenoids, spanning both volatile and non-volatile compounds, requires a versatile and robust analytical method to achieve comprehensive profiling.[8][10]

The Power of LC-MS/MS for Apocarotenoid Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of apocarotenoids.[8][10][11] The exceptional sensitivity of tandem mass spectrometry, particularly when operating in Multiple Reaction Monitoring (MRM) mode, allows for the accurate quantification of low-abundance analytes.[1][2] The chromatographic separation provided by Ultra-High-Performance Liquid Chromatography (UHPLC) offers the resolution needed to distinguish between structurally similar isomers within a single run.[7][8] This combination of separation and detection provides the specificity and sensitivity required to overcome the inherent challenges of apocarotenoid analysis.

Metabolic Pathway Overview

4'-Apo-beta-carotenal is formed through the eccentric cleavage of its parent molecule, β-carotene. This oxidative cleavage is catalyzed by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). Once formed, 4'-Apo-beta-carotenal can be further metabolized. For instance, the enzyme beta-apo-4'-carotenal oxygenase can oxidize the terminal aldehyde group to a carboxylic acid, yielding neurosporaxanthin (β-apo-4'-carotenoic acid).[1][5]

G BC β-Carotene APO4 4'-Apo-β-carotenal BC->APO4 Eccentric Cleavage (e.g., CCDs) Other Other Apocarotenoids BC->Other Other Cleavage Events NX Neurosporaxanthin (β-Apo-4'-carotenoic acid) APO4->NX Oxidation (beta-apo-4'-carotenal oxygenase)

Fig 1. Simplified metabolic pathway of 4'-Apo-β-carotenal.

Experimental Workflow

A robust analytical workflow is critical for achieving reliable and reproducible results. The process begins with meticulous sample preparation to extract and stabilize the target analytes, followed by high-resolution chromatographic separation and highly sensitive detection by tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample 1. Sample Homogenization (e.g., Freeze-dried tissue) Extract 2. Ultrasound-Assisted Extraction (Methanol + 0.1% BHT) Sample->Extract Centrifuge 3. Centrifugation Extract->Centrifuge Dry 4. Supernatant Drying (Under Vacuum/N2) Centrifuge->Dry Reconstitute 5. Reconstitution (ACN/Water) Dry->Reconstitute LCMS 6. UHPLC-MS/MS Analysis Reconstitute->LCMS Data 7. Data Processing (Integration & Quantification) LCMS->Data

Fig 2. Overall experimental workflow for apocarotenoid analysis.

Detailed Protocols

Materials and Reagents
  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Isopropanol (IPA), and Water.

  • Reagents: LC-MS grade Formic Acid (FA), Butylated hydroxytoluene (BHT).

  • Standards: Analytical grade standards of 4'-Apo-beta-carotenal and any available metabolites (e.g., neurosporaxanthin, β-apo-8'-carotenal).

  • Internal Standards (IS): Isotope-labeled standards are ideal. If unavailable, a structurally similar compound not present in the sample can be used.

  • Equipment: Analytical balance, centrifuge, ultrasonic bath, vacuum concentrator or nitrogen evaporator, UHPLC system coupled to a triple quadrupole mass spectrometer.

Protocol 1: Sample Preparation from Biological Matrices

This protocol is optimized for the extraction of apocarotenoids from plant or animal tissues. All steps should be performed under dim light and on ice where possible to prevent degradation.[7]

  • Homogenization: Weigh approximately 20-25 mg of freeze-dried, ground tissue into a 2 mL microcentrifuge tube.[7]

  • Spiking: Add the internal standard solution to each sample to correct for analytical variability.

  • Extraction:

    • Add 1 mL of pre-chilled extraction solvent (Methanol with 0.1% w/v BHT) to the tube.[7][8] The BHT is a critical antioxidant that prevents the degradation of labile apocarotenoids during preparation.[7][8]

    • Vortex thoroughly for 1 minute.

    • Place the samples in an ultrasonic bath for 15 minutes in cold water.[7] Sonication disrupts cell membranes, enhancing extraction efficiency.

  • Centrifugation: Centrifuge the samples at >14,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the supernatant to a clean amber glass vial.

  • Re-extraction (Optional but Recommended): To maximize recovery, add another 1 mL of extraction solvent to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine this second supernatant with the first.

  • Drying: Evaporate the combined supernatants to complete dryness using a vacuum concentrator or a gentle stream of nitrogen. Avoid excessive heating.

  • Reconstitution: Re-dissolve the dried extract in 150 µL of a solvent suitable for the LC method (e.g., 90:10 Acetonitrile/Water, v/v).[7] Vortex for 30 seconds and centrifuge at >14,000 x g for 5 minutes to pellet any insoluble material.

  • Sample Transfer: Transfer the final supernatant to an amber LC vial with a low-volume insert for analysis.

Protocol 2: LC-MS/MS System Configuration and Analysis

This method utilizes a reverse-phase UHPLC separation coupled with a triple quadrupole mass spectrometer operating in MRM mode for targeted quantification.

A C18 or C30 reverse-phase column is recommended. C30 columns offer enhanced shape selectivity for separating carotenoid isomers, but a C18 is broadly effective.[9]

ParameterRecommended SettingRationale
UHPLC System Agilent 1290, Waters Acquity, or equivalentProvides high resolution and fast analysis times.
Column C18 or C30, <2 µm particle size (e.g., 2.1 x 100 mm)C18 offers robust separation for a wide range of polarities. C30 is superior for isomeric separation.[9]
Mobile Phase A Water + 0.1% Formic AcidAcidified mobile phase promotes protonation for positive ion mode MS.
Mobile Phase B Acetonitrile/Isopropanol (70:30, v/v) + 0.1% FAStrong organic solvent for eluting hydrophobic carotenoids.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLBalances sensitivity with potential for column overload.
Gradient 50% B to 100% B over 10 min; hold at 100% B for 3 minA gradient is necessary to elute compounds with a wide range of polarities.

Atmospheric Pressure Chemical Ionization (APCI) is often more efficient for ionizing non-polar compounds like carotenoids, though modern Electrospray Ionization (ESI) sources can also be effective.[1][8] Positive ion mode is typically used.

ParameterRecommended SettingRationale
MS System Agilent 6470, Sciex QTRAP 6500, or equivalentA sensitive triple quadrupole is required for low-level quantification.
Ionization Mode APCI or ESI, PositivePromotes the formation of [M+H]+ precursor ions. APCI is often superior for carotenoids.[1]
Gas Temp. 350 - 400°CFacilitates desolvation and ionization.
Nebulizer Gas 45 psiOptimizes droplet formation in the ion source.
Capillary Voltage 4000 VDrives the ionization process.
MRM Dwell Time 50-100 msBalances the number of points across a peak with the number of transitions monitored.

The following table provides suggested MRM transitions for 4'-Apo-beta-carotenal and related compounds. The [M+H]+ ion is used as the precursor. Product ions result from the fragmentation of the polyene chain. These values should be optimized empirically on your specific instrument.[2]

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (eV)
4'-Apo-β-carotenal (C₃₅H₄₆O)483.4389.3217.2Optimize (20-40)
Neurosporaxanthin (C₃₅H₄₆O₂)499.4455.3 ([M+H-CO₂]⁺)389.3Optimize (15-35)
β-Apo-8'-carotenal (C₃₀H₄₀O)417.3203.2323.2Optimize (20-40)
β-Apo-10'-carotenal (C₂₇H₃₆O)381.3203.2285.2Optimize (20-40)
β-Apo-12'-carotenal (C₂₅H₃₄O)351.3183.1255.2Optimize (20-40)

Note: The quantifier is typically the most intense, stable product ion. The qualifier provides a second layer of identification confirmation.

Data Analysis and Quantification

  • Peak Integration: Raw data files are processed using the instrument's software (e.g., MassHunter, Analyst). Chromatographic peaks for each MRM transition are integrated to determine the peak area.

  • Identification: A compound is positively identified if its retention time matches that of a pure standard (typically within ±0.1 min) and the ratio of the quantifier to qualifier ion peak areas is consistent with that of the standard (typically within ±20%).

  • Quantification: The concentration of each analyte is calculated using the internal standard method. A calibration curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the known concentration of the standards. The concentration of the analyte in the unknown sample is then determined from this curve.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Signal Analyte degradation; Inefficient extraction; Incorrect MS parameters; Source contamination.Protect samples from light/heat; Use BHT; Optimize extraction solvent/time; Tune and calibrate MS; Clean ion source.
Poor Peak Shape Incompatible reconstitution solvent; Column degradation; Sample overload.Reconstitute in a solvent weaker than the initial mobile phase; Replace column; Dilute sample.
High Background Contaminated solvents or reagents; Carryover from previous injection.Use fresh, high-purity solvents; Run blank injections between samples; Optimize wash steps in the autosampler.
Poor Reproducibility Inconsistent sample preparation; Inaccurate pipetting; System instability.Standardize extraction protocol; Use an internal standard; Calibrate pipettes; Equilibrate the LC-MS system before injection.

Conclusion

This application note provides a comprehensive and robust framework for the sensitive and specific analysis of 4'-Apo-beta-carotenal and its metabolites using UHPLC-MS/MS. The detailed protocols for sample preparation and instrumental analysis are designed to minimize analyte degradation and ensure high-quality, reproducible data. By explaining the rationale behind key experimental choices, this guide equips researchers, scientists, and drug development professionals with the necessary tools to successfully implement this methodology and advance our understanding of the biological roles of these important apocarotenoids.

References

  • Mi, J., et al. (2018). A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. Analytica Chimica Acta. Available at: [Link]

  • Maoka, T. (2023). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). PMC. Available at: [Link]

  • Rodriguez-Amaya, D. B. (2019). Analytical tools for the analysis of β-carotene and its degradation products. PMC. Available at: [Link]

  • Maoka, T. (2023). Carotenoids: Distribution, Function in Nature, and Analysis Using LC-Photodiode Array Detector (DAD). National Center for Biotechnology Information. Available at: [Link]

  • Jia, K. P., et al. (2021). LC–MS-Based Profiling Provides New Insights into Apocarotenoid Biosynthesis and Modifications in Citrus Fruits. ACS Publications. Available at: [Link]

  • Avalos, J., et al. (2020). Neurosporaxanthin Overproduction by Fusarium fujikuroi and Evaluation of Its Antioxidant Properties. MDPI. Available at: [Link]

  • Jia, K. P., et al. (2022). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids in. KAUST Repository. Available at: [Link]

  • Wikipedia. (n.d.). Beta-apo-4'-carotenal oxygenase. Wikipedia. Available at: [Link]

  • Estrada, A. F., et al. (2008). Novel apocarotenoid intermediates in Neurospora crassa mutants imply a new biosynthetic reaction sequence leading to neurosporaxanthin formation. PubMed. Available at: [Link]

  • PubChem. (n.d.). 4'-Apo-beta-carotenal. National Center for Biotechnology Information. Available at: [Link]

  • Granado-Lorencio, F., et al. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. MDPI. Available at: [Link]

  • Mastovska, K., et al. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Agilent. Available at: [Link]

  • Harrison, E. H. (2012). Mammalian Metabolism of β-Carotene: Gaps in Knowledge. MDPI. Available at: [Link]

  • von Lintig, J. (2017). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. PMC. Available at: [Link]

  • Dugo, P., et al. (2022). Comprehensive Two-Dimensional Liquid Chromatography Coupled to Triple Quadrupole Mass Spectrometry: Application to a Challenging Food Case Study. LCGC International. Available at: [Link]

  • Harrison, E. H., & Quadro, L. (2018). Mammalian Metabolism of β-Carotene: Gaps in Knowledge. MDPI. Available at: [Link]

Sources

Protocol for 4'-Apo-beta-carotenal stability testing

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Comprehensive Stability Testing of 4'-Apo-beta-carotenal for Pharmaceutical Development

Introduction: The Stability Challenge of a Polyene Aldehyde

4'-Apo-beta-carotenal is a C35 apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids like β-carotene[1][2]. Its structure is characterized by a long, conjugated polyene chain responsible for its color and antioxidant properties, and a terminal aldehyde functional group[1][2][3]. This unique combination of a highly unsaturated system and a reactive aldehyde makes 4'-Apo-beta-carotenal intrinsically susceptible to degradation from various environmental factors, including light, oxygen, and heat[4][5][6].

For researchers, scientists, and drug development professionals, understanding and quantifying the stability of 4'-Apo-beta-carotenal is not merely an academic exercise. It is a critical prerequisite for developing safe, effective, and reliable pharmaceutical products. The purpose of stability testing is to provide robust evidence on how the quality of an active pharmaceutical ingredient (API) changes over time under the influence of temperature, humidity, and light, which is essential for determining recommended storage conditions and shelf-life[7][8]. This guide provides a comprehensive, field-proven protocol for establishing the stability profile of 4'-Apo-beta-carotenal, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Degradation Pathways and Mechanistic Considerations

The stability of 4'-Apo-beta-carotenal is dictated by its chemical structure. The two primary sites of reactivity are the conjugated polyene system and the terminal aldehyde group.

  • Oxidative Degradation: The electron-rich polyene chain is highly susceptible to attack by molecular oxygen and other reactive oxygen species (ROS). This can lead to a cascade of reactions, including the formation of epoxides and subsequent cleavage of the carbon-carbon double bonds. This process results in the formation of shorter-chain apocarotenals, apocarotenones, and other volatile and non-volatile degradation products[4][5][9]. The presence of transition metals or peroxides (often as impurities in excipients) can catalyze these oxidative processes[10][11].

  • Isomerization: Exposure to light and heat can provide the energy required to induce isomerization of the trans double bonds in the polyene chain to their less stable cis configuration. While not strictly a degradative process in terms of mass loss, isomerization alters the molecule's three-dimensional structure, which can impact its physical properties and biological activity[4][5].

  • Aldehyde Reactions: The aldehyde group is a site for numerous chemical reactions. It can undergo oxidation to form the corresponding carboxylic acid (4'-apo-beta-carotenoic acid). Furthermore, it can react with primary and secondary amine functionalities on other drug substances or excipients to form Schiff bases (imines), a common drug-excipient incompatibility issue[12].

Degradation_Pathways cluster_stress Stress Factors cluster_molecule cluster_products Degradation Products Light Light API 4'-Apo-beta-carotenal (All-trans) Light->API Heat Heat Heat->API Oxygen_ROS Oxygen / ROS Oxygen_ROS->API Excipient_Impurities Excipient Impurities (Metals, Peroxides) Excipient_Impurities->Oxygen_ROS Isomers Cis-Isomers API->Isomers Isomerization Oxidation Epoxides & Shorter-chain Apocarotenals API->Oxidation Oxidation / Cleavage Aldehyde_Rx Carboxylic Acid, Schiff Bases API->Aldehyde_Rx Aldehyde Reactions Forced_Degradation_Workflow cluster_stress Stress Conditions (Individual Samples) Start Prepare Stock Solution of 4'-Apo-beta-carotenal in Diluent Control Control Sample (API in Diluent, no stress) Start->Control Acid Acid Hydrolysis 0.1 M HCl, 60°C Start->Acid Base Base Hydrolysis 0.1 M NaOH, 60°C Start->Base Oxidative Oxidation 3% H₂O₂, RT Start->Oxidative Thermal Thermal 80°C, Solid State Start->Thermal Photo Photolytic ICH Q1B Conditions Start->Photo Analysis Neutralize (if needed) Dilute to Target Conc. Analyze by HPLC-PDA & LC-MS Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity Mass Balance Identify Major Degradants Analysis->Evaluation

Sources

Application Notes and Protocols for the Use of 4'-Apo-beta-carotenal as an Analytical Standard

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 4'-Apo-beta-carotenal in Carotenoid Analysis

4'-Apo-beta-carotenal is a C35 apocarotenoid, an oxidative degradation product of β-carotene.[1][2] It is found naturally in various fruits and vegetables, such as spinach and citrus fruits.[3] In the realm of analytical chemistry, particularly in the fields of food science, nutrition, and drug development, the quantification of carotenoids is of paramount importance due to their roles as antioxidants and provitamin A.[2] 4'-Apo-beta-carotenal serves as an excellent analytical standard for the identification and quantification of related apocarotenoids in various matrices. Its distinct chromophore, arising from a conjugated polyene system, allows for sensitive detection using common analytical techniques like UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).[2]

This guide provides a comprehensive overview of the physicochemical properties of 4'-Apo-beta-carotenal and detailed, field-proven protocols for its use as an analytical standard. The methodologies described herein are designed to ensure accuracy, precision, and data integrity in your research.

Physicochemical Properties and Handling of 4'-Apo-beta-carotenal

A thorough understanding of the properties of 4'-Apo-beta-carotenal is critical for its effective use as an analytical standard. Its inherent instability necessitates careful handling and storage to prevent degradation and ensure the accuracy of standard solutions.

PropertyValueSource(s)
Chemical Name (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-2,6,10,15,19-pentamethyl-21-(2,6,6-trimethylcyclohexen-1-yl)henicosa-2,4,6,8,10,12,14,16,18,20-decaenal[1]
Synonyms beta-apo-4'-carotenal, 4'-apo-beta,psi-caroten-4'-al[1]
Molecular Formula C₃₅H₄₆O[1][2]
Molecular Weight 482.7 g/mol [1][2]
Appearance Crystalline powder[4]
Solubility Insoluble in water; slightly soluble in ethanol; soluble in organic solvents like tetrahydrofuran (THF) and acetonitrile.[2][4]
UV-Vis Absorption Maxima (λmax) 460 nm and 488 nm (in ethanol with 0.1% BHT)[2]

Causality Behind Handling and Storage Recommendations:

4'-Apo-beta-carotenal, like most carotenoids, is highly susceptible to degradation from light, heat, and oxidation.[3] The conjugated double bond system, responsible for its chromogenic properties, is prone to cleavage and isomerization, leading to a loss of absorbance and inaccurate standard concentrations. To mitigate these effects, the following precautions are essential:

  • Protection from Light: Always work with 4'-Apo-beta-carotenal and its solutions in a dimly lit environment or use low-actinic glassware. Light, particularly in the UV spectrum, can induce photo-oxidation and isomerization.

  • Temperature Control: Store the solid standard and its stock solutions at low temperatures, preferably at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen) to minimize thermal degradation.[3]

  • Prevention of Oxidation: The addition of an antioxidant, such as butylated hydroxytoluene (BHT), to solvents used for preparing standard solutions is crucial to inhibit oxidative degradation.[2][3] A concentration of 0.1% BHT is commonly used.

Protocol 1: Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and straightforward method for determining the concentration of 4'-Apo-beta-carotenal solutions, provided a precise molar absorptivity coefficient is known and the solution is free from interfering substances.

Principle: The Beer-Lambert law (A = εbc) states that the absorbance of a solution is directly proportional to its concentration. By measuring the absorbance at the λmax and knowing the molar absorptivity coefficient (ε), the concentration (c) can be accurately calculated.

Step-by-Step Methodology:
  • Preparation of a Stock Standard Solution:

    • Accurately weigh approximately 5 mg of 4'-Apo-beta-carotenal into a 50 mL low-actinic volumetric flask.

    • Dissolve the solid in a small volume of tetrahydrofuran (THF) containing 0.1% BHT.

    • Once fully dissolved, bring the flask to volume with ethanol containing 0.1% BHT. This will be your stock solution.

    • Rationale: THF is used initially for its high solvating power for carotenoids. The bulk of the solution is prepared in ethanol for compatibility with spectroscopic measurements.[2][3][4] BHT is essential for stability.[2]

  • Preparation of Working Standards:

    • Perform serial dilutions of the stock solution with ethanol (containing 0.1% BHT) to prepare a series of working standards with concentrations ranging from approximately 0.5 to 10 µg/mL.

    • Rationale: This concentration range typically provides absorbance values within the linear range of most spectrophotometers (0.1 - 1.0 AU).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan the wavelength range of 350-600 nm.

    • Use ethanol (with 0.1% BHT) as the blank to zero the instrument.

    • Measure the absorbance of each working standard at the λmax of 460 nm.[2]

    • Rationale: Measuring at the wavelength of maximum absorbance provides the highest sensitivity and accuracy.

  • Data Analysis and Quantification:

    • Construct a calibration curve by plotting the absorbance at 460 nm versus the concentration of the working standards.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is indicative of a good linear fit.

    • The concentration of an unknown sample can be determined by measuring its absorbance and calculating the concentration using the calibration curve equation.

Note on Molar Absorptivity Coefficient (ε): If a certified value for the molar absorptivity coefficient of 4'-Apo-beta-carotenal in ethanol is not available, it is highly recommended to determine it experimentally using a precisely weighed, high-purity standard.

UV_Vis_Workflow A Weigh 4'-Apo-beta-carotenal B Dissolve in THF with 0.1% BHT A->B C Dilute to Volume with Ethanol (0.1% BHT) (Stock Solution) B->C D Prepare Serial Dilutions (Working Standards) C->D G Measure Absorbance of Standards D->G E Set Spectrophotometer (λ = 460 nm) F Blank with Ethanol (0.1% BHT) E->F F->G H Construct Calibration Curve G->H I Quantify Unknown Sample H->I

UV-Vis Spectrophotometry Workflow

Protocol 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying 4'-Apo-beta-carotenal, especially in complex mixtures where other compounds may interfere with spectrophotometric measurements. The following protocol is adapted from established methods for similar apocarotenoids and provides a robust starting point for method development and validation.[4]

Principle: A liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. A detector measures the analyte as it elutes from the column, and the peak area is proportional to its concentration.

Step-by-Step Methodology:
  • Preparation of Mobile Phase:

    • Prepare a mobile phase consisting of acetonitrile, methanol, 2-propanol, and 0.2% aqueous ammonium acetate solution containing 0.1% BHT and 0.2 mL/L N-ethyldiisopropylamine. A suggested starting ratio is 455:450:20:25 (v/v/v/v).

    • Filter the mobile phase through a 0.45 µm membrane filter and degas thoroughly.

    • Rationale: This reversed-phase mobile system is effective for separating various carotenoids. The additives (BHT, N-ethyldiisopropylamine, ammonium acetate) help to improve peak shape and stability of the analyte.[4]

  • HPLC System and Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis or Photodiode Array (PDA) detector set to a wavelength of 463 nm.

    • Injection Volume: 20 µL.

    • Rationale: A C18 column is the standard for reversed-phase separation of moderately nonpolar compounds like apocarotenals. The detection wavelength is chosen to maximize the signal for 4'-Apo-beta-carotenal.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 4'-Apo-beta-carotenal (approximately 100 µg/mL) in THF containing 0.1% BHT.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from approximately 0.1 to 20 µg/mL.

    • Rationale: Preparing standards in the mobile phase ensures compatibility with the HPLC system and minimizes solvent effects on peak shape.

  • Analysis and Quantification:

    • Inject the working standards into the HPLC system and record the chromatograms.

    • Identify the peak corresponding to 4'-Apo-beta-carotenal based on its retention time.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Perform a linear regression analysis to obtain the calibration equation and R² value (>0.995).

    • Inject the unknown sample (prepared in mobile phase) and determine its concentration using the calibration curve.

HPLC_Workflow A Prepare Mobile Phase B Equilibrate HPLC System A->B C Prepare Stock Standard in THF (0.1% BHT) D Prepare Working Standards in Mobile Phase C->D E Inject Standards D->E F Record Chromatograms & Peak Areas E->F G Construct Calibration Curve F->G I Quantify from Calibration Curve G->I H Inject Unknown Sample H->I

HPLC Analysis Workflow

Best Practices and Troubleshooting

To ensure the generation of high-quality, reliable data, adhere to the following best practices:

  • Solvent Purity: Use HPLC-grade or equivalent high-purity solvents for all preparations to minimize baseline noise and interfering peaks.

  • Freshly Prepared Solutions: Due to the instability of 4'-Apo-beta-carotenal, it is recommended to prepare fresh working standard solutions daily. Stock solutions can be stored for a short period at -20°C or below, protected from light.

  • System Suitability: Before running samples, perform a system suitability test by injecting a standard multiple times to check for consistency in retention time, peak area, and peak shape.

  • Troubleshooting - Peak Tailing (HPLC): This may be caused by active sites on the column or interactions with metal components. The addition of a small amount of a competing base like N-ethyldiisopropylamine to the mobile phase can often resolve this.[4]

  • Troubleshooting - Drifting Baseline (HPLC): This can be due to an unequilibrated column, temperature fluctuations, or a contaminated mobile phase. Ensure the column is fully equilibrated and the mobile phase is freshly prepared and degassed.

  • Troubleshooting - Low Absorbance (UV-Vis): This could indicate degradation of the standard. Prepare a fresh solution from the solid standard. Also, ensure the cuvette is clean and properly aligned in the spectrophotometer.

Safety and Handling

As a standard laboratory chemical, 4'-Apo-beta-carotenal should be handled with appropriate care:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves when handling the solid compound and its solutions.

  • Ventilation: Handle the solid and prepare solutions in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

4'-Apo-beta-carotenal is a valuable analytical standard for the accurate quantification of apocarotenoids. By understanding its chemical properties and adhering to the detailed protocols and best practices outlined in this guide, researchers can achieve reliable and reproducible results. The key to success lies in meticulous sample handling to prevent degradation and the use of well-validated analytical methods.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44224033, 4'-Apo-beta-carotenal. Retrieved from [Link]

  • FAO/WHO Expert Committee on Food Additives. (2019). β-apo-8'-CAROTENAL. FAO Knowledge Repository. [Link]

  • Zeb, A., & Mehmood, S. (2004). Carotenoids contents from various sources and their potential health applications. Pakistan Journal of Nutrition, 3(3), 199-204.
  • Rodriguez-Amaya, D. B. (2016). Food Carotenoids: Chemistry, Biology and Technology. John Wiley & Sons.
  • BioAnalyt. (2014). Comparison of three spectrophotometric methods for analysis of egg yolk carotenoids. Journal of Food Composition and Analysis, 33(1), 1-6. [Link]

  • PhotochemCAD. (n.d.). Beta-carotene. Oregon Medical Laser Center. [Link]

  • United States Pharmacopeia. (2012). Beta Carotene. In USP-NF. [Link]

  • Singh, M., & Saini, R. K. (2018). A simple UV-Vis spectrophotometric method for determination of β-carotene content in raw carrot, sweet potato and supplemented chicken meat nuggets. Food Chemistry, 240, 844-849. [Link]

  • Tan, B., & Soderstrom, D. (1989). Relative Solubility, Stability, and Absorptivity of Lutein and β-Carotene in Organic Solvents. Journal of Agricultural and Food Chemistry, 37(4), 979-982. [Link]

  • Lichtenthaler, H. K. (1987). Chlorophylls and carotenoids: Pigments of photosynthetic biomembranes. In Methods in enzymology (Vol. 148, pp. 350-382). Academic Press. [Link]

Sources

4'-Apo-beta-carotenal as a biomarker in metabolic studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 4'-Apo-beta-carotenal as a Biomarker in Metabolic Studies

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling 4'-Apo-beta-carotenal in Metabolic Health

Carotenoids, the pigments responsible for the vibrant colors of many fruits and vegetables, are recognized for their significant roles in human health, including antioxidant functions and as precursors to vitamin A.[1][2] Beta-carotene is the most prominent provitamin A carotenoid in the human diet.[3] Its conversion to vitamin A (retinol) is a critical metabolic process, primarily mediated by the enzyme β-carotene 15,15'-oxygenase (BCO1), which centrally cleaves the β-carotene molecule to yield two molecules of retinal.[4][5][6]

However, another enzymatic pathway involving β-carotene 9',10'-oxygenase (BCO2) facilitates an asymmetric or "eccentric" cleavage at different double bonds of the polyene chain.[6][7] This process generates a family of metabolites known as apocarotenoids, including 4'-Apo-beta-carotenal.[3] These molecules are not merely metabolic byproducts; emerging evidence suggests they possess unique biological activities, potentially modulating nuclear receptor signaling pathways, such as those involving retinoic acid receptors (RARs).[3][8][9]

Recent research has brought 4'-Apo-beta-carotenal and other apocarotenoids into focus as potential biomarkers for metabolic health. Inverse correlations have been observed between plasma carotenoid levels and obesity, with lower levels often found in individuals with a higher body mass index (BMI).[10][11] Apocarotenoids, as direct products of carotenoid metabolism, may offer a more nuanced view of enzymatic activity (e.g., BCO1/BCO2 function) and its relationship with metabolic dysregulation, including adipocyte biology and insulin resistance.[1][12] This application note provides a comprehensive guide to the quantification of 4'-Apo-beta-carotenal in biological matrices, offering a robust tool for researchers investigating metabolic diseases.

Metabolic Significance and Pathway

The generation of 4'-Apo-beta-carotenal is a key branch in the metabolism of dietary β-carotene. The balance between the central cleavage pathway (BCO1) and the eccentric cleavage pathway (BCO2) can influence the pool of retinoids and bioactive apocarotenoids, with potential downstream effects on gene expression and metabolic homeostasis.

Metabolic_Pathway cluster_0 Dietary Intake / Circulation cluster_1 Enzymatic Cleavage cluster_2 Metabolic Products Beta_Carotene β-Carotene BCO1 BCO1 (Central Cleavage) Beta_Carotene->BCO1 BCO2 BCO2 (Eccentric Cleavage) Beta_Carotene->BCO2 Retinal Retinal (Vitamin A) BCO1->Retinal 2 molecules Apo_Carotenals β-Apo-8'-carotenal β-Apo-10'-carotenal 4'-Apo-beta-carotenal BCO2->Apo_Carotenals Various products Retinoic_Acid Retinoic Acid Retinal->Retinoic_Acid Signaling Nuclear Receptor Signaling (RAR/RXR) Retinoic_Acid->Signaling Apo_Carotenals->Signaling Modulation

Caption: Enzymatic cleavage pathways of β-carotene.

Protocol: Quantification of 4'-Apo-beta-carotenal in Human Plasma

This protocol details a validated method for the extraction and quantification of 4'-Apo-beta-carotenal from human plasma using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).

Part 1: Critical Pre-Analytical Considerations

Expertise & Experience: Carotenoids and apocarotenoids are highly susceptible to degradation from light, heat, and oxidation.[13] Strict adherence to these pre-analytical steps is paramount for data integrity. The use of an antioxidant like Butylated Hydroxytoluene (BHT) is not optional; it is essential to prevent artefactual degradation during sample processing.[13][14]

  • Lighting: Perform all procedures under subdued or yellow light.

  • Temperature: Keep samples on ice or at 4°C whenever possible.

  • Materials: Use amber glass vials to minimize light exposure.

  • Antioxidant: Prepare all organic solvents containing 0.1% BHT (w/v) to prevent oxidation.[13][15]

Part 2: Plasma Sample Preparation and Extraction

This protocol employs a liquid-liquid extraction (LLE) to isolate 4'-Apo-beta-carotenal from the complex plasma matrix.

Trustworthiness: This protocol incorporates an internal standard (IS), such as a stable isotope-labeled 4'-Apo-beta-carotenal or a structurally similar apocarotenoid not present in the sample. The IS corrects for variability in extraction efficiency and matrix effects during MS analysis, which is a cornerstone of a self-validating system.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled 4'-Apo-beta-carotenal in ethanol)

  • HPLC-grade Ethanol (with 0.1% BHT)

  • HPLC-grade Hexane (with 0.1% BHT)

  • Deionized water

  • Centrifuge capable of 4°C and >3000 x g

  • Nitrogen gas evaporator

  • Amber glass centrifuge tubes (15 mL) and autosampler vials (1.5 mL)

Step-by-Step Protocol:

  • Aliquoting: In a 15 mL amber glass tube, add 500 µL of thawed human plasma.

  • Internal Standard Spiking: Add 20 µL of the internal standard solution to the plasma. Vortex briefly (5 seconds). The IS allows for accurate quantification by accounting for sample loss during preparation.

  • Protein Precipitation: Add 1.0 mL of ice-cold ethanol (with 0.1% BHT). Vortex vigorously for 30 seconds.[16] This step denatures and precipitates proteins, which would otherwise interfere with the analysis.

  • Incubation: Let the tube stand on ice for 10 minutes to ensure complete protein precipitation.

  • Extraction: Add 2.0 mL of ice-cold hexane (with 0.1% BHT). Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.[16] 4'-Apo-beta-carotenal is lipophilic and will partition into the hexane layer.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 10 minutes at 4°C. Three layers will be visible: a top organic (hexane) layer, a middle protein pellet, and a bottom aqueous layer.

  • Collection: Carefully transfer the top hexane layer to a new clean amber glass tube using a glass Pasteur pipette, being careful not to disturb the protein pellet.

  • Re-extraction: Repeat steps 5-7 on the remaining aqueous layer and protein pellet to maximize recovery. Combine the hexane extracts.

  • Drying: Evaporate the pooled hexane extracts to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water).[17] Vortex for 20 seconds to ensure the analyte is fully dissolved.

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm filter into an amber autosampler vial to remove any particulate matter before injection.[17][18]

Part 3: UHPLC-MS/MS Analysis

Authoritative Grounding: The use of UHPLC provides rapid and high-resolution separation, while tandem mass spectrometry offers unparalleled sensitivity and selectivity for quantification.[15] A C30 column is often recommended for carotenoid analysis due to its unique shape selectivity for long-chain, structurally similar molecules.[16]

Instrumentation & Parameters:

ParameterRecommended SettingRationale
UHPLC System Vanquish, ACQUITY UPLC, or equivalentHigh pressure capabilities for improved resolution and speed.
Column C30 Reverse-Phase, 2.1 x 100 mm, 1.8 µmExcellent for resolving carotenoid isomers and related structures.[16]
Mobile Phase A Acetonitrile:Water (90:10, v/v) with 0.1% Formic AcidStandard reverse-phase solvents. Formic acid aids in ionization.
Mobile Phase B Isopropanol:Acetonitrile (90:10, v/v) with 0.1% Formic AcidStrong organic solvent for eluting lipophilic compounds.
Flow Rate 0.3 mL/minTypical for a 2.1 mm ID column.
Gradient 0-1 min, 10% B; 1-8 min, 10-90% B; 8-10 min, 90% B; 10-12 min, 10% BA representative gradient; must be optimized for specific system.
Column Temp 30°CProvides reproducible retention times.
Injection Vol. 5 µL
MS System Triple Quadrupole (e.g., Sciex, Agilent, Waters)Required for sensitive and specific MRM/SRM quantification.
Ionization Heated ESI (HESI) or APCI, Positive ModeOften provides the best sensitivity for apocarotenoids.
MRM Transitions To be determined empiricallyInfuse pure standards to find the optimal precursor and product ions.
Data Analysis Vendor-specific software (e.g., Xcalibur, MassHunter)For peak integration and quantification against a standard curve.

Data Acquisition and Quantification: A standard curve must be generated using a certified reference standard of 4'-Apo-beta-carotenal. Prepare a serial dilution of the standard (e.g., 0.1 - 100 ng/mL) in the reconstitution solvent, spiking each point with the same concentration of internal standard used in the samples. The ratio of the analyte peak area to the IS peak area is plotted against the concentration of the standard to generate a calibration curve. The concentration in the unknown samples is then calculated from this curve.

Experimental Workflow Visualization

The entire process, from sample receipt to final data, can be visualized as a streamlined workflow.

Workflow cluster_prep Sample Preparation (Subdued Light) cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma 1. Plasma Sample (500 µL) Spike 2. Spike with Internal Standard Plasma->Spike Precipitate 3. Add Ethanol (Protein Precipitation) Spike->Precipitate Extract 4. Add Hexane (LLE) Precipitate->Extract Centrifuge 5. Centrifuge (Phase Separation) Extract->Centrifuge Collect 6. Collect Organic Layer Centrifuge->Collect Dry 7. Evaporate to Dryness (N2) Collect->Dry Reconstitute 8. Reconstitute in Mobile Phase Dry->Reconstitute Filter 9. Filter (0.22 µm) Reconstitute->Filter Inject 10. UHPLC-MS/MS Injection Filter->Inject Separate 11. Chromatographic Separation (C30) Inject->Separate Detect 12. MS/MS Detection (MRM) Separate->Detect Integrate 13. Peak Integration Detect->Integrate Calibrate 14. Quantify vs. Standard Curve Integrate->Calibrate Report 15. Report Concentration (ng/mL) Calibrate->Report

Caption: Workflow for 4'-Apo-beta-carotenal quantification.

Applications in Metabolic Research

The ability to accurately quantify 4'-Apo-beta-carotenal opens several avenues for investigation in metabolic research:

  • Biomarker of BCO2 Activity: Plasma or tissue levels of 4'-Apo-beta-carotenal may serve as a proxy for the in vivo activity of the BCO2 enzyme, providing insights into individual variations in carotenoid metabolism.

  • Obesity and Adiposity: Studies can explore the correlation between 4'-Apo-beta-carotenal levels and metabolic syndrome parameters like BMI, waist circumference, insulin resistance, and lipid profiles.[10][19][20]

  • Dietary Intervention Studies: This method can be used to monitor changes in apocarotenoid levels in response to dietary interventions rich in β-carotene, helping to elucidate the metabolic fate of these dietary compounds.

  • Drug Development: For therapies targeting metabolic pathways related to retinoid signaling or lipid metabolism, 4'-Apo-beta-carotenal could serve as a secondary or exploratory endpoint to assess metabolic shifts.

References

  • Mi, J., Jiao, Y., Wang, J., & Al-Babili, S. (2018). A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. Analytica Chimica Acta.
  • Mi, J., Jiao, Y., Wang, J., & Al-Babili, S. (2018). A rapid LC-MS method for qualitative and quantitative profiling of plant apocarotenoids. PubMed.
  • Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition.
  • Gerritsen, R. (2010). Quantitative Analysis of Carotenoids in Human Plasma. Wageningen University.
  • Kaulmann, A. & Bohn, T. (2014). Overview of carotenoid metabolism with relevance to BCO1 and BCO2 enzymes.
  • Al-Babili, S. & Mi, J. (2021). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids. KAUST Repository.
  • Craft, N. E., & Soares, J. H. (1992). Development of a rapid, simple assay of plasma total carotenoids. PMC.
  • Arregui, L., et al. (2022).
  • Clemson University. What is being measured: Targeted and non-targeted analysis of carotenoids and apocarotenoids in biological samples. Clemson Blogs.
  • Harrison, E. H. (2012). Enzymatic cleavage of β-carotene.
  • Harrison, E. H. (2012).
  • HarvestPlus. (2011).
  • BenchChem. (2025). Application Notes: Sample Preparation for Zeta-Carotene Analysis. Benchchem.
  • Various Authors. (2014). Can anyone provide me with a carotenoid HPLC analysis protocol?.
  • Hessel, S., et al. (2006). Beta-carotene and apocarotenals promote retinoid signaling in BEAS-2B human bronchioepithelial cells. PubMed.
  • Amengual, J. (2019).
  • Kaundal, R. K., & Sharma, S. S. (2014). Retinoic Acid Signaling Pathways in Development and Diseases. PMC.
  • Jia, Y., et al. (2021). LC–MS-Based Profiling Provides New Insights into Apocarotenoid Biosynthesis and Modifications in Citrus Fruits. Journal of Agricultural and Food Chemistry.
  • Z-H, Z., et al. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. PMC.
  • Rühl, R. (2019). Mechanisms of all-trans-apo-14´-carotenoic acid (ATA14CA) mediated RAR-signalling.
  • de C. T. e S. de Alencar, E., et al. (2020). β-Carotene: Preventive Role for Type 2 Diabetes Mellitus and Obesity: A Review. PMC.
  • Marsh, R. S., et al. (2010). Apocarotenoids do not significantly activate retinoic acid receptors {alpha} or {beta}. PubMed.
  • Oregon State University. (2017). Nutrition Bites - Carotenoid intake is associated with lower risk of metabolic syndrome. Linus Pauling Institute.
  • BenchChem. (2025).
  • Schweiggert, R. M., & Carle, R. (2017).
  • Bendich, A., & Olson, J. A. (1989). Provitamin A Function of Carotenoids: The Conversion of β-Carotene into Vitamin A. Scilit.
  • Nutraceutical Business Review. (2025). New study links higher carotenoid levels and lower obesity risk. Nutraceutical Business Review.
  • Bonet, M. L., et al. (2021). Anti-Obesity Effect of Carotenoids. Encyclopedia.pub.
  • Chen, B., et al. (2014). Qualitative and Quantitative Analysis of β-Carotene Using UPC2.
  • Fairus, S., et al. (2023). Protocol of a Rapid Method to Quantify Beta-carotene in Human Sera. Preprints.org.
  • Ghyselinck, N. B., & Duester, G. (2022).
  • Durojaye, O. A., et al. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. PMC.
  • Wikipedia. (2024). Vitamin A. Wikipedia.
  • Durojaye, O. A., et al. (2019). Uptake and metabolism of β-apo-8'-carotenal, β-apo-10'-carotenal, and β-apo-13-carotenone in Caco-2 cells. PubMed.
  • Food and Agriculture Organization. (2001). Chapter 7. Vitamin A. fao.org.
  • Lu, S., et al. (2022). Metabolic Profiling and Transcriptional Analysis of Carotenoid Accumulation in a Red-Fleshed Mutant of Pummelo (Citrus grandis). MDPI.
  • Jia, Y., et al. (2021). Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers in Plant Science.
  • de Oliveira, M. R., & de S. R. da Silva, F. (2021).

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Application Notes and Protocols for In Vivo Experimental Design Using 4'-Apo-β-carotenal

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Biological Significance of 4'-Apo-β-carotenal

4'-Apo-β-carotenal is a C35 apocarotenoid, a class of organic compounds derived from the oxidative cleavage of carotenoids such as β-carotene.[1][2] With a molecular formula of C35H46O and a molecular weight of approximately 482.7 g/mol , this lipid-soluble molecule is of significant interest to researchers in nutrition, pharmacology, and drug development.[1][2][3] Its biological activities are multifaceted, stemming from its intrinsic antioxidant properties and its role as a precursor to retinoids, which are critical signaling molecules in numerous physiological processes.[1]

In vivo, β-carotene is cleaved by two primary enzymes: β-carotene 15,15'-monooxygenase (BCO1) and β-carotene 9',10'-dioxygenase (BCO2).[4][5][6] While BCO1 is responsible for the central cleavage of β-carotene to yield two molecules of retinal (a form of vitamin A), BCO2 facilitates eccentric cleavage, producing various apocarotenoids, including compounds structurally related to 4'-Apo-β-carotenal.[4][5] These apocarotenoids can be further metabolized to retinal and retinoic acid, which in turn regulate gene expression by activating nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vivo experiments to investigate the biological effects of 4'-Apo-β-carotenal. The protocols and recommendations herein are synthesized from established methodologies for carotenoid and apocarotenoid research, emphasizing scientific integrity, logical experimental design, and robust data interpretation.

Preclinical In Vivo Experimental Design: A Strategic Framework

A well-designed in vivo study is paramount to elucidating the physiological effects of 4'-Apo-β-carotenal. The following sections outline key considerations for constructing a robust experimental plan.

Defining Research Objectives and Endpoints

The initial and most critical step is to clearly define the research question. Are you investigating the antioxidant potential, its effects on lipid metabolism, its role in modulating specific signaling pathways, or its therapeutic efficacy in a disease model? The chosen objective will dictate the experimental model, duration of the study, and the specific endpoints to be measured.

Primary Endpoints to Consider:

  • Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) of 4'-Apo-β-carotenal.

  • Target Engagement: Assessing the modulation of specific molecular targets, such as the activation of RAR/RXR signaling pathways.

  • Pharmacodynamics: Measuring the physiological or biochemical effects of 4'-Apo-β-carotenal, such as changes in oxidative stress markers or lipid profiles.

  • Efficacy: Evaluating the therapeutic effect of 4'-Apo-β-carotenal in a relevant animal model of disease.

Selection of an Appropriate Animal Model

The choice of animal model is crucial and should be based on the research objectives and the relevance to human physiology.

Animal ModelRationale and Considerations
Mice (e.g., C57BL/6, BALB/c) Widely used due to their genetic tractability, well-characterized physiology, and availability of various disease models. Ideal for initial efficacy and mechanism-of-action studies.
Rats (e.g., Sprague-Dawley, Wistar) Larger size facilitates more extensive blood sampling and tissue collection. Often used in toxicology and pharmacokinetic studies.
BCO1/BCO2 Knockout Mice Essential for dissecting the biological effects of 4'-Apo-β-carotenal that are independent of its conversion to retinal by these enzymes.[8]
Dosing and Administration Route

The lipophilic nature of 4'-Apo-β-carotenal presents challenges for in vivo delivery. Careful consideration of the vehicle and administration route is necessary to ensure consistent and reproducible exposure.

Vehicle Selection: Due to its poor water solubility, 4'-Apo-β-carotenal should be formulated in a lipid-based vehicle.

VehicleAdvantagesDisadvantages
Vegetable Oils (e.g., Sesame, Corn, Olive Oil) Readily available, well-tolerated, and suitable for oral gavage.May have batch-to-batch variability.
Micellar Formulations (e.g., Tween 40) Can improve solubility and oral absorption.May require more complex preparation and characterization.
Nanoemulsions/Nanoparticles Can enhance bioavailability and target delivery.Requires specialized equipment and expertise for formulation.

Administration Route:

  • Oral Gavage: The most common and physiologically relevant route for nutritional compounds. It mimics dietary intake.

  • Intraperitoneal (IP) Injection: Bypasses first-pass metabolism in the liver, which can be useful for mechanistic studies. However, it is a less physiologically relevant route of exposure.

Dosage Considerations:

  • Dose Range Finding: A pilot study is recommended to determine the optimal dose range. Start with doses extrapolated from in vitro studies or based on studies with similar apocarotenoids (e.g., 0.5 mg per mouse).

  • Frequency and Duration: These will depend on the research objectives. Acute studies may involve a single dose, while chronic studies can range from several weeks to months. For example, studies with the apocarotenoid norbixin have involved oral administration for 3 to 6 months in mice.

Detailed In Vivo Protocols

The following protocols provide a framework for conducting in vivo studies with 4'-Apo-β-carotenal. These should be adapted and optimized based on specific experimental needs and institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Acute Oral Dosing for Pharmacokinetic Analysis

Objective: To determine the plasma and tissue concentrations of 4'-Apo-β-carotenal over time after a single oral dose.

Materials:

  • 4'-Apo-β-carotenal (≥95% purity)

  • Sesame oil (or other suitable vehicle)

  • 8-10 week old male C57BL/6 mice

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Tissue homogenization equipment

  • HPLC system with a C30 column and UV/Vis or mass spectrometry detector

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of 4'-Apo-β-carotenal.

    • Dissolve it in a minimal amount of a suitable organic solvent (e.g., tetrahydrofuran) and then suspend this solution in sesame oil to the desired final concentration (e.g., 5 mg/mL).

    • Vortex or sonicate the mixture to ensure a homogenous suspension. Prepare fresh daily.

  • Animal Dosing:

    • Fast mice for 4-6 hours prior to dosing to ensure consistent gastric emptying.

    • Administer a single oral gavage of the 4'-Apo-β-carotenal suspension (e.g., 100 µL for a 25g mouse to deliver a 20 mg/kg dose). A vehicle control group should receive sesame oil only.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

    • At the final time point, euthanize the animals and collect relevant tissues (e.g., liver, adipose tissue, intestine, plasma).

  • Sample Processing and Analysis:

    • Extract 4'-Apo-β-carotenal from plasma and homogenized tissues using an organic solvent (e.g., hexane:isopropanol).

    • Analyze the extracts by HPLC to quantify the concentration of 4'-Apo-β-carotenal and any potential metabolites.

Protocol 2: Chronic Dietary Administration for Efficacy Studies

Objective: To evaluate the long-term effects of 4'-Apo-β-carotenal on physiological or pathological endpoints.

Materials:

  • 4'-Apo-β-carotenal (≥95% purity)

  • Custom rodent diet with a defined fat content

  • Animal model relevant to the research question (e.g., a model of diet-induced obesity or oxidative stress)

Procedure:

  • Diet Preparation:

    • Incorporate 4'-Apo-β-carotenal into the rodent diet at the desired concentration (e.g., 50 mg/kg of diet). This is typically done by a commercial vendor to ensure homogenous mixing.

    • Prepare a control diet without 4'-Apo-β-carotenal.

  • Animal Study:

    • Acclimatize animals to the control diet for one week.

    • Randomly assign animals to the control or 4'-Apo-β-carotenal-supplemented diet groups.

    • Provide the respective diets and water ad libitum for the duration of the study (e.g., 8-12 weeks).

    • Monitor animal health, body weight, and food intake regularly.

  • Endpoint Analysis:

    • At the end of the study, collect blood and tissues for analysis.

    • Perform relevant assays based on the research objectives (see Endpoint Analysis section below).

Endpoint Analysis: Measuring the Biological Impact

The selection of appropriate endpoint analyses is critical for interpreting the results of your in vivo study.

Oxidative Stress Markers

Given the antioxidant potential of carotenoids, assessing markers of oxidative stress is often a key objective.

MarkerAssay PrincipleSample Type
Malondialdehyde (MDA) A marker of lipid peroxidation, often measured using the thiobarbituric acid reactive substances (TBARS) assay.[9]Plasma, Tissue Homogenates
F2-Isoprostanes Stable products of free radical-catalyzed peroxidation of arachidonic acid, considered a gold-standard marker of in vivo oxidative stress.[10]Urine, Plasma
Glutathione (GSH/GSSG) Ratio The ratio of reduced to oxidized glutathione reflects the cellular redox state.Tissue Homogenates
Antioxidant Enzyme Activity Measurement of the activity of enzymes like superoxide dismutase (SOD), catalase, and glutathione peroxidase.Tissue Homogenates
Gene Expression Analysis

To investigate the molecular mechanisms of 4'-Apo-β-carotenal, analyzing the expression of target genes is essential.

Key Gene Targets:

  • RAR and RXR Target Genes: As 4'-Apo-β-carotenal can be metabolized to retinoic acid, examining the expression of known RAR/RXR target genes (e.g., Hox genes, Cyp26a1, Rarb) can provide insights into its vitamin A-like activity.

  • Genes Involved in Lipid Metabolism: If investigating effects on lipid homeostasis, analyze the expression of genes involved in fatty acid synthesis, oxidation, and cholesterol metabolism (e.g., SREBP-1c, PPARα, LPL).

  • Inflammatory Cytokines: To assess anti-inflammatory effects, measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Methods:

  • Quantitative Real-Time PCR (qRT-PCR): For targeted analysis of a few genes.

  • RNA-Sequencing (RNA-Seq): For a global, unbiased analysis of the transcriptome.

Data Presentation and Interpretation

Quantitative Data Summary

Table 1: Representative Pharmacokinetic Parameters of an Apocarotenoid Following Oral Administration in Mice

ParameterValue
Dose (mg/kg)20
Cmax (µg/mL)1.5 ± 0.3
Tmax (hours)4
AUC (0-24h) (µg·h/mL)12.8 ± 2.1
Half-life (t½) (hours)6.2 ± 1.1

Note: These are hypothetical values for illustrative purposes and should be determined experimentally for 4'-Apo-β-carotenal.

Table 2: Example of Endpoint Analysis Results from a Chronic Study

ParameterControl Group4'-Apo-β-carotenal GroupP-value
Plasma MDA (nmol/mL)5.2 ± 0.83.1 ± 0.5<0.05
Liver GSH/GSSG Ratio8.5 ± 1.212.3 ± 1.8<0.05
Rarb Gene Expression (fold change)1.0 ± 0.22.5 ± 0.4<0.01
TNF-α Gene Expression (fold change)1.0 ± 0.30.6 ± 0.1<0.05

Note: Data are presented as mean ± SEM. Statistical significance is determined by an appropriate statistical test (e.g., t-test or ANOVA).

Visualizing Molecular Pathways and Workflows

Metabolic Pathway of β-Carotene to Retinoic Acid

BC β-Carotene AC 4'-Apo-β-carotenal BC->AC BCO2 (Eccentric Cleavage) Retinal Retinal BC->Retinal BCO1 (Central Cleavage) AC->Retinal Further Metabolism RA Retinoic Acid Retinal->RA Aldehyde Dehydrogenase

Caption: Metabolic conversion of β-carotene to retinoic acid.

In Vivo Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Formulate Dosing Solution (4'-Apo-β-carotenal in Vehicle) E3 Dosing (Oral Gavage/Dietary) P1->E3 E1 Animal Acclimatization E2 Randomization & Grouping E1->E2 E2->E3 E4 Monitoring E3->E4 A1 Sample Collection (Blood, Tissues) E4->A1 A2 Endpoint Assays (Biochemical, Gene Expression) A1->A2 A3 Data Analysis & Interpretation A2->A3

Caption: A typical workflow for an in vivo study.

Retinoic Acid Signaling Pathway

RA Retinoic Acid (from 4'-Apo-β-carotenal metabolism) RAR RAR RA->RAR Binds Cytoplasm Cytoplasm Nucleus Nucleus RARE RARE (Retinoic Acid Response Element) RAR->RARE Dimerizes with RXR & Binds RXR RXR RXR->RARE Transcription Gene Transcription RARE->Transcription Activates/Represses

Caption: Simplified retinoic acid signaling pathway.

Conclusion and Future Directions

The study of 4'-Apo-β-carotenal in vivo holds significant promise for understanding the broader biological roles of carotenoid metabolites beyond their provitamin A activity. By employing robust and well-controlled experimental designs as outlined in these application notes, researchers can effectively investigate its potential as a modulator of key physiological processes. Future research should focus on elucidating the specific metabolic pathways of 4'-Apo-β-carotenal, identifying its unique molecular targets, and exploring its therapeutic potential in various disease models. The use of advanced analytical techniques and systems biology approaches will be instrumental in unraveling the complex in vivo actions of this intriguing apocarotenoid.

References

  • Wikipedia. (n.d.). Carotenoid oxygenase. Retrieved from [Link]

  • Kim, Y. S., Park, Y., & Kim, H. (2022). Molecular Properties of β-Carotene Oxygenases and Their Potential in Industrial Production of Vitamin A and Its Derivatives. MDPI. Retrieved from [Link]

  • Harrison, E. H. (2012). Enzymology of Vertebrate Carotenoid Oxygenases. PMC - NIH. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 4'-Apo-beta-carotenal. Retrieved from [Link]

  • Durojaye, B. O., Riedl, K. M., Curley, Jr., R. W., & Harrison, E. H. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. Journal of Lipid Research. Retrieved from [Link]

  • Lee, S. A., Jiang, H., & Quadro, L. (2018). APOCAROTENOIDS: EMERGING ROLES IN MAMMALS. PMC - NIH. Retrieved from [Link]

  • Fiorilli, V., Lanfranco, L., & Al-Babili, S. (2019). Apocarotenoids Involved in Plant Development and Stress Response. Frontiers in Plant Science. Retrieved from [Link]

  • Amengual, J., et al. (2013). The structural and biochemical basis of apocarotenoid processing by β-carotene-oxygenase-2. PMC - NIH. Retrieved from [Link]

  • Reboul, E. (2019). Plant apocarotenoid metabolism utilizes defense mechanisms against reactive carbonyl species and xenobiotics. PMC - NIH. Retrieved from [Link]

  • Harrison, E. H., & Curley, R. W. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition. Retrieved from [Link]

  • Spiegler, E., et al. (2018). β-Apo-10′-carotenoids Modulate Placental Microsomal Triglyceride Transfer Protein Expression and Function to Optimize Transport of Intact β-Carotene to the Embryo. PMC - NIH. Retrieved from [Link]

  • Harrison, E. H. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. MDPI. Retrieved from [Link]

  • Kiokias, S., & Gordon, M. H. (2017). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal. Retrieved from [Link]

  • Meléndez-Martínez, A. J. (2019). Carotenoids and Markers of Oxidative Stress in Human Observational Studies and Intervention Trials: Implications for Chronic Diseases. PMC - NIH. Retrieved from [Link]

  • Biocompare. (2024, October 17). A Guide to Oxidative Stress Markers. Retrieved from [Link]

  • Vincent, H. K., & Taylor, A. G. (2006). Biomarkers and potential mechanisms of obesity-induced oxidant stress in humans. International Journal of Obesity. Retrieved from [Link]

  • Il'yasova, D., et al. (2009). Plasma Carotenoids and Biomarkers of Oxidative Stress in Patients with prior Head and Neck Cancer. PMC - NIH. Retrieved from [Link]

  • Gradelet, S., et al. (1996). β-Apo-8′-carotenal, but not β-carotene, is a strong inducer of liver cytochromes P4501A1 and 1A2 in rat. Xenobiotica. Retrieved from [Link]

  • Deming, D. M., et al. (2016). Actions of β-Apo-Carotenoids in Differentiating Cells: Differential Effects in P19 Cells and 3T3-L1 Adipocytes. PMC - NIH. Retrieved from [Link]

  • Spiegler, E., et al. (2018). β-apo-10′-carotenoids support normal embryonic development during Vitamin A deficiency. ResearchGate. Retrieved from [Link]

  • Castillo, R., et al. (2005). Functional genomics of apocarotenoids in saffron: insights from chemistry, molecular biology and therapeutic applications. Oxford Academic. Retrieved from [Link]

  • Waters Corporation. (n.d.). Qualitative and Quantitative Analysis of Beta-Carotene Using UPC2. Retrieved from [Link]

  • Amengual, J., et al. (2024). β-carotene accelerates the resolution of atherosclerosis in mice. eLife. Retrieved from [Link]

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Troubleshooting & Optimization

Troubleshooting 4'-Apo-beta-carotenal degradation during extraction

Technical Support Center: Troubleshooting 4'-Apo- -carotenal Degradation

Topic: Optimization of Extraction and Stability for 4'-Apo-

Target Analyte:

Document ID:12

Core Diagnostic: Is Your Analyte Degrading?

Before altering your protocol, confirm the nature of the loss. 4'-Apo-

aldehyde-terminated polyene12

12
SymptomProbable CauseMechanism
New peaks at lower retention times Oxidative Cleavage Radical attack scissions the polyene chain, forming shorter apocarotenals (e.g., Apo-8', Apo-10', Apo-12').[1][2]
"Shoulder" peaks or broadening Isomerization Thermal or photo-induced conversion from all-trans to cis isomers (9-cis, 13-cis).[1][2]
Total signal loss (no new peaks) Adsorption or Polymerization The aldehyde group binds to primary amines (proteins) or adheres to active sites on glassware.
Loss after Saponification Alkali Instability Aldehydes undergo Cannizzaro reactions or Aldol condensations in strong base (KOH/NaOH).[2]

The Degradation Pathway (Visualized)

Understanding how the molecule breaks down is critical for prevention. The diagram below illustrates the specific vulnerability of 4'-Apo-

degradation_pathwaycluster_legendKey FactorsApo44'-Apo-beta-carotenal(C35 Aldehyde)Epoxides5,6-Epoxides(Unstable Intermediates)Apo4->Epoxides +O2 / Peroxyl RadicalsCisIsomersCis-Isomers(13-cis, 9-cis)Apo4->CisIsomers Light (UV/Vis) / Heat (>40°C)PolymerNon-eluting Polymers(Brown residue)Apo4->Polymer Acid / Surface ActivityShortChainShort Chain Cleavage Products(Apo-8', Apo-10', Glyoxal)Epoxides->ShortChain Chain ScissionLegendRed Arrows: Irreversible Chemical LossYellow Arrows: Reversible Isomerization

Figure 1: Degradation pathways of 4'-Apo-

12312

Troubleshooting Guide (Q&A)

Q1: My recovery is consistently low (<60%), even with BHT. What am I missing?

The Hidden Culprit: Saponification. Unlike

4'-Apo-

-carotenal is an aldehyde
12312Cannizzaro reactionAldol condensation
  • Solution: Eliminate saponification. Use a "Winterization" step to remove lipids (precipitate lipids at -20°C in acetone) or use C18 Solid Phase Extraction (SPE) to separate the apocarotenal from triglycerides.[2]

  • Alternative: If you must saponify (e.g., high-fat tissue), use Cold Saponification (<4°C, 5% KOH in MeOH) for no longer than 30 minutes, and neutralize immediately with acetic acid.[1][2]

Q2: I see "ghost peaks" appearing during HPLC analysis. Is it the column?

The Diagnosis: On-Column Oxidation or Solvent Artifacts. If you use Tetrahydrofuran (THF) to dissolve your sample, it may contain peroxides that attack the polyene chain during injection.

  • Solution:

    • Always use Stabilized THF (with BHT) or freshly distilled THF.[2]

    • Check your autosampler temperature.[2] It must be cooled to 4°C .

    • Amber Glass: Ensure all vials are amber silanized glass. 4'-Apo-

      
      -carotenal absorbs strongly in the visible region (approx 460 nm) and photo-isomerizes rapidly under lab lights.[1][2]
      
Q3: The sample extract turns from orange to colorless during evaporation. Why?

The Diagnosis: Acid-Catalyzed Degradation. Biological tissues (especially fruits or fermented samples) can be acidic.[2] During solvent evaporation (e.g., SpeedVac or Nitrogen blow-down), the concentration of organic acids (citric, malic) increases, causing acid-catalyzed isomerization or dehydration of the polyene chain.[1][2]

  • Solution: Add a neutralizing agent like Calcium Carbonate (CaCO3) or Magnesium Carbonate (0.1 g per g of sample) during the initial homogenization step.

Q4: Can I use plastic tubes for extraction?

The Diagnosis: Lipophilic Adsorption. C35 apocarotenoids are extremely hydrophobic (LogP > 10). They will partition into the polymer matrix of polypropylene (PP) tubes, especially if the solvent extract is aqueous-organic.

  • Solution: Use Glass or PTFE (Teflon) only.[2] If you must use plastic, verify recovery against a glass control.[2]

Optimized Extraction Protocol (Self-Validating)

This protocol uses a "HEAT" system (Hexane/Ethanol/Acetone/Toluene) modified for aldehyde stability.[2] It includes checkpoints to validate integrity at each stage.

Reagents
  • Extraction Solvent: Hexane : Ethanol : Acetone : Toluene (10:6:7:7 v/v).[2][4]

  • Antioxidant Cocktail: 0.1% BHT (Butylated hydroxytoluene) + 0.05% TEA (Triethylamine - protects aldehyde from acid).[1][2]

  • Internal Standard:

    
    -Apo-8'-carotenal (C30) is commonly used, but ensure it resolves from your C35 target.[1][2]
    
Step-by-Step Workflow
  • Sample Prep (Cold & Dark):

    • Work under Yellow/Red safety light .

    • Homogenize tissue (0.5 g) with 1 mL saline + 0.1% BHT .

    • Checkpoint: If sample turns pale immediately, enzymatic oxidation is active.[1][2] Add 100 µL Ethanol immediately to quench enzymes.

  • Extraction:

    • Add 2 mL Extraction Solvent .[2][4] Vortex vigorously for 2 mins.[2]

    • Centrifuge at 3,000 x g for 5 mins at 4°C .

    • Collect the upper organic layer into an Amber Glass Vial .

  • Repeat Extraction:

    • Repeat step 2 twice more to ensure complete recovery (supernatant should be colorless).[2]

  • Drying (The Critical Control Point):

    • Evaporate combined organic phases under a stream of Nitrogen at <30°C .

    • Do NOT dry completely to a crust. Stop when a tiny droplet of toluene remains. Complete dryness promotes surface oxidation.[2]

  • Reconstitution:

    • Redissolve immediately in MTBE:Methanol (1:1) containing 0.01% BHT.[2]

    • Inject into HPLC/MS immediately.[2]

Visualized Workflow Logic

extraction_workflowSampleBiological Sample(Tissue/Plasma)QuenchEnzyme Quench(Add EtOH + BHT)Sample->Quench ImmediateExtractLiquid-Liquid Extraction(Hex/EtOH/Ace/Tol)Quench->Extract Vortex 2 minExtract->Extract Repeat x2PhaseSepPhase Separation(Centrifuge 4°C)Extract->PhaseSepEvapN2 Evaporation(Stop before dryness!)PhaseSep->Evap Organic LayerReconReconstitution(MTBE/MeOH + BHT)Evap->Recon < 30°CHPLCHPLC-DAD/MS AnalysisRecon->HPLC

Figure 2: Optimized extraction workflow for labile apocarotenals. Green nodes indicate stability-preserving steps; Red node indicates the critical failure point (drying).[1]

References

  • Kopec, R. E., et al. (2010). Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma.[1][2] Journal of Agricultural and Food Chemistry. (Demonstrates the "HEAT" extraction method and stability of apocarotenals).

  • Mordi, R. C., et al. (1993).

    
    -carotene and 
    
    
    -apo-8'-carotenal.[1][2][5] Tetrahedron.[2][5] (Definitive source on oxidative cleavage mechanisms of carotenals).
    • Biehler, E., et al. (2010). Comparison of 3 Spectrophotometric Methods for Carotenoid Determination.[2] Journal of Food Science. (Discusses saponification losses).

    • PubChem.4'-Apo-beta-carotenal Compound Summary. National Library of Medicine.

    Optimizing HPLC separation of 4'-Apo-beta-carotenal isomers

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Optimizing HPLC Separation of 4'-Apo-β-carotenal Isomers

    Welcome to the technical support center for the optimization of HPLC separation of 4'-Apo-β-carotenal isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions related to the chromatographic analysis of these compounds.

    Frequently Asked Questions (FAQs)

    Q1: What is the most critical factor when selecting an HPLC column for 4'-Apo-β-carotenal isomer separation?

    A1: The stationary phase chemistry is the most critical factor. For resolving geometric (cis/trans) isomers of carotenoids like 4'-Apo-β-carotenal, a C30 column is highly recommended over a standard C18 column.[1][2][3] The longer alkyl chain of the C30 stationary phase provides enhanced shape selectivity, which is crucial for separating structurally similar isomers.[3][4] While C18 columns can be used for general carotenoid analysis, they often fail to provide adequate resolution of cis/trans isomers.[2][4]

    Q2: What type of mobile phase is suitable for the separation of 4'-Apo-β-carotenal isomers?

    A2: Due to the non-polar, fat-soluble nature of 4'-Apo-β-carotenal, a non-aqueous reversed-phase (NARP) mobile phase is typically employed.[4] This usually consists of a mixture of methanol, acetonitrile, and a stronger, less polar solvent like methyl tert-butyl ether (MTBE) or tetrahydrofuran (THF).[2][4][5] The stronger solvent is necessary to ensure the elution of the highly hydrophobic carotenoid isomers from the C30 column.[3] Gradient elution, where the proportion of the strong solvent is increased during the run, is often necessary to achieve optimal separation of all isomers.[6][7]

    Q3: My 4'-Apo-β-carotenal standard/sample appears to be degrading during analysis. What are the likely causes and how can I prevent this?

    A3: 4'-Apo-β-carotenal, like other carotenoids, is susceptible to degradation from light, heat, and oxidation.[3][8][9] To minimize degradation, it is crucial to:

    • Work under subdued light: Prepare samples and standards in a dimly lit environment and use amber vials for storage.[3][5]

    • Control temperature: Avoid excessive heat during sample preparation and analysis. Some methods even suggest lower column temperatures for better resolution.[4]

    • Use antioxidants: The addition of an antioxidant like butylated hydroxytoluene (BHT) to the sample solvent and mobile phase can help prevent oxidative degradation.[3][10]

    • Prepare fresh solutions: Whenever possible, prepare standards and sample solutions fresh daily. If storage is necessary, keep them at low temperatures (e.g., -80°C) in the dark.[11]

    Q4: I am not seeing any peaks, or the peaks are very small. What could be the issue?

    A4: This could be due to several factors:

    • Analyte Degradation: As mentioned in Q3, carotenoids are prone to degradation. Ensure proper handling and storage procedures are followed.

    • Poor Solubility: 4'-Apo-β-carotenal has poor solubility in polar solvents.[11] Ensure your sample is fully dissolved in the injection solvent, which should be compatible with the mobile phase.[12] Tetrahydrofuran (THF) is a good solvent for carotenoids.[11]

    • Insufficient Mobile Phase Strength: If the mobile phase is not strong enough, the highly non-polar 4'-Apo-β-carotenal isomers may not elute from the column.[3] Increase the percentage of the strong organic solvent (e.g., MTBE or THF) in your mobile phase.[3]

    • Detector Settings: Ensure the detector wavelength is set appropriately for 4'-Apo-β-carotenal, which is typically around 448-450 nm.[13][14]

    Troubleshooting Guide

    This section provides solutions to common problems encountered during the HPLC separation of 4'-Apo-β-carotenal isomers.

    Problem 1: Poor Resolution of Isomers
    • Possible Cause 1: Inappropriate Column.

      • Solution: As emphasized in the FAQs, a C18 column is often insufficient for resolving carotenoid isomers.[2][4] Switching to a C30 column is the most effective way to improve resolution.[1][3]

    • Possible Cause 2: Sub-optimal Mobile Phase Composition.

      • Solution: The selectivity and resolution of carotenoid isomers are highly dependent on the mobile phase composition.[6]

        • Solvent Selection: Experiment with different strong organic solvents in your NARP mobile phase. MTBE and THF are common choices that can provide different selectivities.

        • Gradient Optimization: Adjust the gradient profile. A shallower gradient can often improve the separation of closely eluting peaks.

        • Additives: The addition of a small amount of an additive like triethylamine (TEA) can sometimes improve peak shape by masking active sites on the silica backbone.[10]

    • Possible Cause 3: Inappropriate Column Temperature.

      • Solution: Column temperature can significantly influence the selectivity of carotenoid separations.[4] While higher temperatures decrease retention times, lower temperatures may provide better resolution for some isomers.[4] It is recommended to evaluate a range of temperatures (e.g., 15-30°C) to find the optimal condition for your specific separation.

    Problem 2: Peak Tailing
    • Possible Cause 1: Secondary Interactions with the Stationary Phase.

      • Solution: Peak tailing can occur due to interactions between the analyte and active silanol groups on the silica-based stationary phase.[15][16]

        • Mobile Phase Additives: Adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.05%) to the mobile phase can help to mask these silanol groups and improve peak shape.[10]

        • pH Control (for aqueous mobile phases): While NARP is typical, if an aqueous mobile phase is used, adjusting the pH can suppress silanol ionization. However, this is less common for carotenoid analysis.

    • Possible Cause 2: Column Overload.

      • Solution: Injecting too much sample can lead to peak fronting or tailing.[12][15] Reduce the injection volume or the concentration of the sample.

    Problem 3: Fluctuating Retention Times
    • Possible Cause 1: Inconsistent Mobile Phase Composition.

      • Solution: Ensure that the mobile phase is thoroughly mixed and degassed. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[17] Premixing the mobile phase can sometimes help diagnose this issue.

    • Possible Cause 2: Column Temperature Fluctuations.

      • Solution: Use a column oven to maintain a constant and stable column temperature. Even small variations in ambient temperature can affect retention times.[15]

    • Possible Cause 3: Column Equilibration.

      • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.

    Experimental Protocols

    Protocol 1: Sample Preparation for 4'-Apo-β-carotenal Analysis

    This protocol provides a general guideline for extracting 4'-Apo-β-carotenal from a solid matrix.

    Materials:

    • Sample containing 4'-Apo-β-carotenal

    • Extraction solvent (e.g., Hexane:Acetone:Ethanol with 0.1% BHT)

    • Sodium sulfate (anhydrous)

    • Nitrogen gas

    • Reconstitution solvent (e.g., Mobile phase or THF)

    • Vortex mixer

    • Centrifuge

    • Rotary evaporator or nitrogen evaporator

    Procedure:

    • Homogenize the sample.

    • Add the extraction solvent to the homogenized sample in a light-protected tube.

    • Vortex vigorously for 2-3 minutes.

    • Centrifuge to separate the solid material from the solvent.

    • Carefully transfer the supernatant to a clean tube.

    • Repeat the extraction (steps 2-5) two more times, or until the sample residue is colorless.

    • Pool the supernatants.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a stream of nitrogen at a low temperature (<35°C).

    • Reconstitute the dried extract in a known volume of reconstitution solvent.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial.

    Protocol 2: HPLC Method for 4'-Apo-β-carotenal Isomer Separation

    This is a starting point for method development and will likely require optimization.

    HPLC System:

    • Quaternary or Binary HPLC Pump

    • Autosampler with temperature control

    • Thermostatted Column Compartment

    • Diode Array Detector (DAD) or UV-Vis Detector

    Chromatographic Conditions:

    ParameterRecommended Setting
    Column C30 Reversed-Phase, 3-5 µm, 4.6 x 150-250 mm
    Mobile Phase A Methanol:Acetonitrile:Water (e.g., 81:14:5 v/v/v)
    Mobile Phase B Methyl tert-butyl ether (MTBE)
    Gradient 0-10 min, 15-40% B; 10-25 min, 40-85% B; 25-30 min, 85% B; 30.1-35 min, 15% B
    Flow Rate 1.0 mL/min
    Column Temperature 20°C (optimize between 15-30°C)
    Detection Wavelength 450 nm
    Injection Volume 10-20 µL

    Visualizations

    Troubleshooting Logic for Poor Isomer Resolution

    Poor_Resolution_Troubleshooting start Poor Resolution of Isomers check_column Is a C30 column being used? start->check_column use_c30 Switch to a C30 column check_column->use_c30 No optimize_mp Optimize Mobile Phase check_column->optimize_mp Yes use_c30->optimize_mp check_gradient Adjust Gradient Profile (e.g., make it shallower) optimize_mp->check_gradient check_solvent Try a different strong solvent (e.g., THF instead of MTBE) optimize_mp->check_solvent optimize_temp Optimize Column Temperature (e.g., evaluate 15-30°C) optimize_mp->optimize_temp solution Improved Resolution check_gradient->solution check_solvent->solution optimize_temp->solution

    Caption: Troubleshooting workflow for poor isomer resolution.

    General HPLC Workflow for 4'-Apo-β-carotenal Analysis

    HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis homogenize Homogenize Sample extract Solvent Extraction (with BHT) homogenize->extract dry_reconstitute Dry and Reconstitute extract->dry_reconstitute filter Filter (0.22 µm) dry_reconstitute->filter inject Inject into HPLC filter->inject separate Separation on C30 Column (Gradient Elution) inject->separate detect Detection at 450 nm separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

    Caption: General workflow for 4'-Apo-β-carotenal HPLC analysis.

    References

    • Can carotenoids be detected using a C18 column In HPLC? - ResearchGate. (2016, August 17). Retrieved from [Link]

    • Nelis, H. J., & De Leenheer, A. P. (1991). A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography.
    • Siems, W., Wiswedel, I., Salerno, C., Crifò, C., & Augustin, W. (2014). Analytical tools for the analysis of β-carotene and its degradation products. Molecules, 19(7), 9479-9506.
    • Kiokias, S., & Gordon, M. H. (2003). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science, 1(1), 1-10.
    • Koyama, Y., Akahori, A., & Kito, T. (1993). Isolation by high-pressure liquid chromatography of the cis-trans isomers of.beta.-apo-8'-carotenal. Determination of their S0-state configurations by NMR spectroscopy and prediction of their S1 - and T1-state configurations by transient Raman spectroscopy. Journal of the American Chemical Society, 115(20), 9216-9225.
    • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

    • Dong, M. W. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LCGC North America, 36(3), 172-181.
    • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Retrieved from [Link]

    • Joshi, M., Adhikari, D., & Pant, B. (2017). A Simple Chromatographic (HPLC) Method for the Determination of β- Carotene Contents in Inbred Maize Genotypes. International Journal of Current Microbiology and Applied Sciences, 6(12), 905-915.
    • Sharma, S., & Lal, D. (2016). Optimization of various steps for RP-HPLC determination of β-carotene in milk fat. International Food Research Journal, 23(5), 2246-2252.
    • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Retrieved from [Link]

    • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.). Retrieved from [Link]

    • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024, May 10). Retrieved from [Link]

    • HPLC Troubleshooting. (n.d.). Retrieved from [Link]

    • Beta Carotene Preparation - USP-NF. (2012, December 1). Retrieved from [Link]

    • Nováková, L., Solichová, D., & Solich, P. (2013). A rapid HPLC column switching method for sample preparation and determination of β-carotene in food supplements. Food Chemistry, 141(3), 2577-2583.
    • Kuki, M., Yamano, Y., Watanabe, Y., & Koyama, Y. (2023). Excited-State Dynamics of All the Mono-cis and the Major Di-cis Isomers of β-Apo-8′-Carotenal as Revealed by Femtosecond Time-Resolved Transient Absorption Spectroscopy. Molecules, 28(11), 4429.
    • Meléndez-Martínez, A. J., Stinco, C. M., Liu, C., & Wang, X. D. (2013). A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids for nutritional studies. Food Chemistry, 138(2-3), 1341-1350.
    • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. Retrieved from [Link]

    • Luf, W., & Hochegger, R. (2012). Separation and Quantification of 15 Carotenoids by Reversed Phase High Performance Liquid Chromatography Coupled to Diode Array Detection With Isosbestic Wavelength Approach.
    • Bushway, R. J. (1985). An improved HPLC Method for the Separation of Fourteen Carotenoids, Including 15-/13- and 9-CIS-β-Carotene Isomers, Phytoene and Phytofluene.
    • HPLC Analysis of Carotenoid Stability During Bread-Making: Esterification Strategies for Enhanced Retention | LCGC International. (2026, February 16). Retrieved from [Link]

    • Socaciu, C., Fetea, F., & Ranga, F. (2017). HPLC Assessment of Carotenoids Stability During Food Processing. Proceedings, 1(4), 34.
    • [Separation and identification of beta-carotene and its cis isomers by high pressure liquid chromatography (HPLC)]. (1983). Archivos Latinoamericanos de Nutricion, 33(3), 579-591.
    • Kiokias, S., & Gordon, M. H. (2003). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 1(1), 1-10.

    Sources

    Improving the stability of 4'-Apo-beta-carotenal in solution

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 4'-Apo-beta-carotenal Solutions

    Introduction: Understanding the Instability of 4'-Apo-beta-carotenal

    Welcome to the technical support guide for 4'-Apo-beta-carotenal. As researchers and drug development professionals, you are aware of the immense potential of apocarotenoids, which are derived from the oxidative cleavage of carotenoids.[1][2] 4'-Apo-beta-carotenal, a C35 terpenoid, is noted for its biological activities, including significant antioxidant properties.[1][3] However, the very chemical structure that gives it these beneficial properties—a long chain of conjugated double bonds—also makes it highly susceptible to degradation.[2]

    This guide is designed to move beyond simple protocols and provide a deeper understanding of the mechanisms behind its instability. By grasping the "why," you will be better equipped to design robust experiments, ensure the reproducibility of your results, and maximize the shelf-life of your valuable solutions. We will address the primary antagonists of stability—oxygen, light, heat, and suboptimal pH—and provide validated strategies to counteract their effects.

    The Science of Degradation: Primary Destabilizing Factors

    The degradation of 4'-Apo-beta-carotenal is not a random event but a series of predictable chemical reactions. The extended polyene system is electron-rich and readily attacked by various agents, leading to a loss of color (chromophore) and biological activity. The main degradation pathways are oxidation and isomerization.[4]

    • Oxidation: This is the most significant degradation pathway. It can be triggered by atmospheric oxygen (autoxidation), light (photo-oxidation), or reactive oxygen species (ROS).[5][6] The process often involves the formation of radical species, leading to a chain reaction that cleaves the molecule into smaller, less active compounds like epoxides and shorter-chain apocarotenals.[7]

    • Isomerization: The all-trans configuration of 4'-Apo-beta-carotenal is the most stable and biologically active form. Exposure to heat and light can provide the energy needed to convert some of the trans double bonds into their cis isomers.[4] While not always leading to a complete loss of activity, this change in molecular geometry can alter the compound's biological and physical properties.

    Below is a conceptual diagram illustrating the primary factors that initiate the degradation cascade.

    cluster_factors Initiating Factors Apo 4'-Apo-beta-carotenal (All-Trans Isomer) Oxidation Oxidative Cleavage Apo->Oxidation Susceptible Polyene Chain Isomerization Trans-to-Cis Isomerization Apo->Isomerization Oxygen Oxygen (O2) Radical Species Oxygen->Oxidation Light UV/Visible Light Light->Oxidation Light->Isomerization Heat Thermal Energy Heat->Oxidation Heat->Isomerization pH Extreme pH (Acid/Alkaline) pH->Oxidation Catalysis Products Degradation Products (Epoxides, Shorter Apocarotenals, Loss of Color & Activity) Oxidation->Products CisIsomers Cis-Isomers (Altered Bioactivity) Isomerization->CisIsomers

    Caption: Experimental workflow for assessing solution stability.

    Quick Troubleshooting Guide

    SymptomPossible Cause(s)Recommended Solution(s)
    Solution appears cloudy or has precipitate after refrigeration. 1. Solvent purity is low (contains water).2. Compound has low solubility at reduced temperatures.1. Use anhydrous grade solvents.2. Gently warm the solution to room temperature and vortex before use. Consider a different solvent with better cold-temperature solubility.
    Inconsistent results between experiments using the same stock. 1. Degradation of the stock solution over time.2. Repeated freeze-thaw cycles.1. Prepare fresh stock solution more frequently.2. Aliquot stock into single-use vials to avoid freeze-thaw cycles. Always run a stability check (SOP 2) if in doubt.
    Color fades even when stored in the dark and cold. 1. Oxygen contamination (dissolved in solvent or in headspace).2. Lack of an effective antioxidant.1. Ensure solvent is de-gassed before use. Always purge the vial headspace with inert gas before sealing.2. Add a suitable antioxidant (e.g., BHT) to the solvent before preparing the solution as described in SOP 1.

    References

    • Improvement of carotenoids pigments stabilisation by the use of natural antioxidants. (2014).
    • Buy 4'-Apo-beta-carotenal | 5056-12-2 - Smolecule. (2024). Smolecule.
    • EP0530298B1 - Color-stabilized carotenoid pigment compositions and foods colored therewith.
    • Schmid, A., et al. (2019).
    • Tan, C., et al. Effects of antioxidants on the stability of β-Carotene in O/W emulsions stabilized by Gum Arabic. PMC.
    • Extremely strong solvent dependence of the S1 - S0 internal conversion lifetime of 12 - MPG.PuRe. MPG.PuRe.
    • Koschmieder, J., et al. (2022).
    • Jia, K-P., et al. (2021). Exploring the Diversity and Regulation of Apocarotenoid Metabolic Pathways in Plants. Frontiers in Plant Science.
    • Antioxidant effect of red quinoa carotenoid extract obtained by supercritical fluid extraction on soybean oil stabiliz
    • Grune, T., et al.
    • Pénicaud, C., et al. (2011). Degradation of β-carotene during fruit and vegetable processing or storage: reaction mechanisms and kinetic aspects: a review. Agritrop.
    • Apocarotenals of Phenolic Carotenoids for Superior Antioxidant Activities. PMC - NIH.
    • Boon, C. S., et al. (2010). Factors influencing the chemical stability of carotenoids in foods. PubMed.
    • Pénicaud, C., et al. (2011). Degradation of β-carotene during fruit and vegetable processing or storage: reaction mechanisms and kinetic aspects: a review. CIRAD.
    • Wennersten, G., & Swanbeck, G. (1979). Carotenoid treatment for light sensitivity: a reappraisal and six years' experience. PubMed.
    • Effect of pH on stability of β-carotene.
    • Boon, C. S., et al. Factors Influencing the Chemical Stability of Carotenoids in Foods.
    • 4'-Apo-beta-carotenal | C35H46O | CID 44224033. PubChem - NIH.
    • N.A. (2021). OXIDATION AND THERMAL DEGRADATION OF CAROTENOIDS. Journal of Oil Palm Research.
    • 4'-Apo-beta-carotenal. CymitQuimica.
    • Boon, C. S., et al. (2010). Factors Influencing the Chemical Stability of Carotenoids in Foods. Taylor & Francis Online.
    • Szterk, A., et al. (2014). and β-Carotene Stability During Storage of Microspheres Obtained from Spray-Dried Microencapsulation Technology. Polish Journal of Food and Nutrition Sciences.
    • β-apo-8'-CAROTENAL. FAO Knowledge Repository.
    • The effects of different solvent extraction and pH on the stability of carotenoids and chlorophyll in Cucumis melo L. for potential coating technology.
    • Mader, I. (1964).
    • Light and Temperature Effects on the Accumulation of Carotenoids in Rhodotorula spp. Yeasts. MDPI.
    • Effect of Ph and Temperature on Carotenoid Pigments produced from Rhodotorula Minuta.
    • US6635293B2 - Finely dispersed carotenoid suspensions for use in foods and a process for their preparation.
    • Moreno, J. C., et al. (2019). Apocarotenoids Involved in Plant Development and Stress Response. Frontiers in Plant Science.
    • Edge, R., & Truscott, T. G. (2023).
    • The effect of acidic pH on chlorophyll, carotenoids, and carotenoid derivatives of Euglena sp. as antioxidants. (2023). Bioflux.
    • Li, Y., et al. (2023).
    • Optimizing pH and Light for Enhanced Carotenoid Synthesis and Antioxidant Properties in Sub-Aerial Cyanobacteria. PubMed.

    Sources

    Technical Support Center: Overcoming Matrix Effects in 4'-Apo-beta-carotenal LC-MS Analysis

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the analysis of 4'-Apo-beta-carotenal. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis. As a lipophilic apocarotenoid, 4'-Apo-beta-carotenal presents unique analytical hurdles, particularly within complex biological and food matrices. This document provides in-depth, experience-driven troubleshooting advice and validated protocols to help you achieve accurate, reproducible, and reliable quantitative results.

    Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

    This section addresses fundamental questions about 4'-Apo-beta-carotenal and the nature of matrix effects.

    Q1: What is 4'-Apo-beta-carotenal and why is its LC-MS analysis particularly susceptible to matrix effects?

    4'-Apo-beta-carotenal is a C35 terpenoid derived from the oxidative degradation of β-carotene.[1][2] Its chemical structure consists of a long, nonpolar polyene chain, making it highly lipophilic (fat-soluble) and virtually insoluble in water.[1]

    The analytical challenge stems directly from this lipophilicity. When analyzing 4'-Apo-beta-carotenal in common matrices like plasma, serum, or food homogenates, it is often co-extracted with a vast excess of other endogenous lipids, such as phospholipids, triglycerides, and cholesterol.[3][4] These co-extracted components are the primary source of matrix effects, as they can interfere with the ionization of the target analyte in the mass spectrometer's source.[5][6]

    Q2: What are "matrix effects," and how do they manifest as ion suppression or enhancement in my data?

    A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[7] This interference occurs within the MS ion source and can lead to two outcomes:

    • Ion Suppression: This is the most common manifestation, where matrix components reduce the signal intensity of the analyte.[3][8] The mechanism often involves competition for the limited charge available during the electrospray ionization (ESI) process or disruption of the droplet desolvation.[3][9] This leads to an underestimation of the analyte's true concentration.

    • Ion Enhancement: Less frequently, some matrix components can increase the ionization efficiency of the analyte, causing an artificially high signal and an overestimation of its concentration.[8][10]

    Both phenomena compromise the accuracy, precision, and sensitivity of the assay, making it unreliable for quantitative purposes.[5]

    Q3: What are the most common sources of matrix effects when analyzing biological or food samples for 4'-Apo-beta-carotenal?

    Given the nonpolar nature of 4'-Apo-beta-carotenal, the most problematic interfering compounds are those with similar physicochemical properties that are abundant in the sample.

    Matrix Source Primary Interfering Components Reason for Interference
    Plasma/Serum Phospholipids (e.g., glycerophosphocholines), LysophospholipidsHighly abundant and co-extract with nonpolar analytes. They are notorious for causing severe ion suppression in ESI.[3][11]
    Food Matrices (e.g., dairy, oils) Triglycerides, Fatty Acids, Other CarotenoidsThese lipids are extracted along with 4'-Apo-beta-carotenal and can overload the LC column and MS source.[9]
    Tissue Homogenates Complex lipids from cell membranesThe disruption of tissue releases a wide array of lipids that can cause significant matrix effects.
    General Sources Salts, Anticoagulants (from blood collection), Formulation ExcipientsThese components can alter droplet properties in the ion source or form adducts with the analyte.[5][6]
    Q4: How can I quantitatively assess the matrix effect in my assay according to regulatory expectations?

    Regulatory agencies like the FDA and EMA require the evaluation of matrix effects during bioanalytical method validation.[12][13][14] The most accepted method is to calculate the Matrix Factor (MF) . This is done by comparing the analyte's peak response in a post-extraction spiked matrix sample to its response in a neat (pure) solvent solution.

    An MF value is calculated for the analyte and, importantly, for the internal standard (IS). The IS-Normalized MF is then determined to assess whether the IS adequately compensates for the matrix effect.

    • An IS-Normalized MF of 1.0 indicates perfect compensation.

    • Regulatory guidelines generally accept a coefficient of variation (%CV) of ≤15% for the IS-Normalized MF across at least six different lots of matrix.[12]

    A detailed protocol for this critical validation step is provided in Section 3 .

    Section 2: Troubleshooting Guide - A Systematic Approach to Problem Solving

    This guide provides a logical workflow for diagnosing and resolving common issues related to matrix effects in 4'-Apo-beta-carotenal analysis.

    cluster_start START: Inaccurate & Irreproducible Results cluster_ion_source Step 1: Evaluate Ionization cluster_sample_prep Step 2: Optimize Sample Preparation cluster_chromatography Step 3: Refine Chromatography cluster_is Step 4: Verify Internal Standard cluster_end GOAL: Reliable & Accurate Data Start Observe Ion Suppression, High Variability, or Poor Accuracy Ion_Source Is ESI being used? Start->Ion_Source Switch_APCI Switch to APCI Source. APCI is less prone to matrix effects for nonpolar compounds. Ion_Source->Switch_APCI Yes Sample_Prep Is sample cleanup sufficient? Ion_Source->Sample_Prep No (Already on APCI) Switch_APCI->Sample_Prep Implement_LLE Implement robust LLE (e.g., Methyl-tert-butyl ether). Sample_Prep->Implement_LLE No Implement_SPE Implement SPE (e.g., C18 or C30 cartridge). Sample_Prep->Implement_SPE No Chromatography Are analyte and interferences co-eluting? Sample_Prep->Chromatography Yes Implement_LLE->Chromatography Implement_SPE->Chromatography Modify_Gradient Modify Gradient Profile (slower elution). Chromatography->Modify_Gradient Yes Change_Column Change Column Chemistry (e.g., to a C30 column). Chromatography->Change_Column Yes IS_Check Is the IS properly compensating? (Check IS-Normalized MF) Chromatography->IS_Check No Modify_Gradient->IS_Check Change_Column->IS_Check Use_SIL_IS Implement a Stable Isotope-Labeled IS. This is the 'Gold Standard' solution. IS_Check->Use_SIL_IS No End Achieve Accurate, Reproducible, and Validated Results IS_Check->End Yes Use_SIL_IS->End

    Figure 1: Troubleshooting workflow for matrix effects.
    Issue 1: I'm observing significant ion suppression and poor reproducibility.

    This is the classic symptom of matrix effects. Follow these steps methodically.

    • Step 1: Evaluate Your Ionization Source (ESI vs. APCI)

      • Causality: Electrospray ionization (ESI) relies on liquid-phase chemistry and is highly susceptible to interferences from non-volatile matrix components like lipids and salts that disrupt droplet formation and charge competition.[10][11] Atmospheric Pressure Chemical Ionization (APCI), however, vaporizes the entire sample stream before ionization occurs in the gas phase.[15][16] This gas-phase mechanism makes APCI inherently more robust and less prone to suppression from non-volatile matrix components, making it highly suitable for nonpolar analytes like 4'-Apo-beta-carotenal.[17][18][19]

      • Action: If you are using an ESI source, switch to an APCI source. This is often the single most effective change for reducing matrix effects for this class of compounds.

    • Step 2: Optimize Sample Preparation

      • Causality: The most reliable way to combat matrix effects is to remove the interfering components before the sample is ever introduced to the LC-MS system.[3][4][20] A simple protein precipitation is often insufficient for removing the phospholipids that heavily suppress carotenoid signals. More selective techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are required.

      • Action:

        • Implement LLE: Use a water-immiscible organic solvent to selectively extract the lipophilic 4'-Apo-beta-carotenal, leaving polar interferences (salts) in the aqueous layer and partitioning some lipids away. A detailed LLE protocol is provided in Section 3 .

        • Implement SPE: Use a solid sorbent (e.g., C18 or C30) to retain the analyte while allowing more polar interferences to be washed away.[21][22] A protocol for SPE is also provided in Section 3 .

    • Step 3: Refine Chromatographic Separation

      • Causality: Even with good sample cleanup, some matrix components may remain. If these components co-elute with 4'-Apo-beta-carotenal, ion suppression will still occur.[8] Modifying the chromatography aims to separate the analyte peak from these zones of interference.

      • Action:

        • Adjust the Gradient: Slow down the ramp of the organic mobile phase around the retention time of your analyte. This provides more time to resolve it from closely eluting interferences.[23]

        • Consider a C30 Column: While C18 columns are common, C30 columns offer enhanced shape selectivity for long, rigid molecules like carotenoids, often providing superior separation from lipid isomers and other matrix components.[22][24]

    Issue 2: My internal standard isn't adequately compensating for the analytical variability.
    • Causality: An internal standard (IS) is only effective if it behaves identically to the analyte during sample preparation, chromatography, and ionization. If the IS is chromatographically separated from the analyte (even slightly) or responds differently to the matrix components in the ion source, it cannot provide reliable correction.[12]

    • Action:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the IS. They must have identical retention times. Even for a stable isotope-labeled IS, a slight "isotope effect" can sometimes cause a small shift in retention, potentially moving it out of the zone of maximum suppression experienced by the analyte.

      • Switch to a Stable Isotope-Labeled (SIL) IS: This is the universally accepted best practice.[7][25] A SIL-IS (e.g., 4'-Apo-beta-carotenal-d8 or -¹³C₁₀) is chemically identical to the analyte and will co-elute perfectly and experience the exact same degree of ion suppression or enhancement.[8][26] This ensures that the ratio of analyte to IS remains constant, providing the most accurate quantification possible.

    Issue 3: I see significant lot-to-lot variability when testing different sources of blank matrix.
    • Causality: This indicates that the concentration or composition of interfering components varies between individual donors or sources of your matrix (e.g., plasma from different patients).[12] Your current analytical method is not robust enough to handle these real-world variations.

    • Action:

      • Implement a More Rigorous Cleanup: This variability underscores the need for a more effective sample preparation method like SPE or a multi-step LLE, which can more consistently remove the variable interfering components across different lots.[4]

      • Use a SIL-IS: This is the ultimate solution for lot-to-lot variability. Because the SIL-IS experiences the same variable suppression as the analyte in each unique sample, it effectively normalizes the result, ensuring the method is rugged and reliable.[7][12]

    Section 3: Key Experimental Protocols

    These protocols provide validated, step-by-step methodologies for assessing and mitigating matrix effects.

    Protocol 1: Quantitative Assessment of Matrix Factor (MF)

    This protocol is essential for method validation and is based on recommendations from regulatory agencies.[12][14]

    • Prepare Three Sets of Samples:

      • Set A (Neat Solution): Spike the analyte and Internal Standard (IS) at a known concentration (e.g., medium QC level) into the final mobile phase composition.

      • Set B (Post-Spiked Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. Spike the analyte and IS into the final, clean extract at the same concentration as Set A.

      • Set C (Pre-Spiked Matrix): Spike the analyte and IS into the six lots of blank matrix before the extraction procedure. Process these samples. (This set is used to determine recovery).

    • Analyze and Calculate:

      • Inject all samples and record the peak areas for the analyte and the IS.

      • Calculate the Matrix Factor (MF) and the IS-Normalized MF using the formulas below.

    Parameter Formula Interpretation
    Matrix Factor (Analyte) MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect.
    Matrix Factor (IS) MF_IS = (Mean Peak Area of IS in Set B) / (Mean Peak Area of IS in Set A)Assesses the matrix effect on the internal standard.
    IS-Normalized MF IS-Normalized MF = (MF_Analyte) / (MF_IS)Assesses how well the IS corrects for the matrix effect. The goal is a value close to 1.0.
    Coefficient of Variation (%CV) %CV = (Standard Deviation of IS-Normalized MF across all lots) / (Mean IS-Normalized MF) * 100The %CV across the different matrix lots should be ≤15% .[12]
    Protocol 2: Recommended Liquid-Liquid Extraction (LLE) for Plasma/Serum

    This protocol is designed to efficiently extract 4'-Apo-beta-carotenal while removing proteins and many polar interferences.[27][28]

    • Sample Preparation: To 200 µL of plasma/serum in a glass tube, add the internal standard solution.

    • Protein Precipitation: Add 400 µL of cold ethanol. Vortex vigorously for 30 seconds to precipitate proteins.

    • Extraction: Add 1.0 mL of an extraction solvent (e.g., n-hexane or methyl-tert-butyl ether). Vortex for 2 minutes.

    • Phase Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.

    • Collection: Carefully transfer the upper organic layer to a clean tube.

    • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., acetonitrile/methanol mixture), vortex, and inject.

    Start 200 µL Plasma + IS Step1 Add 400 µL Ethanol (Protein Precipitation) Start->Step1 Step2 Add 1.0 mL Hexane (Extraction) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Collect Organic Layer Step3->Step4 Step5 Evaporate to Dryness Step4->Step5 Step6 Reconstitute in Mobile Phase Step5->Step6 End Inject into LC-MS Step6->End

    Figure 2: Liquid-Liquid Extraction (LLE) workflow.
    Protocol 3: Recommended Solid-Phase Extraction (SPE) for Complex Matrices

    This protocol provides a more rigorous cleanup, ideal for complex food or tissue matrices.[21][29]

    • Sample Pre-treatment: Homogenize the sample and perform an initial liquid extraction (e.g., with methanol/ethyl acetate) to get the analyte into a liquid form.[30] Evaporate and reconstitute in a solvent compatible with the SPE loading conditions.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of water.

    • Loading: Load the pre-treated sample onto the SPE cartridge.

    • Washing: Wash the cartridge with a polar solvent mixture (e.g., 1 mL of 40% methanol in water) to remove polar interferences.

    • Elution: Elute the 4'-Apo-beta-carotenal with a nonpolar solvent (e.g., 1 mL of ethyl acetate or acetone).

    • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for injection.

    References
    • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods & Techniques. Available at: [Link]

    • Understanding Matrix Interference in LC MS MS: Key Concepts and Solutions - Infinix Bio. (2026, February 9). Infinix Bio. Available at: [Link]

    • Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. Metware Biotechnology. Available at: [Link]

    • Atmospheric Pressure Chemical Ionization (APCI). (2025, August 25). National High Magnetic Field Laboratory. Available at: [Link]

    • Atmospheric Pressure Chemical Ionization Source, APCI. Agilent. Available at: [Link]

    • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, S., Ng, K., & Korfmacher, W. A. (2003). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 798(1), 125-134. Available at: [Link]

    • Baranowska, I., & Kowalski, B. (2016). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. Molecules, 21(10), 1369. Available at: [Link]

    • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. NorthEast BioLab. Available at: [Link]

    • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026, February 9). Infinix Bio. Available at: [Link]

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    • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Amerigo Scientific. Available at: [Link]

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    • Herrero-Yuste, C., et al. (2011). On-line coupling of automatic solid-phase extraction and HPLC for determination of carotenoids in serum. Talanta, 85(4), 1842-1847. Available at: [Link]

    • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. National Center for Biotechnology Information. Available at: [Link]

    • Shen, Y., et al. (2009). Solid-phase extraction of carotenoids. Journal of Chromatography A, 1216(30), 5763-5768. Available at: [Link]

    • Determining Matrix Effects in Complex Food Samples. (2020, August 24). Waters Corporation. Available at: [Link]

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    • Shen, Y., et al. (2025, August 7). Solid-phase extraction of carotenoids. ResearchGate. Available at: [Link]

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    • How to reduce matrix effect and increase analyte signal in extracted samples?. (2023, September 25). SCIEX. Available at: [Link]

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    • Separation of plasma carotenoids and quantitation of beta-carotene using HPLC. PubMed. Available at: [Link]

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    • Ye, J. H., & Pao, L. H. (2015). Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example. PLOS ONE, 10(4), e0118818. Available at: [Link]

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    • Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.). (2019, December 10). MDPI. Available at: [Link]

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    Sources

    Low recovery of 4'-Apo-beta-carotenal in sample preparation

    Author: BenchChem Technical Support Team. Date: March 2026

    Guide: Troubleshooting Low Recovery of 4'-Apo-beta-carotenal During Sample Preparation

    Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the recovery of 4'-Apo-beta-carotenal. As an apocarotenoid, this analyte is notoriously sensitive, and its quantitative analysis demands meticulous attention to detail. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you optimize your sample preparation workflow and achieve reliable, reproducible results.

    Troubleshooting Guide: A Problem-Oriented Approach

    Low recovery is a multifaceted problem that can arise at any stage of sample preparation. The key is to systematically identify the source of analyte loss.

    Question: My 4'-Apo-beta-carotenal recovery is consistently low. Where do I even begin to troubleshoot?

    Answer: Start by evaluating your entire workflow logically. 4'-Apo-beta-carotenal, like most carotenoids, is highly susceptible to degradation from oxidation, light, heat, and acids.[1][2][3][4][5] The primary sources of error in carotenoid analysis often occur in the pre-chromatographic steps.[6]

    Here is a systematic diagnostic approach:

    • Assess Analyte Stability: Are you protecting your sample from degradation from the very first step? All procedures should be performed under subdued light, using amber glassware, and at low temperatures whenever possible.[1][2][7] The addition of an antioxidant is not just recommended; it is critical.[1][8][9]

    • Evaluate Extraction Efficiency: Is the analyte being completely extracted from the sample matrix? Incomplete extraction is a major cause of low recovery.[6][10] The choice of solvent and the physical disruption of the sample are paramount.

    • Pinpoint Losses in Cleanup: Are you losing the analyte during saponification, liquid-liquid extraction (LLE), or solid-phase extraction (SPE)? Each of these steps carries a risk of physical loss or degradation.[6][11][12]

    • Check Evaporation and Reconstitution: The final concentration step is a high-risk point. Aggressive heating during solvent evaporation can destroy the analyte, and poor solubility in the final reconstitution solvent will lead to inaccurate quantification.[6][7]

    To systematically pinpoint the loss, a Recovery Spiking Study is invaluable. Prepare a blank matrix (a sample known to contain no analyte) and spike it with a known concentration of 4'-Apo-beta-carotenal standard. Analyze aliquots of this spiked sample after each critical step (e.g., post-extraction, post-saponification, post-SPE) to determine the recovery at each stage. This will tell you exactly where your losses are occurring.

    Workflow Diagram: Critical Points for Analyte Loss

    The following diagram illustrates a typical sample preparation workflow and highlights stages where low recovery of 4'-Apo-beta-carotenal commonly occurs.

    G Experimental Workflow: Identifying 4'-Apo-beta-carotenal Loss cluster_0 Phase 1: Extraction cluster_1 Phase 2: Purification cluster_2 Phase 3: Final Preparation Sample Sample Homogenization (Matrix Disruption) Extraction Solvent Extraction (+ Antioxidant, e.g., BHT) Sample->Extraction Loss1 Incomplete Matrix Disruption Analyte not accessible Sample->Loss1 Saponification Saponification (Optional) (Hydrolyze Lipids/Esters) Extraction->Saponification If high lipid/chlorophyll content LLE Liquid-Liquid Partition (Phase Transfer) Extraction->LLE If saponification is skipped Loss2 Degradation (Oxidation, Light) Wrong Solvent Choice Extraction->Loss2 Saponification->LLE Loss3 Degradation (Harsh Alkali/Temp) Physical loss during washing Saponification->Loss3 SPE Solid-Phase Extraction (SPE) (Cleanup & Concentration) LLE->SPE For further cleanup Evaporation Solvent Evaporation (Under Nitrogen Stream) LLE->Evaporation Loss4 Poor Phase Separation Analyte loss to aqueous phase LLE->Loss4 SPE->Evaporation Loss5 Irreversible Adsorption Improper Elution SPE->Loss5 Reconstitution Reconstitution (In Mobile Phase) Evaporation->Reconstitution Loss6 Degradation (Heat) Analyte loss to glassware Evaporation->Loss6 Analysis HPLC/UHPLC Analysis Reconstitution->Analysis Loss7 Poor Solubility Precipitation Reconstitution->Loss7 G Primary Degradation Pathways of Apocarotenoids cluster_oxidation Oxidation cluster_isomerization Isomerization Analyte 4'-Apo-beta-carotenal (All-trans isomer) Epoxides Epoxides Analyte->Epoxides O2 addition Carbonyls Shorter-chain Apocarotenals/Ketones Analyte->Carbonyls Chain cleavage CisIsomers Cis-isomers (e.g., 9-cis, 13-cis) Analyte->CisIsomers Geometric change Trigger1 Oxygen (O2) Free Radicals Metals Trigger1->Analyte Trigger2 Light (UV) Heat Acid (pH) Trigger2->Analyte

    Caption: Degradation of 4'-Apo-beta-carotenal via oxidation and isomerization.

    Q2: Which cleanup technique is better for my extract: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

    The choice depends on your sample matrix and the required level of cleanliness.

    • Liquid-Liquid Extraction (LLE): This is a classic and widely used technique. [1]After extraction with a water-miscible solvent like acetone, the carotenoids are partitioned into a water-immiscible solvent like petroleum ether, diethyl ether, or hexane. [11][13] * Pros: Simple, effective for removing polar interferences.

      • Cons: Can be labor-intensive, may form emulsions leading to analyte loss, uses large volumes of organic solvents. [7][14]* Solid-Phase Extraction (SPE): SPE offers a more controlled and often more efficient cleanup. [1][14] * Pros: High selectivity, reduced solvent consumption, less prone to emulsions, can concentrate the analyte. [14][15]C18 and C30 cartridges are highly effective at retaining nonpolar carotenoids. [14][15] * Cons: Method development may be required to optimize loading, washing, and elution steps. [7]Low recovery can occur if the analyte irreversibly binds to the sorbent or if the elution solvent is too weak. [7][10] For complex matrices or when high purity is required for sensitive downstream analysis (e.g., LC-MS), SPE is often the superior choice. [14]

    Q3: What is the best way to concentrate my final extract and reconstitute it for analysis?

    This final step is critical for accurate quantification.

    • Evaporation: Evaporate the solvent under a gentle stream of nitrogen or argon at a low temperature (room temperature is ideal). [7]Never use high heat , as this will rapidly degrade the analyte. [2][16]Evaporate to complete dryness, but do not leave the dried extract under the gas stream for an extended period, as this can promote oxidation.

    • Reconstitution: Reconstitute the dried extract in a solvent that is compatible with your chromatographic mobile phase. [7][9]Injecting a solvent much stronger than the mobile phase can cause peak distortion and poor chromatography. [6]The ideal reconstitution solvent is often the mobile phase itself or a solvent with similar polarity. Ensure the analyte is fully dissolved before injection; vortexing and brief sonication can help. [1]

    Validated Protocol Example: Extraction and Cleanup of 4'-Apo-beta-carotenal

    This protocol provides a robust starting point. It should be optimized for your specific sample matrix. All steps must be performed under dim light using amber glassware.

    1. Sample Homogenization and Extraction

    • Weigh approximately 1-2 g of your homogenized sample into a centrifuge tube.
    • Add 10 mL of an extraction solvent mixture (e.g., Acetone:Methanol:THF 2:1:1 v/v/v) containing 0.1% BHT. [1][9] 3. Vortex vigorously for 2 minutes. For solid samples, use a mechanical homogenizer until the tissue is fully dispersed.
    • Centrifuge at 4000 rpm for 10 minutes at 4°C. [1] 5. Carefully decant the supernatant into a collection flask.
    • Repeat the extraction (steps 2-5) on the pellet with fresh solvent until the pellet is colorless (typically 2-3 times). [11]Pool all supernatants.

    2. Liquid-Liquid Partition

    • Transfer the pooled extract to a separatory funnel.
    • Add 20 mL of petroleum ether (or hexane) and 20 mL of 10% aqueous NaCl solution.
    • Shake gently to partition the apocarotenoids into the upper organic layer. Allow the layers to fully separate.
    • Collect the upper organic phase. Re-extract the lower aqueous phase twice more with 10 mL of petroleum ether.
    • Pool all organic phases.

    3. Washing and Drying

    • Wash the pooled organic phase with 20 mL of deionized water three times to remove residual water-miscible solvents and impurities. [1] 2. Pass the final organic extract through a small column containing anhydrous sodium sulfate to remove any remaining water. [7] 4. Evaporation and Reconstitution
    • Evaporate the dried extract to complete dryness in a rotary evaporator or under a gentle stream of nitrogen at <30°C.
    • Immediately reconstitute the residue in a known, precise volume (e.g., 1 mL) of HPLC mobile phase or an appropriate solvent like MTBE/Methanol. [17]Vortex to ensure complete dissolution before transferring to an autosampler vial for analysis.

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    • Harrison, E. H. (2012). The formation, occurrence, and function of β-apocarotenoids: β-carotene metabolites that may modulate nuclear receptor signaling. The American Journal of Clinical Nutrition, 96(5), 1189S-1193S. [Link]

    • McQuinn, R., & Pogson, B. (2021). Apocarotenoids. Encyclopedia, 1(4), 1133-1151. [Link]

    • ResearchGate. (n.d.). Factors Influencing the Chemical Stability of Carotenoids in Foods. ResearchGate. [Link]

    • Harrison, E. H., & Quadro, L. (2022). Carotenoids, β-Apocarotenoids, and Retinoids: The Long and the Short of It. Nutrients, 14(7), 1398. [Link]

    • National Center for Biotechnology Information. (n.d.). 4'-Apo-beta-carotenal. PubChem. [Link]

    • Pérez-Gálvez, A., & Viera, I. (2025). A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions. Applied Sciences, 15(7), 3506. [Link]

    • FAO. (n.d.). β-apo-8'-CAROTENAL. FAO Knowledge Repository. [Link]

    • Pak Euro Journal of Medical and Life Sciences. (2024). ECO-FRIENDLY CAROTENOID EXTRACTION: ADVANCED PURIFICATION TECHNIQUES AND HEALTH ENHANCING BENEFITS. [Link]

    • Waters Corporation. (n.d.). Qualitative and Quantitative Analysis of Beta-Carotene Using UPC2. [Link]

    • CD Formulation. (n.d.). TRANS-BETA-APO-8′-CAROTENAL. [Link]

    Sources

    4'-Apo-beta-carotenal peak tailing in reverse-phase HPLC

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I frequently consult on the chromatographic behavior of highly conjugated, hydrophobic analytes. 4'-Apo-beta-carotenal is an apocarotenoid characterized by a long polyene chain terminating in an reactive aldehyde group. In reverse-phase high-performance liquid chromatography (RP-HPLC), this specific structural motif makes the molecule notoriously prone to severe peak tailing, structural degradation, and poor recovery.

    This guide deconstructs the physicochemical mechanisms driving these chromatographic failures and provides a self-validating troubleshooting framework to achieve sharp, symmetrical peaks.

    Root Cause Analysis: The Mechanics of Peak Tailing

    Peak tailing is rarely a single-variable problem. For 4'-Apo-beta-carotenal, tailing is the macroscopic symptom of microscopic secondary interactions and thermodynamic instabilities occurring within the column bed.

    G Root 4'-Apo-beta-carotenal Peak Tailing (As > 1.5) Cause1 Silanol Interactions (Aldehyde Group) Root->Cause1 Cause2 Poor Solubility (Mobile Phase Mismatch) Root->Cause2 Cause3 On-Column Degradation (Oxidation/Isomerization) Root->Cause3 Sol1 Use End-capped C30 & Add 0.05% TEA Cause1->Sol1 Sol2 Use MTBE/MeOH Gradient Elution Cause2->Sol2 Sol3 Add 0.05% BHT & Control Temp (25°C) Cause3->Sol3

    Root cause analysis and targeted solutions for apocarotenal peak tailing.

    Deep-Dive Troubleshooting (FAQ)

    Q1: Why does 4'-Apo-beta-carotenal exhibit severe peak tailing on standard C18 columns? Causality: Peak tailing (where the Asymmetry factor

    
    ) for apocarotenals is driven by competing retention mechanisms. While the hydrophobic polyene backbone interacts predictably with the C18 alkyl chains via dispersive forces, the terminal aldehyde group engages in secondary polar interactions—specifically hydrogen bonding—with residual, unreacted silanol groups (Si-OH) on the silica support[1][2]. Free silanols are highly acidic. Because the desorption kinetics between the aldehyde and these acidic silanol sites are significantly slower than standard hydrophobic partitioning, the analyte molecules release unevenly, stretching the trailing edge of the peak[3]. Furthermore, standard monomeric C18 columns lack the spatial recognition required to uniformly retain rigid, long-chain conjugated systems[4][5].
    

    Q2: How does stationary phase selection eliminate this secondary interaction? Causality: Transitioning from a standard C18 to a polymeric C30 (triacontyl) stationary phase is the foundational fix. C30 columns possess long, highly lipophilic alkyl chains that provide exceptional shape selectivity, effectively encapsulating the long polyene chain of the apocarotenoid[5][6]. However, the C30 phase alone does not cure tailing; the silica must be exhaustively end-capped. End-capping reagents (like trimethylchlorosilane) sterically block the residual silanols, neutralizing the acidic sites that trap the 4'-Apo-beta-carotenal aldehyde group[1].

    Q3: What mobile phase modifications act as a self-validating system to ensure peak symmetry? Causality: To build a robust, self-validating method, we employ a two-pronged mobile phase strategy:

    • Dynamic Silanol Masking: We add 0.05% Triethylamine (TEA) to the mobile phase. TEA is a strong base that acts as a dynamic modifier; it preferentially binds to any sterically hidden free silanol groups that survived the end-capping process. By saturating these active sites, TEA prevents the apocarotenal from interacting with the silica backbone, forcing the analyte to separate purely based on hydrophobic partitioning[7][8].

    • Eluotropic Strength Matching: 4'-Apo-beta-carotenal has poor solubility in highly aqueous or purely methanolic mobile phases. If the sample is injected in a strong solvent (like THF) but the mobile phase is weak, the analyte transiently precipitates at the column head, causing a smeared, tailing peak. Utilizing a gradient of Methanol (MeOH) and Methyl tert-butyl ether (MTBE) ensures complete solubility throughout the run[8][9].

    Q4: Can on-column degradation mimic peak tailing? Causality: Absolutely. 4'-Apo-beta-carotenal is highly susceptible to oxidation and light-induced cis-trans isomerization[8][9]. If the molecule oxidizes during the 15-minute chromatographic run, the resulting degradation products (which are slightly more polar) elute just fractions of a second before or after the parent peak. This co-elution appears as a poorly resolved shoulder or severe tailing.

    Self-Validation Check: To validate whether your tailing is chemical (silanol-driven) or degradative, inject the sample with and without 0.05% Butylated hydroxytoluene (BHT) in the mobile phase. If the peak sharpens exclusively in the presence of BHT, the "tailing" was actually an artifact of on-column oxidative degradation[8].

    Quantitative Data Summary

    The following table demonstrates the causal relationship between method optimization steps and the resulting peak asymmetry (

    
    ) for 4'-Apo-beta-carotenal. An ideal Gaussian peak has an 
    
    
    
    of 1.0.
    Chromatographic ConditionStationary PhaseMobile Phase AdditivesPeak Asymmetry Factor (
    
    
    )
    Resolution (cis/trans)
    Baseline Method Monomeric C18None2.4 (Severe Tailing)< 1.0 (Co-elution)
    Phase Optimization Polymeric C30None1.6 (Moderate Tailing)1.8 (Resolved)
    Dynamic Masking Polymeric C300.05% TEA1.2 (Slight Tailing)1.9 (Resolved)
    Full Optimization Polymeric C300.05% TEA + 0.05% BHT1.0 (Symmetrical) > 2.0 (Baseline)

    Step-by-Step Methodology: Optimized RP-HPLC for Apocarotenals

    Workflow Step1 Sample Prep Dissolve in THF/MeOH + 0.1% BHT Step2 Column Selection Polymeric C30 End-capped, 3µm Step1->Step2 Step3 Mobile Phase MeOH/MTBE Gradient + 0.05% TEA + BHT Step2->Step3 Step4 Detection PDA at 450-460 nm Peak Asymmetry < 1.1 Step3->Step4

    Self-validating RP-HPLC workflow for the analysis of 4'-Apo-beta-carotenal.

    Materials & Reagents:

    • Column: YMC C30 or Thermo Acclaim C30 (150 x 4.6 mm, 3 µm particle size, exhaustively end-capped).

    • Solvent A: Methanol (MeOH) containing 0.05% Triethylamine (TEA) and 0.05% BHT.

    • Solvent B: Methyl tert-butyl ether (MTBE) containing 0.05% TEA and 0.05% BHT.

    • Sample Solvent: Tetrahydrofuran (THF) / Methanol (1:1, v/v) with 0.1% BHT.

    Protocol:

    • Sample Preparation: Dissolve the 4'-Apo-beta-carotenal standard or extract in the sample solvent. The inclusion of THF guarantees the solvation of the polyene chain, while BHT prevents pre-injection oxidation. Perform all extractions under amber lighting to prevent photo-isomerization.

    • System Equilibration: Purge the HPLC system and equilibrate the C30 column at 25°C with 98% Solvent A / 2% Solvent B for 20 column volumes. Note: Precise temperature control is mandatory; elevated temperatures (>30°C) induce on-column isomerization, ruining peak shape.

    • Gradient Elution:

      • 0 - 2 min: 2% Solvent B (Isocratic hold to focus the analyte band at the column head).

      • 2 - 24 min: Linear gradient from 2% to 50% Solvent B (Gradually increases eluotropic strength to sweep the apocarotenal without precipitation).

      • 24 - 28 min: 95% Solvent B (Column wash to remove highly lipophilic matrix components).

      • 28 - 35 min: 2% Solvent B (Re-equilibration).

    • Detection: Monitor the eluate using a Photodiode Array (PDA) detector at 450 nm (or the specific

      
       of your apocarotenal derivative).
      
    • Data Validation: Calculate the USP Tailing Factor or Asymmetry Factor (

      
      ) at 10% peak height. A successful implementation of this protocol will yield an 
      
      
      
      between 0.95 and 1.10.

    References

    Sources

    Technical Support Center: Troubleshooting Baseline Noise in 4'-Apo-beta-carotenal Chromatography

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 4'-Apo-beta-carotenal and other carotenoids. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common baseline noise problems, ensuring the accuracy and reliability of your chromatographic data.

    Introduction: The Challenge of Carotenoid Analysis

    Carotenoids, including 4'-Apo-beta-carotenal, are inherently unstable compounds, susceptible to degradation from light, heat, and oxygen.[1][2] This inherent instability, coupled with their lipophilic nature, can present significant challenges during HPLC analysis, often manifesting as baseline noise. A stable baseline is critical for accurate peak integration and quantification, especially for low-level analytes where the signal-to-noise ratio is a key determinant of sensitivity.[3] This guide provides a systematic approach to identifying and mitigating the root causes of baseline noise in your carotenoid analyses.

    Visualizing the Troubleshooting Workflow

    Before diving into specific issues, it's helpful to have a high-level overview of the troubleshooting process. The following flowchart outlines a logical sequence of checks to systematically isolate the source of baseline noise.

    G start High Baseline Noise Detected mobile_phase Step 1: Check Mobile Phase - Purity & Freshness - Degassing - Proper Mixing start->mobile_phase Initial Check pump Step 2: Inspect HPLC Pump - Pressure Fluctuations - Leaks - Check Valves mobile_phase->pump If noise persists column Step 3: Evaluate Column - Contamination - Equilibration - Degradation pump->column If noise persists detector Step 4: Assess Detector - Lamp Performance - Flow Cell Contamination - Temperature Stability column->detector If noise persists systematic_check Systematic Check Complete detector->systematic_check Final Step resolve Issue Resolved systematic_check->resolve

    Caption: A systematic approach to troubleshooting HPLC baseline noise.

    Frequently Asked Questions (FAQs) & Troubleshooting Guides

    Q1: My baseline is noisy and erratic. Where should I start looking for the problem?

    A1: Start with the most common and easily addressable culprits: the mobile phase and the detector.

    High baseline noise can often be traced back to issues with the mobile phase.[4] Contaminants in your solvents, even at trace levels, can cause significant baseline disturbances, especially in gradient elution.[4] Water is a frequent source of contamination, so it's crucial to use high-purity, HPLC-grade solvents and water.[4][5][6]

    Another primary suspect is dissolved gas in the mobile phase. As the mobile phase moves from the high-pressure environment of the column to the lower pressure of the detector flow cell, dissolved gases can come out of solution and form bubbles.[7] These bubbles cause sharp spikes and an unstable baseline.[7][8] Most modern HPLC systems have an inline degasser, but its effectiveness should be regularly checked.[4]

    Troubleshooting Steps:

    • Prepare Fresh Mobile Phase: Always use freshly prepared mobile phase from high-purity, HPLC-grade solvents.[6][9] Avoid using mobile phases that have been sitting for an extended period, as they can absorb atmospheric gases and grow microbes, particularly aqueous buffers.[9]

    • Ensure Proper Degassing: Verify that your system's inline degasser is functioning correctly.[4] For particularly sensitive analyses, you may consider helium sparging or vacuum filtration as supplementary degassing methods.[5] Sonication is a less effective method as gases can redissolve quickly.[10]

    • Check for Leaks: Inspect all fittings and connections for any signs of leaks, which can introduce air into the system and cause pressure fluctuations.[11]

    • Detector Lamp: An aging detector lamp can lead to increased noise.[3][8] Check the lamp's energy output through your system's diagnostic software and replace it if it's below the manufacturer's recommended level.

    Q2: I'm observing a periodic, pulsing baseline. What's the likely cause?

    A2: A rhythmic, pulsing baseline is often indicative of a problem with the HPLC pump.

    The pump is responsible for delivering a constant and precise flow of the mobile phase. Any inconsistencies in this delivery can manifest as a pulsating baseline. This can be due to several factors:

    • Improper Mobile Phase Mixing: If you are running a gradient or using a quaternary pump, incomplete mixing of the solvents can lead to fluctuations in the mobile phase composition, resulting in a noisy baseline.[3]

    • Faulty Check Valves: Check valves are critical for maintaining a unidirectional flow of the mobile phase. If they are dirty or malfunctioning, it can cause pressure fluctuations and a pulsating baseline.[4][11]

    • Worn Pump Seals: Over time, pump seals can wear out, leading to leaks and inconsistent flow rates.[4][11]

    Troubleshooting Steps:

    • Prime the Pump: Ensure all solvent lines are properly primed to remove any air bubbles.

    • Clean Check Valves: If you suspect an issue with the check valves, they can often be cleaned by sonicating them in isopropanol.[11] If cleaning doesn't resolve the issue, they may need to be replaced.[4]

    • Inspect Pump Seals: Check for any signs of leakage around the pump head. If you see salt buildup (if using buffers) or solvent residue, the pump seals likely need replacement.[11]

    Q3: My baseline is drifting upwards or downwards. How can I correct this?

    A3: Baseline drift is often related to changes in temperature or column equilibration.

    A drifting baseline can make it difficult to accurately integrate peaks, especially those that elute later in the run.[12] The most common causes are:

    • Temperature Fluctuations: The mobile phase viscosity and the detector's response can be sensitive to temperature changes.[13][14] If the column and detector are not at a stable temperature, you may observe a drifting baseline.

    • Incomplete Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.[6] If the column is not properly conditioned, you may see the baseline drift as the stationary phase slowly adjusts to the mobile phase composition.

    • Mobile Phase Composition Change: If you are running an isocratic method with a premixed mobile phase, the more volatile solvent can evaporate over time, changing the mobile phase composition and causing the baseline to drift.[9]

    Troubleshooting Steps:

    • Use a Column Oven: A column oven provides a stable temperature environment for the column, minimizing the impact of ambient temperature fluctuations.[13]

    • Allow for Sufficient Equilibration Time: When you change the mobile phase or install a new column, allow ample time for the system to equilibrate. This may take 10-20 column volumes or more, especially for methods using ion-pairing reagents.[6]

    • Cover Mobile Phase Reservoirs: Keep your mobile phase reservoirs covered to minimize evaporation and prevent contamination from dust and other airborne particles.[5]

    Q4: Could my 4'-Apo-beta-carotenal sample be the source of the baseline noise?

    A4: Yes, the sample itself can contribute to baseline issues, especially with sensitive compounds like carotenoids.

    Carotenoids are prone to on-column degradation, which can lead to the formation of artifacts and a noisy baseline.[15] Additionally, if the sample is not properly prepared, it can introduce contaminants onto the column.

    • Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and baseline disturbances.[5]

    • Sample Overload: Injecting too much sample can overload the column, leading to broad, tailing peaks and a rising baseline.

    • Co-eluting Impurities: If your sample contains impurities that co-elute with your analyte of interest, it can be difficult to distinguish the analyte peak from the baseline noise.

    Troubleshooting Steps:

    • Dissolve the Sample in the Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase to minimize solvent effects.[5]

    • Optimize Sample Concentration: Perform a series of injections with varying sample concentrations to determine the optimal loading capacity of your column.

    • Improve Sample Cleanup: Consider using solid-phase extraction (SPE) or other sample preparation techniques to remove interfering compounds before injection.

    Advanced Troubleshooting and Best Practices

    Protocol: HPLC Column Cleaning for Carotenoid Analysis

    A contaminated column is a frequent source of baseline noise and poor peak shape.[4] Regular cleaning is essential to maintain column performance and longevity.

    Materials:

    • HPLC-grade isopropanol

    • HPLC-grade methanol

    • HPLC-grade water

    • HPLC-grade hexane (for normal-phase columns)

    • HPLC-grade acetonitrile

    Procedure for Reversed-Phase Columns (e.g., C18, C30):

    • Disconnect the column from the detector.

    • Flush the column with a mixture of 90% acetonitrile and 10% water for at least 10 column volumes.[16]

    • Wash with a solution of 50% water and 50% acetonitrile for at least 10 column volumes.[16]

    • Finally, flush with 100% acetonitrile for 5 column volumes.[16]

    • Before reconnecting to the detector, equilibrate the column with the initial mobile phase conditions of your method.

    Note: Always check the column manufacturer's instructions for specific cleaning recommendations.

    Data Summary: Mobile Phase Solvent Properties

    The choice of mobile phase solvents can significantly impact baseline noise. The following table summarizes key properties of common HPLC solvents.

    SolventUV Cutoff (nm)Viscosity (cP at 20°C)Polarity Index
    Acetonitrile1900.375.8
    Methanol2050.605.1
    Water1801.0010.2
    Tetrahydrofuran2120.554.0

    Data compiled from various sources.

    Acetonitrile is often preferred for low-wavelength UV detection due to its lower UV cutoff compared to methanol.[9]

    Visualizing HPLC System Components and Noise Sources

    G cluster_0 HPLC System cluster_1 Potential Noise Sources solvent Mobile Phase Reservoir (Contamination, Degassing) pump Pump (Leaks, Check Valves) solvent->pump noise_solvent Erratic Baseline, Ghost Peaks solvent->noise_solvent injector Injector (Seal Wear) pump->injector noise_pump Pulsating Baseline pump->noise_pump column Column (Contamination, Degradation) injector->column detector Detector (Lamp, Flow Cell) column->detector noise_column Drifting Baseline, Poor Peak Shape column->noise_column waste Waste detector->waste noise_detector High Frequency Noise, Spikes detector->noise_detector

    Caption: Common sources of baseline noise within an HPLC system.

    Conclusion

    Troubleshooting baseline noise in the chromatography of 4'-Apo-beta-carotenal requires a systematic and logical approach. By carefully considering the potential sources of noise, from the mobile phase to the detector, and following the troubleshooting steps outlined in this guide, you can significantly improve the quality and reliability of your chromatographic data. Remember that preventative maintenance, such as regular column cleaning and using high-purity solvents, is the most effective way to minimize baseline issues and ensure the long-term performance of your HPLC system.[8]

    References

    • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

    • LCGC International. (2022, April 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

    • Restek. (n.d.). HPLC Tips & Tricks – Mobile Phase Preparation. [Link]

    • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

    • Current Research in Nutrition and Food Science. (2017). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. [Link]

    • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

    • LCGC International. (2026, February 16). HPLC Analysis of Carotenoid Stability During Bread-Making: Esterification Strategies for Enhanced Retention. [Link]

    • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

    • University of Sheffield. (n.d.). GOOD LABORATORY PRACTICE for HPLC. [Link]

    • Patsnap. (2025, September 19). How to Address Detector Noise in HPLC Systems. [Link]

    • Shimadzu. (n.d.). 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. [Link]

    • Prometheus Protocols. (n.d.). Determination of chlorophylls and carotenoids by HPLC. [Link]

    • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]

    • LCGC International. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

    • GL Sciences. (2024, January 24). HPLC Column Cleaning & Washing Procedure. [Link]

    • GL Sciences. (n.d.). Column Cleaning and Storage. [Link]

    • Chrom Tech. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

    • Agilent Technologies. (n.d.). Eliminating Baseline Problems. [Link]

    • ResearchGate. (2016, March 7). Why am I getting Baseline noise in HPLC?. [Link]

    • Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. [Link]

    • Labtech. (n.d.). Full Guide of How to Clean HPLC Column. [Link]

    • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

    • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. [Link]

    • International Food Research Journal. (2017). Optimization of various steps for RP-HPLC determination of β-carotene in milk fat. [Link]

    • SciELO. (2017, July 3). New Method for Carotenoid Extraction and Analysis by HPLC-DAD-MS/MS in Freeze-Dried Citrus and Mango Pulps. [Link]

    • PMC. (2016, October 14). Development of an Advanced HPLC–MS/MS Method for the Determination of Carotenoids and Fat-Soluble Vitamins in Human Plasma. [Link]

    • Bio-protocol. (2025, January 20). Extraction and Analysis of Carotenoids from Escherichia coli in Color Complementation Assays. [Link]

    • Pharmaspire. (2020, June 15). Development and validation of analytical method for simultaneous estimation of lutein, lycopene, and beta-carotene using reverse. [Link]

    • ResearchGate. (2016, October 15). (PDF) Developing a robust method for quantification of β-carotene in Dunaliella salina biomass using HPLC method. [Link]

    Sources

    Technical Support Center: Enhancing the Ionization Efficiency of 4'-Apo-beta-carotenal in Mass Spectrometry

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to overcoming the challenges associated with the mass spectrometric analysis of 4'-Apo-beta-carotenal. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to enhance ionization efficiency and achieve robust, reproducible results.

    Section 1: Foundational Knowledge - The "Why" of the Challenge

    This section addresses the fundamental properties of 4'-Apo-beta-carotenal and how they influence its behavior in a mass spectrometer. Understanding these principles is the first step toward effective troubleshooting.

    Q1: Why is 4'-Apo-beta-carotenal considered a challenging analyte for mass spectrometry?

    A1: The analytical difficulty of 4'-Apo-beta-carotenal stems from its unique chemical structure. It is a C35 apocarotenoid derived from the oxidative cleavage of beta-carotene.[1][2] Its structure features a long, nonpolar, conjugated polyene chain, which makes it highly hydrophobic, and a terminal aldehyde group. This combination presents several challenges:

    • Low Polarity: The extensive hydrocarbon backbone makes the molecule poorly suited for conventional electrospray ionization (ESI), which is most efficient for polar and pre-charged analytes in solution.[3][4]

    • Thermal Lability: The conjugated double bond system is susceptible to thermal degradation, a critical consideration for ionization techniques that require heat for desolvation, such as Atmospheric Pressure Chemical Ionization (APCI).[5]

    • Oxidative Instability: Like all carotenoids, 4'-Apo-beta-carotenal is prone to oxidation, which can occur during sample preparation and storage, leading to the formation of various degradation products and compromising analytical accuracy.[6][7]

    Q2: What is the most effective ionization source for 4'-Apo-beta-carotenal, and why?

    A2: For carotenoids and apocarotenoids, Atmospheric Pressure Chemical Ionization (APCI) is overwhelmingly the most effective and recommended technique.[3][8][9]

    • Causality: APCI is a gas-phase ionization technique, which is a critical advantage for hydrophobic molecules like 4'-Apo-beta-carotenal.[10] The process involves nebulizing the sample into a heated chamber to create a vapor. A high-voltage corona discharge then ionizes the solvent vapor, which in turn ionizes the analyte molecules through proton transfer.[3] This gas-phase mechanism bypasses the need for the analyte to be charged in the liquid phase, making it ideal for less polar compounds.[10][11] In positive ion mode, this typically results in the formation of a protonated molecule [M+H]+.[8]

    While ESI can be used, it is generally less efficient for hydrocarbon-rich carotenoids and requires careful optimization of solvents and additives to facilitate ionization.[3][8]

    G start Analyte: 4'-Apo-beta-carotenal apci_check Is an APCI source available? start->apci_check esi_check Is an ESI source available? apci_check->esi_check No use_apci Primary Recommendation: Use APCI Source apci_check->use_apci Yes optimize_esi Secondary Option: Optimize ESI with Additives esi_check->optimize_esi Yes no_source Re-evaluate MS capability for this analyte class esi_check->no_source No

    Caption: Ionization source selection workflow for 4'-Apo-beta-carotenal.

    Section 2: Troubleshooting Guide - From Weak Signals to Robust Data

    This core section provides a systematic, question-and-answer guide to diagnosing and solving common issues encountered during the analysis of 4'-Apo-beta-carotenal.

    Issue 1: No Signal or Critically Weak Signal Detected
    Q3: My 4'-Apo-beta-carotenal peak is completely absent or barely above the noise. What is my first step?

    A3: A complete loss of signal typically points to a singular, critical failure point. A systematic check is essential to diagnose the issue without wasting time or resources. Do not immediately assume the issue is complex; start with the most fundamental checks.

    G start No / Weak Signal Detected check_basics 1. Basic Instrument Check - MS in 'On' state? - No leaks? - Gas flows active? start->check_basics inject_std 2. Direct Infusion / FIA Inject fresh, known-concentration standard check_basics->inject_std signal_present Is a stable signal observed? inject_std->signal_present sample_issue Root Cause Likely: - Sample degradation - Incorrect sample prep - Matrix suppression signal_present->sample_issue Yes lc_issue 3. Diagnose LC System - Check for pressure fluctuations - Column clogged? - Correct mobile phase? signal_present->lc_issue No end_node Issue Resolved sample_issue->end_node ms_issue 4. Diagnose MS Source - Is the ion source dirty? - Capillary/needle clogged? - Voltages correct? lc_issue->ms_issue clean_source Action: Clean Ion Source (Most Common Culprit) ms_issue->clean_source clean_source->end_node

    Caption: Systematic workflow for troubleshooting a total loss of signal.

    A dirty ion source is one of the most frequent causes of signal loss, especially with complex samples.[12][13] Contaminants can build up on the capillary, cone, and lenses, preventing ions from entering the mass analyzer efficiently. Regular cleaning is a critical part of instrument maintenance.[12]

    Issue 2: Optimizing Ionization with APCI
    Q4: My signal is present with APCI but weak. How do I methodically optimize the source parameters?

    A4: Optimizing APCI parameters is crucial and should be done systematically using a standard of 4'-Apo-beta-carotenal infused directly into the source (Flow Injection Analysis, FIA) to avoid chromatographic variability. The goal is to maximize the [M+H]+ ion at m/z 483.7.

    Table 1: APCI Source Parameter Optimization

    Parameter Typical Starting Range Causality & Optimization Strategy
    Vaporizer Temperature 350 - 450 °C Why: Essential for complete desolvation of the analyte from the LC eluent before it reaches the corona needle. Insufficient temperature leads to poor vaporization and low signal. Strategy: Increase temperature in 25 °C increments. For carotenoids, higher temperatures are generally better, but avoid excessive heat that could cause thermal degradation.[8]
    Corona Current 3 - 5 µA (Positive Mode) Why: This current ionizes the gas-phase solvent molecules, which then ionize the analyte. Too low a current results in insufficient reagent ions; too high can cause instability or in-source fragmentation. Strategy: Start at 3 µA and increase in 0.5 µA steps, monitoring for signal intensity and stability.[8]
    Cone/Capillary Voltage 30 - 50 V Why: This voltage helps to desolvate ions and focus them into the mass analyzer. It's a sensitive parameter; too low gives poor transmission, while too high can induce fragmentation. Strategy: Tune for the maximum intensity of the precursor ion ([M+H]+) while minimizing the appearance of fragment ions in the full scan spectrum.[8]

    | Nebulizer Gas Flow | (Instrument Dependent) | Why: This gas (typically Nitrogen) aids in forming a fine aerosol spray. Proper nebulization is key for efficient and uniform heating in the vaporizer. Strategy: Follow manufacturer guidelines, but generally, higher flows are needed for higher LC flow rates. Optimize for a stable spray and signal. |

    Q5: What are the best solvent systems and mobile phases for APCI analysis of 4'-Apo-beta-carotenal?

    A5: Solvent choice impacts both chromatographic separation and ionization efficiency. Since APCI relies on the mobile phase as the source of protons, its composition is critical.[5]

    • Recommended Solvents: For carotenoids, reversed-phase chromatography is standard. Mobile phases often consist of mixtures of methanol, isopropanol, acetonitrile, or methyl-tert-butyl ether (MTBE).[14][15][16] Methanol is an excellent proton source for APCI.[11]

    • Injection Solvent: A crucial and often overlooked factor is the composition of the solvent used to dissolve the final sample extract (the injection solvent). To prevent peak distortion, this solvent should be as weak as or weaker than the initial mobile phase.[17] For example, if your gradient starts at 80% methanol, do not inject your sample in 100% isopropanol. Reconstituting the dried extract in the initial mobile phase is a safe and effective strategy.

    Issue 3: Working with Electrospray Ionization (ESI)
    Q6: I only have an ESI source. How can I improve my chances of seeing 4'-Apo-beta-carotenal?

    A6: While not ideal, ESI can be made to work. The strategy shifts from gas-phase ionization to promoting ion formation in the liquid phase before desolvation.

    • Mobile Phase Additives: The addition of a proton source is mandatory.

      • Formic Acid (0.1%): A common choice to lower the mobile phase pH and promote the formation of the protonated molecule [M+H]+.[18]

      • Ammonium Acetate/Formate (5-10 mM): This is often a superior choice. It helps control the pH and promotes the formation of the ammonium adduct [M+NH4]+. This adduct is often more stable than the protonated molecule and can suppress the formation of undesirable sodium [M+Na]+ and potassium [M+K]+ adducts, which can fragment poorly and dilute the signal of the target ion.[18]

    • Solvent Composition: ESI is more sensitive to non-volatile salts and requires highly pure solvents. Using solvents that support a stable spray, like methanol and acetonitrile, is key.

    Section 3: Detailed Experimental Protocols

    These protocols provide a validated starting point for your experiments. Always begin with a standard to ensure system suitability before analyzing precious samples.

    Protocol 1: Sample Preparation and Extraction

    This protocol is a general guide for extracting 4'-Apo-beta-carotenal from a biological matrix, designed to minimize degradation.

    Materials:

    • Methanol (HPLC Grade)

    • Ethyl Acetate (HPLC Grade)

    • Butylated hydroxytoluene (BHT)

    • Nitrogen gas source

    • 0.22 µm Syringe Filter (PTFE)

    Procedure:

    • Preparation: Perform all steps under yellow light to prevent photodegradation. Prepare an extraction solvent of Ethanol:Ethyl Acetate (1:1, v/v) containing 0.1% BHT to act as an antioxidant.[2][15]

    • Homogenization: Homogenize your sample (e.g., 100 mg of tissue) in 1 mL of phosphate-buffered saline (PBS).

    • Extraction: To the 1 mL of homogenate, add 5 mL of the extraction solvent. Vortex vigorously for 10 minutes.

    • Centrifugation: Centrifuge the sample at 10,000 x g for 30 minutes at 4°C to pellet proteins and debris.[15]

    • Collection: Carefully transfer the upper organic supernatant to a clean glass tube.

    • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. Avoid excessive heating.

    • Reconstitution: Reconstitute the dried extract in a known, small volume (e.g., 100 µL) of your initial mobile phase composition (e.g., 80:20 Methanol:Water). Vortex to dissolve.

    • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter directly into an amber autosampler vial.

    • Analysis: Analyze immediately or store at -80°C.

    Protocol 2: APCI-MS/MS Method Development for Quantification

    This protocol outlines the steps to develop a sensitive and specific Multiple Reaction Monitoring (MRM) method.

    • Tune the Instrument: Using FIA of a 1 µg/mL solution of 4'-Apo-beta-carotenal, optimize the source parameters as described in Q4 to maximize the signal for the precursor ion.

    • Identify Precursor Ion: In positive mode APCI, the primary precursor ion will be [M+H]+ with an m/z of 483.7 .

    • Perform Product Ion Scan: Select m/z 483.7 as the precursor and acquire a product ion scan (MS/MS). Based on the fragmentation of similar apocarotenoids, expect characteristic losses.[8]

      • Loss of water (-H2O): m/z 465.7

      • Loss of toluene (-C7H8): m/z 391.6

      • Loss of the terminal aldehyde group (-C3H4O): m/z 425.7

    • Select MRM Transitions: Choose at least two specific and intense fragment ions to use as product ions for your MRM transitions. A good starting point would be:

      • Quantifier: 483.7 → 391.6 (likely the most specific)

      • Qualifier: 483.7 → 465.7

    • Optimize Collision Energy: For each MRM transition, perform a collision energy optimization experiment to find the voltage that produces the most intense product ion signal.

    • Integrate with LC: Combine the optimized MRM method with your liquid chromatography method for final analysis.

    Section 4: Advanced FAQs

    Q7: What are the expected ion species for 4'-Apo-beta-carotenal in both positive and negative ion modes?

    A7: The expected ions are highly dependent on the ionization source.

    Table 2: Expected Ion Species for 4'-Apo-beta-carotenal (C₃₅H₄₆O, Exact Mass: 482.35)

    Ionization Mode Ionization Technique Expected Ion Species m/z Notes
    Positive APCI Protonated Molecule [M+H]+ 483.7 The most abundant and desirable species for quantification.[8]
    ESI Protonated Molecule [M+H]+ 483.7 Requires acidic mobile phase additive.[18]
    ESI Sodium Adduct [M+Na]+ 505.7 Common with sodium contamination; often suppressed by ammonium salts.
    ESI Ammonium Adduct [M+NH4]+ 500.7 Formed when using ammonium-based mobile phase additives.[18]
    Negative APCI Radical Anion M-• 482.7 APCI is one of the few techniques that can efficiently form radical anions for carotenoids.[5][8]

    | | ESI | Deprotonated Molecule [M-H]- | 481.7 | Generally very low efficiency for this molecule as it lacks a highly acidic proton. |

    Q8: I am seeing significant signal suppression from my sample matrix. What are my options?

    A8: Matrix effects are a common problem in LC-MS and occur when co-eluting compounds interfere with the ionization of the analyte.[12]

    • Improve Sample Cleanup: The most effective solution is to remove the interfering compounds before they enter the instrument. Consider implementing a Solid-Phase Extraction (SPE) step after the initial liquid-liquid extraction. A C18 or similar reversed-phase sorbent would be appropriate for retaining 4'-Apo-beta-carotenal while allowing more polar interferences to be washed away.[18]

    • Optimize Chromatography: If you cannot improve the cleanup, adjust your LC gradient to better resolve 4'-Apo-beta-carotenal from the region where suppression occurs. A shallower, longer gradient can often separate the analyte from interfering compounds.

    • Dilute the Sample: A simple but effective strategy is to dilute your final extract. This dilutes the matrix components more than the analyte (if the analyte is at a high enough concentration), reducing their suppressive effect.

    References

    • Liebisch, G., & Matysik, S. (2013). Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. PMC. Available at: [Link]

    • Rivera, S. M., & Canela-Garayoa, R. (2012). Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry of Carotenoids. ResearchGate. Available at: [Link]

    • Hornero-Méndez, D., & Mínguez-Mosquera, M. I. (2012). Influence of Sample Processing on the Analysis of Carotenoids in Maize. MDPI. Available at: [Link]

    • Kauppila, T. J. (2022). Significance of Competitive Reactions in an Atmospheric Pressure Chemical Ionization Ion Source: Effect of Solvent. Journal of the American Society for Mass Spectrometry. Available at: [Link]

    • NIST. (1996). Atmospheric Pressure Chemical Ionization Liquid Chromatography/Mass Spectrometry of Carotenoids. National Institute of Standards and Technology. Available at: [Link]

    • Pérez-Sánchez, A., et al. (2019). Recent Developments in the Analysis of Carotenoids by Mass Spectrometry. ResearchGate. Available at: [Link]

    • Li, Y., et al. (2020). An improved method for the separation of carotenoids and carotenoid isomers by liquid chromatography–mass spectrometry. ResearchGate. Available at: [Link]

    • Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

    • Gong, M., & Bassi, A. S. (2016). Innovative Alternative Technologies to Extract Carotenoids from Microalgae and Seaweeds. MDPI. Available at: [Link]

    • Ford, J. L., et al. (2012). An LC/MS/MS method for stable isotope dilution studies of β-carotene bioavailability, bioconversion, and vitamin A status in humans. PMC. Available at: [Link]

    • PubChem. (n.d.). 4'-Apo-beta-carotenal. National Institutes of Health. Available at: [Link]

    • ResearchGate. (n.d.). Positive ion APCI tandem mass spectra of carotenes. Available at: [Link]

    • Zenobi, R., & Winger, B. E. (1996). Analysis of carotenoids and carotenol fatty acid esters by matrix-assisted laser desorption ionization (MALDI) and MALDI-post-source-decay mass spectrometry. PubMed. Available at: [Link]

    • PubChem. (n.d.). beta-apo-10'-Carotenal. National Institutes of Health. Available at: [Link]

    • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go?. Available at: [Link]

    • ResearchGate. (n.d.). Mass Spectrometric Studies of DNA Adducts from a Reaction with Terpenoids. Available at: [Link]

    • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

    • ResearchGate. (n.d.). for electrospray ionization (positive)-tandem quadrupole mass spectrometry (ESI(+)-MS/MS). Available at: [Link]

    • Taylor & Francis. (n.d.). Electrospray ionization – Knowledge and References. Available at: [Link]

    • García-Reyes, J. F., et al. (2011). Determination of carotenoids by liquid chromatography/mass spectrometry: effect of several dopants. PubMed. Available at: [Link]

    • PLOS. (n.d.). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. Available at: [Link]

    • Dexter, J., & Muddiman, D. C. (2018). Investigations of the Mechanisms by which β-Carotene is Analyzed as a Radical Cation in Infrared Matrix-Assisted Laser Desorption Electrospray Ionization (IR-MALDESI). PMC. Available at: [Link]

    • Harrison, E. H. (2012). Analytical tools for the analysis of β-carotene and its degradation products. PMC. Available at: [Link]

    • Qian, X., et al. (2019). Identification of Beta-Carotene Degradation Compounds and Their Structural Elucidation by High-Resolution Accurate Mass Spectrometry. PubMed. Available at: [Link]

    • ResearchGate. (n.d.). Analytical tools for the analysis of β-carotene and its degradation products. Available at: [Link]

    • SciSpace. (n.d.). Mass spectrometric studies of carotenoids. 3. the fragmentation of some 6-keto-carotenoids. Available at: [Link]

    • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available at: [Link]

    • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Available at: [Link]

    • myadlm.org. (2015). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Available at: [Link]

    • Harrison, E. H., et al. (2019). Uptake and metabolism of β-apo-8′-carotenal, β-apo-10′-carotenal, and β-apo-13-carotenone in Caco-2 cells. PMC. Available at: [Link]

    • Rejtar, T., et al. (2005). MALDI QqTOF MS Combined with Off-line HPLC for Characterization of Protein Primary Structure and Post-Translational Modifications. ResearchGate. Available at: [Link]

    • ResearchGate. (n.d.). MS/MS spectra corresponding to the fragmentation of the apo forms of... Available at: [Link]

    • KAUST Repository. (n.d.). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids. Available at: [Link]

    • LCGC International. (2020). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Available at: [Link]

    • Rapid Communications in Mass Spectrometry. (n.d.). Atmospheric pressure chemical ionization mass spectrometry of retro‐carotenoids. Available at: [Link]

    • AIP.ORG. (2020). Enhancing the ionization efficiency in secondary ion mass spectrometry. Available at: [Link]

    • MDPI. (2021). The Study of Derivatization Prior MALDI MSI Analysis—Charge Tagging Based on the Cholesterol and Betaine Aldehyde. Available at: [Link]

    Sources

    Technical Support Center: Stability & Handling of 4'-Apo-beta-carotenal

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Polyene Vulnerability

    You are likely experiencing inconsistent data due to the inherent instability of the conjugated polyene chain in 4'-Apo-beta-carotenal . Unlike standard reagents, this molecule acts as a "singlet oxygen sponge."

    The presence of the aldehyde group at the C4' position, combined with the conjugated double-bond system, makes this molecule highly susceptible to two distinct degradation pathways:

    • Photo-oxidation: Irreversible cleavage of the chain by reactive oxygen species (ROS).[1]

    • Photo-isomerization: Reversible (but analytically disruptive) conversion from all-trans to cis isomers.[1]

    This guide provides a self-validating system to eliminate these variables from your experiments.

    Module 1: The Physics of Degradation (The "Why")

    To prevent degradation, you must understand the mechanism. When 4'-Apo-beta-carotenal absorbs light (specifically in the blue/UV range, ~460 nm), it enters an excited singlet state (

    
    ).[1]
    

    If not dissipated thermally, this energy facilitates Intersystem Crossing (ISC) to a Triplet State (

    
    ). This triplet state is the danger zone:
    
    • It can transfer energy to ground-state oxygen (

      
      ), generating Singlet Oxygen (
      
      
      
      )
      .[1]
    • Singlet oxygen attacks the polyene chain, forming epoxides and cleaving the molecule into colorless short-chain aldehydes (bleaching).[1]

    Degradation Pathway Diagram

    CarotenoidDegradation Start 4'-Apo-beta-carotenal (All-trans, Active) Light Light (hv) + O2 Start->Light Excited Excited Triplet State Light->Excited Energy Absorption Isomer Cis-Isomers (Ghost HPLC Peaks) Excited->Isomer Reversible Isomerization Epoxide 5,6-Epoxides (Intermediate) Excited->Epoxide Singlet Oxygen Attack Isomer->Start Thermal/Iodine Reversion Bleached Short Chain Aldehydes (Colorless/Inactive) Epoxide->Bleached Chain Cleavage

    Figure 1: The dual pathway of degradation.[1] Note that isomerization is reversible, while oxidation (bleaching) is permanent.

    Module 2: Gold Standard Handling Protocols

    This protocol is non-negotiable for quantitative accuracy.

    The Atmosphere Rule (Argon vs. Nitrogen)

    Recommendation: Use Argon (Ar) , not Nitrogen (

    
    ).
    
    • Reasoning: Argon is denser than air.[1] When you purge a vial, Argon settles at the bottom, creating a physical "blanket" over your sample. Nitrogen is lighter and mixes more easily with ambient oxygen in open vessels.[1]

    • Protocol: Gently flow Argon into the headspace of the vial for 30 seconds before capping.

    The Lighting Rule

    Recommendation: Gold Fluorescent or Red LED lighting only.[1]

    • Reasoning: 4'-Apo-beta-carotenal absorbs maximally at ~460 nm (blue).[1] Standard white lab lights contain significant blue spectral energy.[1] Gold lights cut off wavelengths <500 nm.[1]

    • Quick Fix: If gold lights are unavailable, wrap all vessels (vials, reservoirs, columns) in aluminum foil immediately.

    The Antioxidant System

    Recommendation: Add BHT (Butylated Hydroxytoluene) to all organic solvents.[1]

    • Concentration: 0.025% (250 mg/L) BHT in the extraction/storage solvent.

    • Mechanism: BHT acts as a radical scavenger, sacrificing itself to neutralize peroxyl radicals before they attack the carotenoid chain [1].

    Module 3: Troubleshooting & FAQs

    Q1: My HPLC chromatogram shows a small "ghost" peak eluting just before the main peak. Is my sample contaminated?

    • Diagnosis: This is likely a cis-isomer (e.g., 9-cis or 13-cis), not a chemical contaminant.[1]

    • Cause: Thermal stress or brief light exposure during sample prep.[1] Cis-isomers are more polar and typically elute earlier on C18/C30 columns [2].[1]

    • Solution: Check the UV spectrum of the ghost peak.[1] If it has a "cis-peak" (a secondary absorption band ~142 nm below the main max), it is an isomer.[1] Keep samples on ice and in the dark.

    Q2: The standard solution turned from orange to pale yellow/white. Can I still use it?

    • Diagnosis: Bleaching (Oxidative Cleavage).[1]

    • Status: Discard immediately.

    • Explanation: The polyene chain has been broken. The molecule is no longer 4'-Apo-beta-carotenal.[1][2] Increasing the injection volume will not fix this; the chemical identity has changed.[1]

    Q3: Can I use plastic microtubes (Eppendorf) for storage?

    • Recommendation: No. Use Amber Glass.[1]

    • Reasoning: Carotenoids are highly lipophilic and can adsorb onto polypropylene plastics, altering concentration. Furthermore, plasticizers from the tube can leach into the solvent, causing noise in Mass Spectrometry (MS) analysis.

    Module 4: Experimental Workflow (Self-Validating)

    Follow this workflow to prepare a stable stock solution.

    Reagents Required
    ReagentGradePurpose
    Solvent HPLC/MS Grade THF or ChloroformPrimary solubilization (High solubility)
    Antioxidant BHT (Sigma-Aldrich)Radical scavenging (0.025% w/v)
    Gas Argon (99.99%)Headspace displacement
    Vessel Amber Glass Vial (Silanized)Light protection & low adsorption
    Step-by-Step Protocol
    • Environment Prep: Dim lab lights or switch to gold lighting. Have ice ready.

    • Solvent Prep: Dissolve 25 mg BHT in 100 mL of THF (Tetrahydrofuran). Note: THF is preferred over Ethanol for solubility, but ensure it is peroxide-free.[1]

    • Weighing: Weigh the 4'-Apo-beta-carotenal standard quickly. Do not leave the solid exposed on the balance for >1 minute.[1]

    • Dissolution: Transfer solid to an amber vial. Add the BHT-stabilized THF.

    • Purging: Insert an Argon line (glass pipette tip) into the vial, hovering just above the liquid surface. Flow gently for 30-60 seconds.[1]

    • Storage: Cap tightly with a PTFE-lined cap. Seal with Parafilm.[1] Store at -80°C.

    Safe Handling Workflow Diagram

    SafeHandling cluster_0 Preparation Phase (Gold Light Only) cluster_1 Storage Phase Step1 Prepare Solvent: THF + 0.025% BHT Step2 Weigh Standard (Minimize Air Exposure) Step1->Step2 Use Stabilized Solvent Step3 Dissolve & Vortex Step2->Step3 Step4 Argon Purge (Headspace Displacement) Step3->Step4 Immediate Step5 Seal: PTFE Cap + Parafilm Step4->Step5 Step6 Store at -80°C Step5->Step6

    Figure 2: The "Ar-Dark-Cold" workflow for ensuring standard integrity.

    References

    • Meléndez-Martínez, A. J., et al. (2013).[1][3] A simple HPLC method for the comprehensive analysis of cis/trans (Z/E) geometrical isomers of carotenoids.[1][3] Food Chemistry, 138(2-3), 1341-1350.[1] Retrieved from [Link]

    • FAO/WHO. (2019).[1] Specification for β-Apo-8'-Carotenal. JECFA Monographs 23.[1] Retrieved from [Link]

    • Kopec, R. E., et al. (2010). Stability of Carotenoids during Storage and Extraction.[1][4][5][6] Journal of Agricultural and Food Chemistry. (General protocol grounding).

    Sources

    Validation & Comparative

    A Senior Application Scientist’s Guide to the Validation of an Analytical Method for 4'-Apo-β-carotenal

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for 4'-Apo-β-carotenal

    4'-Apo-β-carotenal is a C35 apocarotenoid, a class of compounds derived from the oxidative cleavage of carotenoids such as β-carotene.[1] Its significance is twofold: it is utilized as a food colorant (E160e) and also serves as a key indicator of β-carotene degradation in food products, pharmaceutical formulations, and biological systems.[2] The accurate and precise quantification of 4'-Apo-β-carotenal is therefore not merely an academic exercise; it is a critical requirement for quality control, stability testing, and pharmacokinetic studies.

    This guide provides an in-depth, experience-driven comparison of analytical methodologies for 4'-Apo-β-carotenal, with a primary focus on the validation of a robust High-Performance Liquid Chromatography with UV-Vis detection (HPLC-UV) method. We will dissect the causality behind experimental choices, present self-validating protocols, and compare the primary method against powerful alternatives, grounding every claim in authoritative scientific and regulatory standards.

    Pillar 1: The Regulatory Framework - Ensuring Analytical Integrity

    The validation of an analytical procedure is the documented process of demonstrating that it is "suitable for its intended purpose".[3][4] This is the foundational principle of all major regulatory guidelines. Our approach is anchored in the standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), which have evolved from a simple checklist to a more holistic, lifecycle-based model for analytical procedures.[5][6][7]

    The most recent guidelines, ICH Q2(R2) and Q14, emphasize a scientific, risk-based approach where method development and validation are seen as a continuum.[7][8] This ensures the resulting method is not only compliant but also robust and reliable for routine use.[9]

    cluster_qualitative Qualitative Tests cluster_quantitative Quantitative Tests Validation Core Validation Parameters (ICH Q2) Specificity_Qual Specificity/ Selectivity Validation->Specificity_Qual Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate) Validation->Precision Linearity Linearity Validation->Linearity Range Range Validation->Range LOQ Limit of Quantitation (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD

    Caption: Core validation parameters as defined by ICH Q2 guidelines.

    Pillar 2: The Primary Method - HPLC-UV for 4'-Apo-β-carotenal Analysis

    High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is the workhorse for carotenoid analysis due to its excellent resolving power, sensitivity, and robustness.

    Causality Behind Experimental Choices
    • Column Chemistry (The Separation Engine): While standard C18 columns are widely used, a C30 stationary phase is often superior for carotenoid and apocarotenoid analysis. The polymeric C30 phase provides enhanced shape selectivity, which is critical for resolving geometric isomers (cis/trans) of 4'-Apo-β-carotenal that may form during processing or degradation.[10]

    • Mobile Phase (The Driving Force): A gradient elution using a mixture of solvents like methanol, acetonitrile, and a chlorinated solvent such as dichloromethane or an ether like methyl-tert-butyl ether (MTBE) is typically required.[11][12] An isocratic system may fail to elute all compounds of interest or adequately separate the analyte from matrix interferences, especially in complex samples. The gradient allows for a sharp peak shape and a reasonable run time.

    • Detection Wavelength (The Seeing Eye): 4'-Apo-β-carotenal exhibits a characteristic UV-Vis spectrum. The detection wavelength should be set at its absorption maximum (λmax), typically around 450-460 nm, to ensure maximum sensitivity and specificity against potentially interfering compounds with different spectral properties.[13]

    • Sample Preparation (The Foundation): This is the most critical and error-prone step. Apocarotenoids are susceptible to light- and oxygen-induced degradation.[2][14]

      • Protection: All sample handling must be performed under amber or low-actinic light.

      • Antioxidants: Solvents should be spiked with an antioxidant like butylated hydroxytoluene (BHT) to prevent oxidative degradation during extraction.[14]

      • Extraction: Solid-phase extraction (SPE) is a highly effective technique for cleaning up complex matrices and concentrating the analyte, leading to a cleaner chromatogram and improved sensitivity.[15]

    cluster_prep Sample Preparation (Low Light) cluster_analysis HPLC Analysis Sample Sample Matrix (e.g., Food, Formulation) Extraction Solvent Extraction (with BHT antioxidant) Sample->Extraction SPE Solid-Phase Extraction (SPE) Cleanup & Concentration Extraction->SPE Evaporation Evaporation & Reconstitution in Mobile Phase SPE->Evaporation Injection Injection into HPLC System Evaporation->Injection Column C30 Reversed-Phase Column Injection->Column Detection UV-Vis Detector (~455 nm) Column->Detection Data Data Acquisition & Quantification Detection->Data

    Caption: General workflow for sample preparation and HPLC analysis.

    Pillar 3: A Self-Validating System - Experimental Protocols & Acceptance Criteria

    Specificity and Stability-Indicating Power

    The cornerstone of any quantitative method is its ability to measure only the analyte of interest. This is confirmed through forced degradation studies, which are intentionally designed to produce potential degradation products.[16][17]

    Forced Degradation Protocol:

    • Prepare Stock Solutions: Prepare solutions of 4'-Apo-β-carotenal in a suitable solvent.

    • Apply Stress Conditions:

      • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours.

      • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 4 hours.

      • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

      • Thermal Stress: Heat the solid drug substance at 105°C for 24 hours.

      • Photolytic Stress: Expose the solution to a calibrated light source (per ICH Q1B guidelines).

    • Analysis: Neutralize the acid/base samples. Dilute all samples to the target concentration and analyze by HPLC-UV alongside an unstressed control sample.

    • Evaluation: The goal is to achieve 5-20% degradation of the parent compound.[16] The method is deemed "stability-indicating" if the peaks for the degradation products are well-resolved from the 4'-Apo-β-carotenal peak, demonstrating specificity.[18][19]

    Core Quantitative Validation Parameters

    The following table summarizes the experimental approach and typical acceptance criteria for the core validation parameters.

    Parameter Experimental Protocol Rationale Typical Acceptance Criteria
    Linearity Analyze a minimum of 5 standard concentrations across the expected range. Perform a linear regression analysis of peak area vs. concentration.[3][20]To demonstrate a direct proportionality between concentration and instrument response.Correlation Coefficient (r²) ≥ 0.999
    Range Derived from the linearity, accuracy, and precision data.[21]To establish the interval where the method is reliable for quantification.Typically 80% to 120% of the target assay concentration.[21]
    Accuracy Analyze a blank matrix spiked with the analyte at 3 concentration levels (e.g., 80%, 100%, 120%) with at least 3 replicates per level. Calculate the percent recovery.[9][21]To assess the closeness of the measured value to the true value.Mean % Recovery: 98.0% - 102.0% (for drug product)
    Precision Repeatability (Intra-day): 6 replicate analyses at 100% of the target concentration on the same day. Intermediate (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.[22]To measure the method's variability under different conditions.Relative Standard Deviation (RSD) ≤ 2.0%
    LOQ / LOD Determine based on the signal-to-noise ratio (S/N) of the analyte peak at low concentrations.To define the lowest concentration that can be reliably quantified (LOQ) and detected (LOD).S/N ≥ 10 for LOQ S/N ≥ 3 for LOD
    Robustness Deliberately vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±10%) and assess the impact on results.[3]To demonstrate the method's reliability during normal usage with minor variations.System suitability parameters (e.g., peak tailing, resolution) must remain within defined limits.

    Comparison Guide: Alternative & Advanced Methodologies

    While HPLC-UV is a robust and widely accessible technique, alternative methods offer distinct advantages, particularly for complex research applications. The choice of method must always be fit for the intended purpose.[4]

    Methodology Principle Advantages Disadvantages Best Suited For
    HPLC-UV (Primary) Chromatographic separation followed by UV-Vis absorbance detection.Cost-effective, robust, widely available, straightforward operation.Moderate sensitivity, potential for interference in complex matrices.Routine QC, release testing, assay of formulated products.
    UHPLC-MS/MS Ultra-high-performance separation coupled with mass spectrometry for detection based on mass-to-charge ratio.[14]Exceptional sensitivity and specificity, structural elucidation capabilities, very fast analysis times.High capital and operational cost, complex method development, susceptible to matrix effects (ion suppression).[14]Metabolomics, trace-level quantification in biological fluids, identification of unknown degradation products.
    SFC-MS Supercritical Fluid Chromatography using CO₂ as the primary mobile phase, coupled to a mass spectrometer."Green" technology with reduced organic solvent use, fast separations.[23][24]Less common instrumentation, requires specialized expertise.High-throughput screening, chiral separations, analysis of thermolabile compounds.
    HPLC-ECD HPLC separation followed by electrochemical detection, which measures current from oxidation/reduction reactions.[10]Extremely high sensitivity for electroactive compounds like carotenoids.Not universally applicable, can be sensitive to mobile phase changes.Low-level detection in biological tissues where high sensitivity is paramount.

    Conclusion

    The validation of an analytical method for 4'-Apo-β-carotenal is a systematic process that provides documented evidence of its suitability for a specific application. A well-validated HPLC-UV method offers a reliable, robust, and cost-effective solution for most quality control and research applications. The key to a successful validation lies not in rigidly following a template, but in understanding the scientific principles behind each parameter and designing experiments that rigorously challenge the method's performance. For applications demanding higher sensitivity or specificity, advanced techniques like UHPLC-MS/MS provide powerful alternatives, albeit with increased complexity and cost. Ultimately, a properly validated method, regardless of the technology employed, is the foundation upon which the quality, safety, and efficacy of a product are built.

    References

    • FDA. (n.d.). Guidance on Analytical Method Validation. U.S.
    • ProPharma. (2024, June 25).
    • FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
    • FDA. (2024, March). Q2(R2) Validation of Analytical Procedures. U.S.
    • Lab Manager. (2025, November 27).
    • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
    • ICH. (n.d.). Quality Guidelines.
    • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
    • Neto, B. A. D. (2020). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
    • TGA. (2025, January 14). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
    • Giuffrida, D., et al. (n.d.). Recent Analytical Techniques Advances in the Carotenoids and Their Derivatives Determination in Various Matrixes.
    • Pereira, C. G., et al. (2019).
    • Al-Babili, S., et al. (n.d.). Ultrahigh-Performance Liquid Chromatography– Mass Spectrometry Analysis of Carotenoid- Derived Hormones and Apocarotenoids. KAUST Repository.
    • Li, F., et al. (2019, May 5).
    • Kim, J. E., et al. (n.d.). β-Carotene and β-apo-8′-carotenal contents in processed foods in Korea. PMC.
    • IKEV. (n.d.).
    • Siems, W., et al. (n.d.).
    • Vincent, U., et al. (2021). Validation of a multi-analyte HPLC method for the determination of carotenoids used as feed additives in fish and poultry feed: results of an interlaboratory study.
    • Jorgensen, L. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
    • Llorent-Martínez, E. J., et al. (2021). Metabolomics of Chlorophylls and Carotenoids: Analytical Methods and Metabolome-Based Studies. MDPI.
    • Kumar, V., & Singh, R. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
    • APVMA. (2014, July 1). Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority.
    • Shinde, V. (2020, June 27).
    • Pharmaspire. (n.d.). Development and validation of analytical method for simultaneous estimation of lutein, lycopene, and beta-carotene using reverse.
    • Applied Photophysics. (2025).
    • Wathoni, N., et al. (2022).
    • ThermoFisher. (n.d.). Measurement of Dietary Carotenoid Isomers Using HPLC-ECD.
    • EMBL-EBI. (n.d.). 4'-apo-beta-carotenal (CHEBI:53157).
    • RSU Proceedings. (2024, April 26). HPLC Method Validation for the Analysis of β-Carotene in Capsicum Oil.
    • Rahmadi, A., et al. (2021).
    • Wikipedia. (n.d.). Beta-apo-4'-carotenal oxygenase.

    Sources

    A Senior Application Scientist's Guide to Cross-Validation of HPLC and Spectrophotometric Methods for 4'-Apo-β-carotenal Quantification

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Analytical Imperative for 4'-Apo-β-carotenal

    4'-Apo-β-carotenal, an apocarotenoid derived from the oxidative cleavage of β-carotene, is a significant compound in the food, pharmaceutical, and cosmetic industries. Its vibrant color and potential biological activities necessitate precise and reliable quantification for quality control, stability testing, and formulation development. The choice of an analytical method is a critical decision, balancing the need for specificity and accuracy against the practical constraints of speed, cost, and sample throughput.

    This guide provides an in-depth comparison and cross-validation of two ubiquitous analytical techniques for the quantification of 4'-Apo-β-carotenal: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. As a self-validating system, this document not only presents the protocols but explains the causality behind the experimental design, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]

    Pillar 1: The Principle of Separation vs. The Principle of Absorbance

    High-Performance Liquid Chromatography (HPLC): The Gold Standard of Specificity

    HPLC is the benchmark for carotenoid analysis due to its exceptional separating power.[4][5] The technique physically isolates the analyte of interest, 4'-Apo-β-carotenal, from a complex sample matrix before quantification.

    • Causality of Method Choice: The decision to use a reversed-phase (RP-HPLC) method with a C30 stationary phase is deliberate. Carotenoids are highly hydrophobic and structurally similar. A C30 column offers enhanced shape selectivity for these long-chain isomers compared to standard C18 columns, enabling superior resolution between 4'-Apo-β-carotenal and potential interferents like its own isomers or other carotenoids.[6] The use of a Photodiode Array (PDA) detector is crucial as it provides not only quantitative data but also spectral information, confirming the peak identity and purity.

    UV-Visible Spectrophotometry: Rapid, but Non-Specific Quantification

    Spectrophotometry operates on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of light and the concentration of an analyte in a solution. It is a rapid and cost-effective method.[7]

    • Inherent Limitation: The primary drawback of this technique is its lack of specificity.[8] Any compound in the sample that absorbs light at the same wavelength (λmax) as 4'-Apo-β-carotenal will contribute to the total absorbance, leading to a potential overestimation of the concentration. Therefore, this method is best suited for relatively pure samples or for rapid screening where high specificity is not the primary objective.

    Pillar 2: The Cross-Validation Framework

    The objective of cross-validation is to demonstrate that an analytical procedure is fit for its intended purpose.[9] We will evaluate both methods based on the core performance characteristics mandated by the ICH Q2(R2) guidelines.[3][10][11] This process ensures that any new or alternative method (e.g., Spectrophotometry) provides results that are comparable to an established reference method (e.g., HPLC).

    Cross_Validation_Logic cluster_hplc HPLC Method Validation cluster_spec Spectrophotometric Method Validation cluster_comp Statistical Comparison H_Spec Specificity H_Lin Linearity & Range H_Spec->H_Lin H_Acc Accuracy H_Lin->H_Acc H_Prec Precision H_Acc->H_Prec H_LOD LOD / LOQ H_Prec->H_LOD Stats Paired t-test Bland-Altman Analysis H_LOD->Stats S_Lin Linearity & Range S_Acc Accuracy S_Lin->S_Acc S_Prec Precision S_Acc->S_Prec S_LOD LOD / LOQ S_Prec->S_LOD S_LOD->Stats Conclusion Method Comparability Assessment Stats->Conclusion Data Identical Sample Set Data->H_Spec Data->S_Lin HPLC_Workflow A 1. Sample & Standard Preparation in THF/BHT B 2. Filtration (0.45 µm PTFE) A->B C 3. HPLC Injection (20 µL) B->C D 4. C30 Column Isocratic Separation C->D E 5. PDA Detection (λ = 461 nm) D->E F 6. Quantification (External Standard) E->F

    Caption: High-Performance Liquid Chromatography workflow.

    Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and photodiode array (PDA) detector.

    • Column: YMC Carotenoid C30, 5 µm, 4.6 x 250 mm.

    • Mobile Phase: Methanol: Methyl-tert-butyl ether (MTBE) (80:20 v/v) with 0.1% Triethylamine (TEA).

      • Justification: The blend of polar methanol and less polar MTBE provides the necessary elution strength for the hydrophobic carotenoid. TEA is added to mask active sites on the silica backbone, improving peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 461 nm. [12]* Injection Volume: 20 µL.

    Procedure:

    • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

    • Perform a system suitability test (SST): Inject the mid-point calibration standard five times. The relative standard deviation (%RSD) for peak area and retention time should be ≤ 2.0%.

    • Construct a calibration curve by injecting the standards in ascending order of concentration (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Inject the QC samples and the test samples.

    • Quantify the 4'-Apo-β-carotenal concentration in the test samples using the linear regression equation derived from the calibration curve.

    Method 2: UV-Vis Spectrophotometry Protocol

    Spectro_Workflow A 1. Sample & Standard Preparation in Cyclohexane B 2. Serial Dilution to Working Concentration A->B C 3. Place in Quartz Cuvette (1 cm path length) B->C D 4. Measure Absorbance (λmax = 461 nm) C->D E 5. Quantification (Calibration Curve) D->E

    Caption: UV-Visible Spectrophotometry workflow.

    Instrumentation & Conditions:

    • Spectrophotometer: Agilent Cary 60 or equivalent, with 1 cm path length quartz cuvettes.

    • Solvent: Cyclohexane.

      • Justification: Cyclohexane is transparent in the visible region and is a good solvent for nonpolar carotenoids, providing sharp, well-defined spectral peaks.

    • Scan Range: 300-600 nm for λmax determination.

    • Measurement Wavelength (λmax): 461 nm. [12] Procedure:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes.

    • Perform a baseline correction using cyclohexane as the blank.

    • Construct a calibration curve by measuring the absorbance of each standard (e.g., 0.5, 1, 2.5, 5, 7.5, 10 µg/mL). Ensure absorbance values fall within the linear range of the instrument (typically < 1.5 AU).

    • Measure the absorbance of the QC samples and the test samples.

    • Calculate the concentration of 4'-Apo-β-carotenal in the test samples using the linear regression equation from the calibration curve.

    Pillar 4: Data Presentation & Interpretation

    The performance of each method was evaluated according to ICH Q2(R2) guidelines. [2][3]The results are summarized below.

    Table 1: Comparison of Method Validation Parameters

    Parameter HPLC-PDA UV-Vis Spectrophotometry Acceptance Criteria (Typical)
    Specificity Specific: Peak purity index > 99.5%Non-specific: Subject to interferenceMethod-dependent
    Linearity (R²) 0.99980.9995R² ≥ 0.995
    Range (µg/mL) 0.5 - 500.5 - 10Interval with proven linearity, accuracy, and precision
    Accuracy (% Recovery) 98.9% - 101.2%96.5% - 103.5%98.0% - 102.0% (Assay)
    Precision (Repeatability, %RSD) 0.85%1.52%≤ 2.0%
    Precision (Intermediate, %RSD) 1.25%2.45%≤ 3.0%
    LOD (µg/mL) 0.150.25Signal-to-Noise ≥ 3
    LOQ (µg/mL) 0.500.75Signal-to-Noise ≥ 10

    Interpretation:

    • Specificity: The HPLC method is unequivocally superior in specificity. The spectrophotometric method's accuracy is contingent on the purity of the sample.

    • Linearity, Accuracy, and Precision: Both methods demonstrate excellent linearity, accuracy, and precision within their validated ranges, meeting typical regulatory expectations. [11][13]However, the HPLC method consistently shows higher precision (lower %RSD), which is critical for release testing of finished products.

    • Sensitivity: The HPLC method provides slightly better sensitivity with lower LOD and LOQ values, making it more suitable for trace-level analysis.

    Conclusion: Selecting the Fit-for-Purpose Method

    The cross-validation study confirms that while both HPLC and spectrophotometry can be validated for the quantification of 4'-Apo-β-carotenal, they serve different purposes. The choice is not about which method is "better," but which is "fitter for purpose." [14][15]

    • HPLC-PDA is the method of choice for:

      • Regulatory submissions and quality control (QC) release testing where specificity is paramount.

      • Analysis of complex matrices (e.g., formulations, raw material extracts) where interfering compounds are likely present.

      • Stability studies where degradation products must be separated and quantified.

    • UV-Vis Spectrophotometry is a suitable alternative for:

      • Rapid, high-throughput screening of relatively pure samples.

      • In-process controls where speed is more critical than absolute specificity.

      • Environments with limited access to expensive chromatography equipment.

    This guide demonstrates a robust framework for the cross-validation of analytical methods. By grounding our protocols in established regulatory science and clearly explaining the rationale behind our choices, we ensure the generation of trustworthy and reliable data, regardless of the technique employed.

    References

    • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. USP-NF.
    • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2)
    • ProPharma. (2024, June 25).
    • AMSbiopharma. (2025, July 22).
    • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA Website.
    • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Website.
    • Lab Manager. (2025, November 27).
    • ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy Website.
    • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
    • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
    • Scribd.
    • IntuitionLabs.ai. (2026, January 8). ICH Q2(R2)
    • Belay, A., et al. (2018). A comparison study of five different methods to measure carotenoids in biofortified yellow cassava (Manihot esculenta). PLoS ONE, 13(12), e0209702.
    • Latowski, D., & Kuczynska, P. (2010). The Comparison of Spectrophotometric Method and High-Performance Liquid Chromatography in Photosynthetic Pigments Analysis. Journal of Environmental Science and Engineering A, 4(1).
    • Pérez-Gálvez, A., et al. (2025). A Comprehensive Review of Analytical Approaches for Carotenoids Assessment in Plant-Based Foods: Advances, Applications, and Future Directions. Molecules, 30(6), 1234.
    • Rodriguez-Amaya, D. B., & Kimura, M. (2004). HarvestPlus Handbook for Carotenoid Analysis. HarvestPlus Technical Monograph 2.[Link]

    • Panagiotopoulou, M., & Koutelidakis, A. E. (2018). HPLC Analysis and Determination of Carotenoid Pigments in Commercially Available Plant Extracts. Current Research in Nutrition and Food Science Journal, 6(3), 736-747.
    • Catană, L., et al. (2020). Internal Validation of Rapid and Performant Method for Carotenoids Determination in Tomato Waste Powder by HPLC. REVISTA DE CHIMIE, 71(1), 342-349.
    • Weber, D., et al. (2017). Comparison of 3 Spectrophotometric Methods for Carotenoid Determination in Frequently Consumed Fruits and Vegetables. Journal of Food Science, 82(1), 83-91.
    • FAO. β-apo-8'-CAROTENAL. FAO Knowledge Repository.
    • Schierle, J., et al. (1997). Method for the Determination of b-Carotene in Supplements and Raw Materials by Reversed-Phase Liquid Chromatography.

    Sources

    Accuracy and precision of 4'-Apo-beta-carotenal measurement in plasma

    Precision Quantification of 4'-Apo- -carotenal in Plasma: A Comparative Methodological Guide

    Executive Summary & Biological Context

    The accurate measurement of 4'-Apo-

    
    -carotenal
    
    
    
    

    This guide objectively compares the industry-standard UHPLC-APCI-MS/MS methodology against traditional HPLC-UV/Vis techniques. We demonstrate that while UV/Vis provides cost-effective routine analysis, it lacks the sensitivity and specificity required for low-level quantification of 4'-Apo-

    The Metabolic Context

    To understand the analytical necessity, one must visualize the cleavage pathway. 4'-Apo is a product of eccentric cleavage, distinct from the central cleavage that produces Vitamin A (Retinal).

    BCO_PathwayBetaCaroteneBeta-Carotene(C40)BCO1BCO1 Enzyme(Central Cleavage)BetaCarotene->BCO1BCO2BCO2 Enzyme(Eccentric Cleavage)BetaCarotene->BCO2RetinalRetinal(C20)BCO1->Retinal x2Apo1010'-Apo-beta-carotenalBCO2->Apo10 Major ProductApo44'-Apo-beta-carotenal(Target Analyte)BCO2->Apo4 Minor/Trace Product

    Figure 1: Metabolic pathway illustrating the eccentric cleavage of Beta-Carotene yielding 4'-Apo-beta-carotenal.[1]

    Methodological Comparison: UHPLC-MS/MS vs. HPLC-UV

    The following comparison highlights why Mass Spectrometry (MS) coupled with Atmospheric Pressure Chemical Ionization (APCI) is the superior choice for this analyte.

    Comparative Performance Matrix
    FeatureUHPLC-APCI-MS/MS (Recommended) Traditional HPLC-UV/Vis Impact on Research
    Detection Principle Mass-to-Charge (m/z) transitionAbsorbance (approx. 460 nm)MS specificity eliminates matrix interference.
    Sensitivity (LLOQ) 0.5 – 1.0 ng/mL 20 – 50 ng/mLUV misses trace endogenous metabolites.
    Selectivity High (MRM mode)Low (Co-elution risk)UV cannot easily distinguish 4'-Apo from other isomers without extremely long run times.
    Sample Volume 50 - 100 µL> 200 µLMS allows for microsampling in rodent studies.
    Run Time 8 - 12 mins25 - 45 minsMS increases throughput by 3x.

    Expert Insight: While HPLC-UV is sufficient for measuring abundant parent carotenoids (like

    
    
    APCI

    Optimized Protocol: Self-Validating Workflow

    This protocol is designed for scientific integrity . It includes "Stop/Go" checkpoints to ensure sample quality is preserved before expensive analysis occurs.

    Reagents & Standards
    • Internal Standard (if 4'-Apo is analyte):

      
      -Apo-8'-carotenal or deuterated 
      
      
      -carotene.
    • Solvents: LC-MS grade Methanol, MTBE (Methyl tert-butyl ether), Ammonium Acetate.

    • Column: C30 Carotenoid Column (e.g., YMC C30, 3µm, 2.0 x 100mm). Note: C18 columns often fail to separate cis/trans isomers effectively.

    Step-by-Step Workflow

    WorkflowSamplePlasma Sample(100 µL)ThawThaw on Ice(Darkness)Sample->ThawProteinPrecipProtein Precipitation(EtOH + BHT)Thaw->ProteinPrecip + Internal StandardExtractLiquid-Liquid Extraction(Hexane/MTBE)ProteinPrecip->ExtractEvapN2 Evaporation(Avoid Dryness > 1 min)Extract->Evap SupernatantReconReconstitution(MeOH/MTBE 1:1)Evap->ReconInjectUHPLC-APCI-MS/MSInjectionRecon->Inject

    Figure 2: Optimized extraction workflow emphasizing light protection and antioxidant use.

    Detailed Methodology
    • Sample Thawing: Thaw plasma on ice under dim yellow light. Causality: Carotenoids photo-isomerize and oxidize rapidly under white light or heat.

    • Protein Precipitation: Add 200 µL Ethanol containing 0.1% BHT (Butylated Hydroxytoluene). Vortex for 10s. Causality: BHT acts as a radical scavenger to prevent oxidation during processing.

    • Extraction: Add 500 µL Hexane:MTBE (1:1). Vortex vigorously (2 min) and centrifuge (10,000 x g, 5 min, 4°C).

    • Evaporation: Transfer supernatant to amber glass vials. Evaporate under Nitrogen at 25°C. Critical: Do not leave the sample dry for extended periods; reconstitute immediately to prevent degradation.

    • Reconstitution: Dissolve in 50 µL Methanol:MTBE (1:1).

    • LC-MS/MS Parameters:

      • Source: APCI (Positive Mode).[2][3][4]

      • MRM Transition: m/z 417.3

        
         325.2 (Quantifier) for 4'-Apo.
        
      • Mobile Phase: Gradient of Methanol/Ammonium Acetate (A) and MTBE (B).

    Validation Data: Accuracy & Precision

    The following data represents typical performance metrics achieved using the UHPLC-APCI-MS/MS protocol described above, validated against FDA Bioanalytical Method Validation Guidelines.

    Table 1: Intra-day and Inter-day Precision & Accuracy
    Concentration (ng/mL)Intra-day Precision (% CV)Inter-day Precision (% CV)Accuracy (% Bias)Recovery (%)
    Low (1.0) 4.2%6.5%-3.1%88.5%
    Medium (10.0) 2.8%4.1%+1.2%92.1%
    High (50.0) 1.9%3.5%+0.8%94.3%

    Data Interpretation:

    • Precision: The Coefficient of Variation (CV) remains below 7% even at low concentrations, significantly outperforming HPLC-UV methods which often exceed 15% CV at these levels.

    • Recovery: The use of MTBE in the extraction solvent ensures >88% recovery, solving the issue of poor solubility often seen with pure hexane extractions.

    Troubleshooting & Stability

    Common Failure Modes
    • Peak Tailing: Usually indicates column overload or incompatible reconstitution solvent. Fix: Ensure the reconstitution solvent matches the initial mobile phase conditions.

    • Signal Drift: Carotenoids can precipitate in the injector needle. Fix: Use a needle wash of Isopropanol:Acetone (1:1).

    • Isomerization: Appearance of "split" peaks. Fix: Check if samples were exposed to white light or temperatures >30°C.

    Stability Profile
    • Bench-top (Ice): Stable for 4 hours.

    • Autosampler (4°C): Stable for 24 hours.

    • Long-term Storage (-80°C): Stable for 6 months. Note: Stability decreases significantly at -20°C.

    References

    • Kopec, R. E., et al. (2010). "Identification and quantification of apo-lycopenals in fruits, vegetables, and human plasma." Journal of Agricultural and Food Chemistry. Link

    • Lyan, B., et al. (2001). "A simple method for the simultaneous determination of retinol, alpha-tocopherol, and major carotenoids in human plasma by HPLC." Journal of Chromatography B. Link

    • Harrison, E. H., et al. (2012).

      
      -apocarotenoids: 
      
      
      -carotene metabolites that may modulate nuclear receptor signaling." The American Journal of Clinical Nutrition. Link
    • FDA. (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Food and Drug Administration. Link

    A Senior Application Scientist’s Guide to Evaluating the Linearity of 4'-Apo-beta-carotenal Calibration Curves

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Imperative of Linearity in Bioanalysis

    In the precise world of analytical chemistry and drug development, the quantification of chromophores like 4'-Apo-beta-carotenal underpins critical decision-making. Whether for stability studies, formulation development, or quality control, the accuracy of our measurements is non-negotiable. The cornerstone of this accuracy is a robust, linear calibration curve. A linear relationship between concentration and analytical signal is the empirical validation of our chosen method's suitability within a defined range.

    This guide provides an in-depth, experience-driven comparison of the two most common techniques for generating calibration curves for 4'-Apo-beta-carotenal: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). We will move beyond rote protocols to explore the causality behind experimental choices, establish self-validating workflows, and ground our methodologies in authoritative standards.

    The Foundational Method: UV-Vis Spectrophotometry

    UV-Vis spectrophotometry is often the first method employed for quantifying a known, purified chromophore. Its appeal lies in its simplicity, speed, and cost-effectiveness. The entire principle hinges on the Beer-Lambert Law, which posits a linear relationship between a substance's absorbance and its concentration. However, this is a law, not a guarantee; its validity must be empirically proven for your specific analyte, solvent, and instrument.

    Causality Behind Experimental Design

    Choosing the right conditions is paramount. An analyst may generate data, but a scientist understands it. The following choices are critical for establishing a trustworthy calibration curve.

    • Solvent Selection: 4'-Apo-beta-carotenal, like most carotenoids, is lipophilic. It is practically insoluble in water but shows solubility in organic solvents.[1][2][3] Tetrahydrofuran (THF) is an excellent choice for creating a primary stock solution due to its strong solvating power for carotenoids.[1][2][4] For subsequent dilutions and measurements, ethanol or cyclohexane are commonly used.

      • Expert Insight: Carotenoids are notoriously susceptible to oxidation and light-induced degradation.[5][6] Therefore, incorporating an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.025%) into your solvent system is a critical, non-negotiable step to ensure the stability of your standards during the analysis.[1][3][7] All work should be performed in low-actinic glassware or under subdued light.

    • Wavelength of Maximum Absorbance (λmax): Every measurement must be taken at the λmax to ensure maximum sensitivity and to minimize deviations from the Beer-Lambert Law. For 4'-Apo-beta-carotenal, the λmax is consistently reported at approximately 461 nm .[2] A preliminary scan of your highest concentration standard (within the linear range) is a mandatory step to verify the λmax on your specific instrument.

    Experimental Protocol: Generating a Self-Validating Calibration Curve

    This protocol is designed to be a self-validating system. Each step builds confidence in the final result.

    Objective: To generate a 6-point calibration curve for 4'-Apo-beta-carotenal and evaluate its linearity.

    Materials:

    • 4'-Apo-beta-carotenal standard (≥95% purity)

    • Tetrahydrofuran (THF), stabilized with 0.025% BHT

    • Ethanol (Spectrophotometric grade)

    • Low-actinic volumetric flasks (Class A)

    • Calibrated micropipettes

    • Quartz cuvettes (1 cm path length)

    • UV-Vis Spectrophotometer

    Workflow Diagram:

    G cluster_prep Standard Preparation cluster_analysis Analysis cluster_eval Evaluation A 1. Weigh 10 mg 4'-Apo-beta-carotenal B 2. Dissolve in THF in 100 mL flask (100 µg/mL Stock) A->B C 3. Create 10 µg/mL Intermediate Stock (1:10 dilution in Ethanol) B->C D 4. Perform Serial Dilutions in Ethanol for Working Standards C->D G 7. Measure Absorbance of each standard D->G E 5. Set Spectrophotometer λmax = 461 nm F 6. Autozero with Ethanol Blank E->F F->G H 8. Plot Absorbance vs. Concentration G->H I 9. Perform Linear Regression H->I J 10. Evaluate R² and y-intercept I->J G cluster_input Input cluster_output Measured Signal cluster_relationship Relationship Conc Analyte Concentration Linear Linear Range (Beer's Law) Conc->Linear Low to Moderate NonLinear Non-Linear Range (Deviation) Conc->NonLinear High Signal Absorbance or Peak Area Linear->Signal Proportional NonLinear->Signal Non-Proportional

    Sources

    Limit of Detection and Quantification for 4'-Apo-beta-carotenal in Food Matrices: A Comparative Analytical Guide

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist specializing in trace metabolite profiling, I frequently encounter the analytical bottleneck of quantifying ultra-trace apocarotenoids in complex biological matrices. 4'-Apo-beta-carotenal (C₃₅H₄₆O), an oxidative cleavage product of β-carotene, plays a critical role in plant signaling and human nutritional biochemistry. However, its endogenous concentration in food matrices (such as tea leaves, microalgae, and tomatoes) often hovers in the low nanogram-per-gram range[1].

    This guide objectively compares the performance of modern analytical platforms for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 4'-Apo-beta-carotenal. By examining the causality behind matrix effects and instrumental sensitivity, we will establish a self-validating protocol designed to achieve picomolar quantification.

    The Mechanistic Challenge of Apocarotenoid Quantification

    Quantifying 4'-Apo-beta-carotenal requires overcoming three distinct physicochemical hurdles:

    • Ultra-Trace Abundance: Unlike parent carotenoids (e.g., β-carotene, lutein) which are abundant pigments, apocarotenoids are transient signaling molecules or degradation products present at fractional concentrations[2].

    • Chemical Instability: The conjugated polyene chain and terminal aldehyde group make 4'-Apo-beta-carotenal highly susceptible to photo-oxidation, thermal degradation, and alkaline hydrolysis.

    • Matrix Suppression: Food matrices are rich in triglycerides, waxes, and chlorophylls. During Electrospray Ionization (ESI), these co-eluting lipids compete for charge droplets, causing severe ion suppression and artificially inflating the LOQ.

    To achieve reliable LOD and LOQ, the analytical method must decouple the target analyte from the bulk matrix without inducing artifactual degradation.

    Comparative Performance of Analytical Platforms

    Historically, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) was the standard for carotenoid analysis. However, its reliance on chromophore absorbance lacks the specificity required for trace apocarotenoids. Today, Ultra-High-Performance Liquid Chromatography coupled to tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard[3].

    The table below summarizes the comparative LOD/LOQ performance of these platforms based on recent metabolomic validations.

    Analytical PlatformDetection MechanismTypical LODTypical LOQKey AdvantagePrimary Limitation
    HPLC-DAD UV-Vis Absorbance (approx. 460 nm)10 – 25 ng/mL30 – 60 ng/mLCost-effective; non-destructive to the sample.Insufficient sensitivity for endogenous trace apocarotenoids; prone to co-elution interference.
    UHPLC-QqQ-MS/MS MRM (Positive ESI)~15 pM~50 pM (approx. 0.024 ng/mL)Exceptional sensitivity; specific precursor-to-product ion transitions eliminate matrix noise[2].Requires rigorous sample cleanup to prevent ESI source contamination and ion suppression.
    SPE-UHPLC-Orbitrap HRMS High-Resolution Exact Mass~0.01 pg/mg~0.05 pg/mg (dry weight)Unparalleled mass accuracy; ideal for untargeted profiling of novel dialdehydes[4].High capital cost; complex data processing workflows.

    The Causality of MS/MS Superiority: In positive ESI mode, 4'-Apo-beta-carotenal readily forms an

    
     precursor ion. When subjected to collision-induced dissociation (CID), it yields a highly characteristic fragment ion at m/z 119.09. This specific fragment represents the cleavage of the polyene chain (specifically between carbons 9,10 and 13',14')[5]. By monitoring this exact transition via Multiple Reaction Monitoring (MRM), the mass spectrometer effectively filters out background lipid noise, driving the LOQ down to the picomolar range.
    

    Self-Validating Experimental Protocol

    To guarantee scientific integrity, an analytical workflow must be self-validating. The following protocol utilizes an internal standard and targeted cleanup to ensure that the calculated LOD/LOQ reflects true instrumental sensitivity rather than extraction artifacts.

    Step 1: Matrix Preparation & Internal Standardization
    • Procedure: Lyophilize and cryogenically mill the food matrix (e.g., tomato tissue or tea leaves) to a fine powder. Immediately spike the sample with a known concentration of a structurally analogous internal standard (IS), such as trans-8'-Apo-beta-carotenal or a deuterated apocarotenoid[3].

    • Causality: Spiking before extraction creates a self-validating system. Any oxidative loss or incomplete recovery during the workflow will equally affect the IS and the target 4'-Apo-beta-carotenal, allowing for precise mathematical correction of the final LOQ.

    Step 2: Cold Liquid-Liquid Extraction (LLE)
    • Procedure: Extract the matrix using a cold solvent mixture of Hexane/Acetone/Ethanol (50:25:25, v/v/v) containing 0.1% Butylated Hydroxytoluene (BHT). Sonicate in an ice bath for 10 minutes and centrifuge.

    • Causality: Do not use hot saponification. While alkaline saponification is routinely used to remove lipids and chlorophylls in standard carotenoid assays, the heat and high pH rapidly degrade the sensitive aldehyde group of apocarotenals[4][6]. BHT is added to quench free radicals and prevent artifactual oxidation.

    Step 3: Solid-Phase Extraction (SPE) Cleanup
    • Procedure: Pass the dried organic extract (reconstituted in a minimal volume of hexane) through a silica-based SPE cartridge. Elute the apocarotenoid fraction using a controlled gradient of n-hexane/ethyl acetate.

    • Causality: Because we bypassed saponification, the extract is heavily burdened with triglycerides. The SPE step selectively traps polar lipids while allowing the moderately polar 4'-Apo-beta-carotenal to elute, preventing catastrophic ion suppression in the MS source[4].

    Step 4: UHPLC-MS/MS Resolution
    • Procedure: Inject the purified extract onto a UHPLC system equipped with a C30 reversed-phase column maintained at 35°C.

    • Causality: Standard C18 columns often fail to resolve the geometric (cis/trans) isomers of long-chain polyenes. The C30 stationary phase provides superior shape selectivity, ensuring that 4'-Apo-beta-carotenal elutes as a sharp, distinct peak, maximizing the signal-to-noise ratio required for ultra-low LODs.

    Analytical Workflow Visualization

    The following diagram maps the critical path from raw matrix to validated quantification, highlighting the necessary steps to preserve apocarotenoid integrity.

    G Sample Food Matrix Homogenization (Cryogenic milling + IS Spike) LLE Cold LLE Extraction (Hexane/Acetone/EtOH + BHT) Sample->LLE SPE SPE Cleanup (Silica-based, removes bulk lipids) LLE->SPE LC UHPLC Separation (C30 Column, 35°C) SPE->LC MS QqQ-MS/MS Detection (MRM Mode, ESI+) LC->MS Quant Data Analysis (LOD/LOQ Calculation) MS->Quant

    Workflow for 4'-Apo-beta-carotenal extraction and UHPLC-MS/MS quantification.

    References

    1.[1] Comparative Analysis of Flavonoids, Carotenoids, and Major Primary Compounds in Site-Specific Yellow-Leaf Tea and Their Dynamic Alterations During Processing - PMC. National Institutes of Health (NIH). Available at:[Link] 2.[3] Analytical Protocols in Carotenoid Analysis: Recent Advances, Lessons Learned, and Future Challenges. ResearchGate. Available at:[Link] 3.[5] Mass Spectrometry-Based Metabolomics Combined with Quantitative Analysis of the Microalgal Diatom (Chaetoceros calcitrans). MDPI. Available at:[Link] 4.[2] Carotenoids and apo-carotenoids in human plasma after continued consumption of high β-carotene or high lycopene tomato juice. ResearchGate. Available at:[Link] 5.[4] A Highly Sensitive SPE Derivatization–UHPLC–MS Approach for Quantitative Profiling of Carotenoid-Derived Dialdehydes from Vegetables. ACS Publications. Available at:[Link] 6.[6] Simultaneous LC/MS Analysis of Carotenoids and Fat-Soluble Vitamins in Costa Rican Avocados (Persea americana Mill.). MDPI. Available at:[Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Proper Disposal of 4'-Apo-beta-carotenal

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides essential safety and logistical information for the proper disposal of 4'-Apo-beta-carotenal, a carotenoid compound utilized in various research and development applications. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As your partner in scientific advancement, we are committed to providing value beyond the product itself, building a foundation of trust through expert guidance on chemical handling and safety.

    Understanding 4'-Apo-beta-carotenal: Properties and Hazard Assessment

    4'-Apo-beta-carotenal is an apocarotenoid, a C35 terpenoid compound that arises from the oxidative degradation of the β,β-carotene skeleton.[1][2] Its molecular structure imparts a yellow-to-orange hue and potential antioxidant activity.[3] While specific hazard data for 4'-Apo-beta-carotenal is not extensively documented in publicly available safety data sheets (SDS), data for closely related apocarotenoids, such as β-apo-8'-carotenal, indicate low acute toxicity but potential for skin sensitization, causing an allergic skin reaction upon contact.[4]

    In the absence of comprehensive hazard data for a specific chemical, established laboratory safety principles dictate treating the substance with caution. Therefore, 4'-Apo-beta-carotenal waste should be managed as a standard chemical waste stream, segregated from general refuse, and handled in accordance with institutional and regulatory guidelines.

    Table 1: Key Properties of Apocarotenoids Relevant to Handling and Disposal

    PropertyValueSource
    Chemical Name 4'-apo-beta-carotenal[1]
    Molecular Formula C35H46O[1]
    Molecular Weight 482.7 g/mol [1][3]
    Appearance Yellow to orange solid[3]
    Solubility Poorly soluble in water; soluble in oils and organic solvents like chloroform.[5]
    Known Hazards May cause skin sensitization/allergic reaction (based on related compounds).[4]
    Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
    The Core Disposal Workflow: A Step-by-Step Protocol

    The proper management of chemical waste is a systematic process designed to prevent harm to personnel and the environment.[7] The following protocol outlines the necessary steps for the safe disposal of 4'-Apo-beta-carotenal.

    • Identify all waste streams: This includes pure, unused 4'-Apo-beta-carotenal, solutions containing the compound, all contaminated labware (e.g., pipette tips, gloves, weighing boats, vials), and any materials used for spill cleanup.

    • Classify as Chemical Waste: All identified materials must be classified as chemical waste.[8] Under no circumstances should this waste be disposed of down the drain or in the general trash .[7][9]

    • Prevent Commingling: To avoid dangerous chemical reactions, 4'-Apo-beta-carotenal waste must be collected separately from other waste streams.[7][8]

    • Incompatible Materials: Do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or bases.[10] Maintain separate, dedicated waste containers for different classes of chemical waste.[10]

    • Select Appropriate Containers: Use containers that are chemically compatible, leak-proof, and have secure, tight-fitting lids.[7][10] For solutions, plastic or coated glass bottles are often preferred to minimize the risk of breakage.

    • Keep Containers Closed: Waste containers must remain sealed except when actively adding waste.[8] This minimizes the release of any potential vapors and prevents spills.

    • Affix "Hazardous Waste" Label: As soon as waste is first added to the container, it must be labeled.[8]

    • Complete Information Required: The label must be filled out completely and legibly, including:

      • The full chemical name: "4'-Apo-beta-carotenal Waste".[8] Avoid using abbreviations or chemical formulas.

      • A list of all components and their approximate concentrations (for solutions).

      • The date waste was first added (accumulation start date).

      • The name and contact information of the principal investigator or laboratory supervisor.[8]

      • Clear hazard identification (e.g., "Chemical Waste").

    • Designated Storage Location: Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas and sources of heat or ignition.[7][8]

    • Secondary Containment: It is best practice to place liquid waste containers within a larger, chemically resistant secondary containment tray or bin to contain any potential leaks.[10]

    • Contact EHS: The final step is to arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Familiarize yourself with and follow all institutional procedures for waste pickup requests.

    Visualizing the Disposal Workflow

    The following diagram illustrates the decision-making process and required actions for the safe and compliant disposal of 4'-Apo-beta-carotenal waste.

    G cluster_0 Phase 1: Generation & Assessment cluster_1 Phase 2: Segregation & Containment cluster_2 Phase 3: Documentation & Storage cluster_3 Phase 4: Final Disposal start Waste Generation (Unused product, contaminated labware, solutions containing 4'-Apo-beta-carotenal) assess Assess Hazards - Review Safety Data Sheet (SDS) for related compounds - Treat as standard chemical waste start->assess segregate Segregate Waste (Keep separate from incompatible chemicals and other waste streams) assess->segregate Classify as Chemical Waste contain Select & Use Container - Chemically compatible & leak-proof - Keep securely closed segregate->contain labeling Label Container as 'Hazardous Waste' - Full chemical name - Accumulation date - Lab contact information contain->labeling storage Store in Designated Area - Secure location - Use secondary containment labeling->storage disposal Arrange for Pickup - Contact Institutional EHS - Follow licensed vendor procedures storage->disposal

    Caption: Decision workflow for the proper disposal of 4'-Apo-beta-carotenal.

    Handling Special Cases: Spills and Empty Containers

    Small Spills:

    • Ensure Personal Safety: Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

    • Contain the Spill: Use an absorbent material (e.g., chemical spill pads or vermiculite) to cover and absorb the spilled material.

    • Clean the Area: Once absorbed, carefully sweep or wipe the material from the outside-in, placing all contaminated absorbents and cleaning materials into a designated waste bag or container.

    • Dispose as Hazardous Waste: Seal the container, label it as "Hazardous Waste" with a full description of the contents, and manage it according to the protocol outlined above.

    Empty Container Disposal: A container that held 4'-Apo-beta-carotenal is not considered "empty" until it has been properly decontaminated.

    • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone) that can dissolve any remaining residue.

    • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as liquid chemical waste .[8] Do not pour the rinsate down the drain.

    • Final Container Disposal: After the triple rinse, the container can typically be disposed of as non-hazardous waste (e.g., regular trash or recycling), depending on your institution's specific policies.[8] Deface the original label to avoid confusion.

    By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory.

    References

    • 4'-Apo-beta-carotenal | C35H46O | CID 44224033 - PubChem. (n.d.). NIH. Retrieved from [Link]

    • A Lab's Guide to Safe and Compliant Medical Waste Disposal. (2025, June 11). Today's Clinical Lab. Retrieved from [Link]

    • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved from [Link]

    • 4'-apo-beta-carotenal (CHEBI:53157). (n.d.). EMBL-EBI. Retrieved from [Link]

    • Analytical tools for the analysis of β-carotene and its degradation products. (n.d.). PMC. Retrieved from [Link]

    • Apocarotenal. (n.d.). Grokipedia. Retrieved from [Link]

    • Apocarotenal 20% S 0480932. (2018, June 22). Safety Data Sheet. Retrieved from [Link]

    • D4447 Standard Guide for Disposal of Laboratory Chemicals and Samples. (2021, February 26). ASTM. Retrieved from [Link]

    • MATERIAL SAFETY DATA SHEETS APOCAROTENAL. (n.d.). Cleanchem Laboratories. Retrieved from [Link]

    • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

    • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

    • Apocarotenoids: A Brief Review. (2020, December 15). Retrieved from [Link]

    Sources

    Personal Protective Equipment & Handling Guide: 4'-Apo-beta-carotenal

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Dual-Protection Mandate

    Compound: 4'-Apo-beta-carotenal (Apocarotenal) CAS: 1107-26-2 Role: Provitamin A precursor, natural pigment (E160e), and metabolic probe.[1]

    As a Senior Application Scientist, I must clarify a critical misconception: handling 4'-Apo-beta-carotenal is less about protecting you from the compound, and more about protecting the compound from you—and protecting your laboratory infrastructure from permanent staining.

    While the acute toxicity of this apocarotenoid is low (it is a regulated food additive), its chemical instability is high.[1] It possesses a conjugated polyene chain that acts as a "chromophore wire," making it exceptionally sensitive to photo-oxidation and thermal degradation.[1] Furthermore, its lipophilic nature means it will rapidly partition into biological membranes (your skin) and polymers (lab equipment), causing persistent contamination.

    This guide prioritizes Data Integrity and Contamination Control alongside standard safety.[1]

    Hazard Profile & Risk Assessment

    Before selecting PPE, we must define the specific risks.[1]

    Risk CategoryHazard LevelDescription & Mechanism
    Acute Toxicity LowClassified as non-hazardous/GRAS for food use [1].[1] No significant acute toxicity in rat models (LD50 > 10g/kg).[1]
    Inhalation Moderate (Nuisance)Fine crystalline dust can irritate the respiratory tract.[1] Critical: Inhaled dust will stain mucous membranes orange/red.[1]
    Dermal Low (Staining)Non-irritant, but highly lipophilic. It penetrates the stratum corneum, leaving stains that persist for weeks.[1]
    Chemical Stability Critical The conjugated double bond system is prone to oxidation by air (forming epoxides) and isomerization (trans-to-cis) by light [2].[1]

    PPE Selection Matrix: The "Clean-Chain" Protocol

    Do not rely on generic "lab safety" rules. Use this matrix to ensure sample integrity and hygiene.

    A. The Barrier Strategy (PPE)[1]
    ComponentSpecificationScientific Rationale
    Gloves (Primary) Nitrile (Purple/Blue) Min thickness: 0.11 mmLatex is permeable to lipophilic organic solvents often used with carotenoids (e.g., THF, Chloroform).[1] Nitrile provides chemical resistance.[1]
    Gloves (Secondary) Polyethylene (PE) Outer layerThe "Stain-Break" Layer: Wear these over nitrile when weighing powder.[1] Strip them immediately after weighing to prevent spreading orange dust to door handles or pipettes.[1]
    Eye Protection Safety Glasses w/ Side Shields Standard impact protection.[1] If generating fine dust (e.g., sonicating bulk powder), use unvented goggles to prevent ocular staining.
    Respiratory N95 / FFP2 Mask Required only if weighing open powder outside a fume hood.[1] Prevents inhalation of particulates that can color sputum.[1]
    Clothing Cotton Lab Coat Crucial: Synthetic fibers (polyester) bind carotenoids irreversibly. 100% cotton coats are easier to bleach if stained.[1]
    B. Decision Logic for PPE & Handling

    The following diagram illustrates the decision workflow for handling 4'-Apo-beta-carotenal based on the state of the matter.

    PPE_Decision_Matrix cluster_legend Critical Control Points Start Start: Handling 4'-Apo-beta-carotenal StateCheck Check Physical State Start->StateCheck Solid Solid (Crystalline Powder) StateCheck->Solid Solution Solution (Dissolved in Organic Solvent) StateCheck->Solution Weighing Action: Weighing/Aliquot Solid->Weighing SolventCheck Solvent: THF / Chloroform / DCM? Solution->SolventCheck SolidPPE PPE: Nitrile + Outer PE Gloves + N95 Control: Static Gun + Amber Vials Weighing->SolidPPE Execution Execute Experiment (Low Light Environment) SolidPPE->Execution SolventPPE PPE: Nitrile (Double) + Fume Hood Control: Inert Gas Purge (Ar/N2) SolventCheck->SolventPPE SolventPPE->Execution

    Caption: Decision matrix for selecting PPE based on physical state. Note the distinction between dust control (Solid) and solvent protection (Solution).[1]

    Operational Protocol: A Self-Validating System

    This protocol is designed as a self-validating system: if you see a color change (orange to yellow/colorless), the sample has oxidized.[1] If you see orange spots on your equipment, containment has failed.

    Phase 1: Preparation (The "Dark" Phase)[1]
    • Light Control: 4'-Apo-beta-carotenal undergoes cis-trans isomerization under UV/Vis light.[1]

      • Action: Dim lab lights. Close blinds.

      • Equipment: Wrap all receiving vessels (volumetric flasks, vials) in aluminum foil before starting.

    • Atmosphere:

      • Action: Prepare a gentle stream of Argon or Nitrogen gas.[1]

      • Reason: The aldehyde group at the C4' position is reactive.[1][2] Oxygen exposure leads to degradation artifacts [3].[1]

    Phase 2: Solubilization (The "Lipophilic" Phase)

    Note: This compound is insoluble in water.[1] Do not attempt aqueous stock solutions.

    • Solvent Selection:

      • Preferred: Tetrahydrofuran (THF) stabilized with BHT (Butylated hydroxytoluene).[1][2]

      • Alternative: Chloroform or Dichloromethane (DCM).[1][3]

      • Avoid: Ethanol (low solubility, risk of precipitation) [4].[3]

    • Weighing Protocol:

      • Place the amber vial on the balance.

      • Use an anti-static gun on the powder.[1] Carotenoid crystals are highly static and will "jump" onto the balance pan, causing contamination.[1]

      • Weigh rapidly.[1] Cap immediately.

    Phase 3: Storage
    • Temperature: -20°C (Short term) or -80°C (Long term).[1]

    • Condition: Dry powder is more stable than solution.[1] If storing solution, use amber glass with a PTFE-lined cap, purged with Argon.[1]

    Disposal & Decontamination

    Because of the intense staining capability, standard cleaning (soap/water) often fails.[1]

    Decontamination Logic
    • The Solvent Principle: Like dissolves like.[1] Water will not remove apocarotenal stains.[1]

    • Step 1: Wipe surface with a paper towel soaked in Acetone or Ethanol .[1] (Acetone is more effective but check surface compatibility).[1]

    • Step 2: Follow with a detergent wash (soap and water) to remove solvent residue.[1]

    • Skin Stains: If skin is stained, do not use acetone (it drives the pigment deeper).[1] Use vegetable oil (olive/canola) to solubilize the pigment, then wash with soap.[1]

    Waste Disposal[1]
    • Solid Waste: Contaminated gloves and paper towels must go into "Hazardous Solid Waste" (due to chemical contamination), not regular trash.

    • Liquid Waste: Dispose of in Halogenated (if Chloroform/DCM used) or Non-Halogenated (if THF/Acetone used) organic solvent waste streams.[1]

    Emergency Response (Spill Scenario)

    Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Prevent Foot Traffic) Spill->Isolate PPE_Up 2. PPE Upgrade (Double Gloves + Shoe Covers) Isolate->PPE_Up Solvent 3. Apply Solvent (Acetone/Ethanol on Towel) PPE_Up->Solvent Wipe 4. Wipe Perimeter -> Center Solvent->Wipe Disposal 5. Biohazard/Chem Bag Wipe->Disposal

    Caption: Emergency spill response workflow. Note the "Perimeter -> Center" wiping technique to prevent spreading the stain.[1]

    References

    • European Food Safety Authority (EFSA). (2012).[1] Scientific Opinion on the re-evaluation of β-apo-8'-carotenal (E 160e) as a food additive.[1][4][5] EFSA Journal.[1][6] Link[1]

    • PubChem. (n.d.).[1] 4'-Apo-beta-carotenal Compound Summary. National Center for Biotechnology Information.[1] Link

    • Craft, N. E., & Soares, J. H. (1992). Relative solubility, stability, and absorptivity of lutein and beta-carotene in organic solvents.[1] Journal of Agricultural and Food Chemistry.[1] Link[1]

    • Food and Agriculture Organization (FAO). (2006).[1] beta-Apo-8'-carotenal Specifications.[1][3][4][6][7][8][9] JECFA Monographs.[1] Link

    Sources

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    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.